molecular formula C8H12N2S B1296481 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 7496-50-6

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No.: B1296481
CAS No.: 7496-50-6
M. Wt: 168.26 g/mol
InChI Key: PWQFLEIGKAIACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C8H12N2S and its molecular weight is 168.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405290. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQFLEIGKAIACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323953
Record name 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7496-50-6
Record name 7496-50-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. Due to the limited availability of data for this specific compound, this guide also includes representative experimental protocols and biological pathways based on structurally related compounds to provide a contextual framework for research and development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in experimental settings.

PropertyValue
IUPAC Name This compound
CAS Number 7496-50-6
Molecular Formula C₈H₁₂N₂S
Molecular Weight 168.26 g/mol
Melting Point 99 °C
Boiling Point 317 °C at 760 mmHg
Density 1.191 g/cm³
Appearance Solid
SMILES CC1CCC2=C(C1)SC(=N2)N
InChI InChI=1S/C8H12N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10)

Experimental Protocols

Representative Synthesis of this compound

Materials:

  • 4-Methylcyclohexanone

  • Bromine (Br₂)

  • Thiourea (CH₄N₂S)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • α-Bromination of 4-Methylcyclohexanone:

    • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-methylcyclohexanone (1 equivalent) in a suitable solvent such as diethyl ether or glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add bromine (1 equivalent) dropwise to the solution while stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the red-brown color of bromine disappears.

    • The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-bromo-4-methylcyclohexanone. This intermediate is often used in the next step without further purification.

  • Thiazole Ring Formation:

    • Dissolve the crude 2-bromo-4-methylcyclohexanone (1 equivalent) in ethanol in a round-bottom flask.

    • Add thiourea (1.1 equivalents) to the solution.

    • The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting residue is dissolved in water and the solution is made basic by the addition of a sodium hydroxide solution.

    • The product, this compound, precipitates as a solid.

  • Purification:

    • The crude product is collected by filtration and washed with cold water.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure compound.

Biological Context and Potential Signaling Pathways

While specific biological data for this compound is not extensively documented, the broader class of benzothiazole and 2-aminothiazole derivatives has been widely investigated for a range of biological activities, including as kinase inhibitors, antimicrobial agents, and for their potential in treating neurodegenerative diseases.

Given their documented role as kinase inhibitors, a plausible area of investigation for this compound would be its effect on cellular signaling pathways regulated by kinases. The following diagram illustrates a generic Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for small molecule kinase inhibitors.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK_monomer1 RTK Monomer Ligand->RTK_monomer1 RTK_monomer2 RTK Monomer Ligand->RTK_monomer2 RTK_dimer Dimerized RTK (Autophosphorylated) Adaptor Adaptor Protein (e.g., Grb2) RTK_dimer->Adaptor P GEF GEF (e.g., Sos) Adaptor->GEF Ras_GDP Ras-GDP (Inactive) GEF->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP RAF RAF Ras_GTP->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Representative Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow for Biological Evaluation

For drug development professionals, a structured workflow is crucial for the evaluation of new chemical entities. The following diagram outlines a general experimental workflow for screening a compound like this compound for potential biological activity.

Experimental_Workflow Start Synthesis Compound Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Screening (e.g., Kinase Panel) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Active End Hit_Identification->End Inactive Cell_Based_Assays Cell-Based Assays (Viability, Apoptosis) Dose_Response->Cell_Based_Assays Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assays->Lead_Optimization Lead_Optimization->Synthesis Further Analogs In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo Optimized Lead In_Vivo->End

Caption: General workflow for the biological evaluation of a new chemical entity.

This guide serves as a foundational resource for researchers and professionals interested in this compound. While direct experimental data is limited, the provided information on its chemical properties and the representative protocols and pathways for related compounds offer a solid starting point for further investigation and drug discovery efforts.

An In-depth Technical Guide to 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a specific CAS number for this exact molecule, this guide focuses on the synthesis, characterization, and biological activities of its parent compound, 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, and other closely related derivatives. The methodologies for key synthetic procedures are detailed, and quantitative data are presented in structured tables for ease of comparison. Furthermore, this document illustrates relevant synthetic pathways and potential biological mechanisms through detailed diagrams.

Introduction

Benzothiazoles are a significant class of heterocyclic compounds that feature a benzene ring fused to a thiazole ring.[1] This scaffold is present in numerous compounds with a wide array of biological activities, making it a "privileged structure" in medicinal chemistry.[2] Derivatives of benzothiazole have demonstrated antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][2][3][4] The partially saturated 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine core, in particular, has garnered interest for its potential applications in drug discovery. This guide will delve into the technical details of synthesizing and characterizing these compounds, with a focus on providing actionable information for researchers in the field.

Physicochemical Properties

PropertyValue (for 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine)Value (for this compound)Reference
Molecular FormulaC₇H₁₀N₂SC₈H₁₂N₂S[5]
Molecular Weight154.23 g/mol 168.26 g/mol [5][6]
AppearanceLight-yellow precipitateNot specified[7]

Synthesis and Experimental Protocols

The synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amines can be achieved through several synthetic routes. A common and effective method is the Hantzsch thiazole synthesis, which involves the reaction of a ketone with a thiourea and a halogen.

General Synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine

A widely used method for the synthesis of the parent compound involves the reaction of cyclohexanone with thiourea and iodine.[7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 61.13 mmol of thiourea (4.65 g) and 30.57 mmol of iodine (7.76 g).[7]

  • Addition of Ketone: Add 30.57 mmol of cyclohexanone (3 g) to the mixture.[7]

  • Reflux: Reflux the mixture for 24 hours at 100 °C.[7]

  • Work-up: After cooling to room temperature, dissolve the reaction mass in 350 ml of boiling distilled water.[7]

  • Extraction: Perform three extractions with 55 ml of diethyl ether to remove unreacted ketone, iodine, and sulfur.[7]

  • Basification and Further Extraction: Add 50 ml of 25% NH₄OH solution to the aqueous layer and extract three times with diethyl ether (55 ml).[7]

  • Drying and Evaporation: Combine the ethereal layers from the second extraction, dry over MgSO₄, and evaporate the solvent using a rotary evaporator.[7]

  • Recrystallization: The resulting light-yellow precipitate can be recrystallized from n-hexane to yield colorless prisms.[7]

Synthesis of 6-Substituted-2-aminobenzothiazoles

A general method for preparing 6-substituted-2-aminobenzothiazoles involves the condensation of a p-substituted aniline with ammonium thiocyanate in the presence of a halogen catalyst.[8] This can be adapted for the synthesis of the title compound by using 4-methylaniline as the starting material.

Conceptual Workflow:

G cluster_reactants Reactants cluster_conditions Conditions p-Substituted Aniline p-Substituted Aniline Condensation Condensation p-Substituted Aniline->Condensation 1. Ammonium Thiocyanate Ammonium Thiocyanate Ammonium Thiocyanate->Condensation 2. Bromine (catalyst) Bromine (catalyst) Bromine (catalyst)->Condensation 6-Substituted-2-aminobenzothiazole 6-Substituted-2-aminobenzothiazole Condensation->6-Substituted-2-aminobenzothiazole Yields

Caption: General synthesis of 6-substituted-2-aminobenzothiazoles.

Spectroscopic Data

The following table summarizes the key spectroscopic data for 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine.

Spectroscopic TechniqueKey DataReference
FTIR (ATR/cm⁻¹) 3430–3250 (NH₂ stretching), 2950–2850 (CH₂ asymmetric stretching), 1650 (NH₂ bending)[9]
¹H-NMR (DMSO-d₆, δ/ppm) 6.58 (2H, s, NH₂), 2.51 (2H, t), 2.50 (2H, t), 2.48 (4H, m)[9]
¹³C-NMR (δ/ppm) 165.86, 145.35, 114.96, 26.75, 23.72, 23.17, 23.04[9]
TOF MS ES+ (m/z) 155 [M + H]⁺, 177 [M + Na]⁺[9]

Biological Activities and Potential Applications

Derivatives of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine have shown a range of biological activities, suggesting potential therapeutic applications.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzothiazole derivatives. They have shown efficacy against a variety of bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida species.[1][3][4][10] The presence of electron-withdrawing or donating groups on the benzothiazole ring can modulate the antimicrobial activity.[10]

Neuroprotective Effects

A notable derivative, (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazolediamine (KNS-760704 or RPPX), has been investigated for the treatment of amyotrophic lateral sclerosis (ALS).[11] This compound has demonstrated neuroprotective effects by maintaining mitochondrial function. Its enantiomer, pramipexole, is a dopamine agonist used in the treatment of Parkinson's disease and has also shown neuroprotective properties independent of its dopaminergic activity.[11] These findings suggest that the 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold could be a valuable starting point for the development of novel neuroprotective agents.

Potential Mechanism of Neuroprotection:

G cluster_stress Cellular Stress cluster_compound Therapeutic Intervention Neurotoxins Neurotoxins ROS Production ROS Production Neurotoxins->ROS Production Induces Tetrahydrobenzothiazole Derivative Tetrahydrobenzothiazole Derivative Tetrahydrobenzothiazole Derivative->ROS Production Reduces Apoptotic Pathways Apoptotic Pathways Tetrahydrobenzothiazole Derivative->Apoptotic Pathways Attenuates Increased Cell Survival Increased Cell Survival Tetrahydrobenzothiazole Derivative->Increased Cell Survival Promotes ROS Production->Apoptotic Pathways Activates Cell Death Cell Death Apoptotic Pathways->Cell Death Leads to

Caption: Potential neuroprotective mechanism of tetrahydrobenzothiazole derivatives.

Conclusion

While a specific CAS number for this compound remains elusive in public databases, the rich chemistry and diverse biological activities of the broader class of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amines make them a compelling area for further research. The synthetic methodologies are well-established, and the scaffold has shown significant promise in the development of new antimicrobial and neuroprotective agents. This guide provides a foundational resource for researchers looking to explore the potential of this and related compounds in drug discovery and development.

References

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Molecular Weight of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

This technical guide provides a detailed analysis of the molecular weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development. Understanding the precise molecular weight is fundamental for a wide range of applications, including analytical chemistry, pharmacology, and synthetic chemistry.

Molecular Composition and Weight

The molecular formula for this compound is C8H12N2S.[1] The molecular weight of this compound is 168.26 g/mol .[1] This value is derived from the sum of the atomic weights of its constituent atoms.

Data Presentation: Atomic Composition and Molecular Weight Calculation

The following table details the contribution of each element to the total molecular weight of the compound. The standard atomic weights are based on IUPAC recommendations.

ElementSymbolNumber of AtomsStandard Atomic Weight (amu)Total Contribution to Molecular Weight (amu)
CarbonC812.011[2][3]96.088
HydrogenH121.008[4][5][6]12.096
NitrogenN214.007[7][8]28.014
SulfurS132.06[9]32.06
Total 168.258

Note: The calculated molecular weight of 168.258 amu is consistent with the reported molecular weight of 168.26 g/mol .

Experimental Protocols: Determination of Molecular Weight

While the molecular weight can be accurately calculated from the molecular formula using standard atomic weights, it is experimentally verified using techniques such as mass spectrometry.

Mass Spectrometry Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often preferred for its soft ionization, which minimizes fragmentation.

  • Mass Analysis: The ionized molecules are then passed through a mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus the m/z ratio. The peak corresponding to the molecular ion [M+H]+ (the intact molecule with an extra proton) is used to determine the molecular weight.

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical relationship between the constituent elements and their contribution to the final molecular weight of this compound.

MolecularWeightCalculation cluster_elements Constituent Elements cluster_calculation Calculation cluster_result Final Molecular Weight C Carbon (C) C_calc 8 atoms x 12.011 amu = 96.088 amu C->C_calc H Hydrogen (H) H_calc 12 atoms x 1.008 amu = 12.096 amu H->H_calc N Nitrogen (N) N_calc 2 atoms x 14.007 amu = 28.014 amu N->N_calc S Sulfur (S) S_calc 1 atom x 32.06 amu = 32.06 amu S->S_calc MW 168.258 amu C_calc->MW H_calc->MW N_calc->MW S_calc->MW

Caption: Molecular weight calculation workflow.

References

An In-depth Technical Guide to 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: Molecular Structure and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological activity of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a benzothiazole nucleus fused to a substituted cyclohexene ring. The presence of an amine group at the 2-position and a methyl group at the 6-position of the tetrahydrobenzothiazole core are key structural features that likely influence its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₂N₂S--INVALID-LINK--
Molecular Weight 168.26 g/mol --INVALID-LINK--
SMILES String CC1CCc2c(C1)sc(N)n2--INVALID-LINK--
Stereo Racemic Mixture--INVALID-LINK--

Synthesis

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, a plausible synthetic route can be inferred from established methods for the synthesis of related 2-aminobenzothiazole derivatives. A common and effective method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.

Proposed Experimental Protocol for Synthesis:

A potential synthetic pathway for this compound could involve the following conceptual steps, adapted from the synthesis of 2-Amino-6-methylbenzothiazole:

  • Formation of a Thiourea Intermediate: Reaction of 4-methylcyclohexanone with bromine to yield 2-bromo-4-methylcyclohexanone. This intermediate is then reacted with thiourea to form a thiazole ring.

  • Cyclization: The resulting intermediate undergoes cyclization to form the tetrahydrobenzothiazole ring system.

  • Purification: The final product would be purified using standard laboratory techniques such as recrystallization or column chromatography.

The workflow for this proposed synthesis is illustrated in the diagram below.

G Conceptual Synthetic Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Bromination cluster_reaction2 Step 2: Thiazole Ring Formation cluster_reaction3 Step 3: Cyclization and Amination cluster_purification Step 4: Purification 4-methylcyclohexanone 4-methylcyclohexanone 2-bromo-4-methylcyclohexanone 2-bromo-4-methylcyclohexanone 4-methylcyclohexanone->2-bromo-4-methylcyclohexanone + Bromine Bromine Bromine Thiourea Thiourea Intermediate_Thiazole Thiazole Intermediate 2-bromo-4-methylcyclohexanone->Intermediate_Thiazole + Thiourea Final_Product 6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine Intermediate_Thiazole->Final_Product Purified_Product Purified Product Final_Product->Purified_Product Recrystallization/ Chromatography

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Representative Data)

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. The following tables present representative data from closely related 2-aminobenzothiazole derivatives to provide an expected range of spectral characteristics.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a 2-Aminobenzothiazole Derivative

NucleusChemical Shift (δ, ppm)
¹H NMR
Aromatic-H7.0 - 7.8
NH₂5.0 - 6.0 (broad)
Aliphatic-H1.5 - 3.0
CH₃~2.4
¹³C NMR
C=N165 - 170
Aromatic-C110 - 150
Aliphatic-C20 - 40
CH₃~21

Note: Data is generalized from various 2-aminobenzothiazole derivatives and may not represent the exact values for the title compound.

Table 3: Representative IR Absorption Frequencies for a 2-Aminobenzothiazole Derivative

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (amine)3300 - 3500
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 2960
C=N Stretch1600 - 1650
C-N Stretch1250 - 1350
C-S Stretch600 - 800

Note: Data is generalized from various 2-aminobenzothiazole derivatives and may not represent the exact values for the title compound.

Table 4: Representative Mass Spectrometry Data for a 2-Aminobenzothiazole Derivative

Ionm/z
[M]⁺Expected at 168.08
Fragmentation IonsDependent on the specific fragmentation pattern.

Note: The expected molecular ion peak for the title compound is presented. Fragmentation patterns would need to be determined experimentally.

Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, a closely related analog, 6-Methylamino-4,5,6,7-tetrahydrobenzothiazole, has been identified as a potent dopaminergic agonist, likely acting on dopamine D2 receptors.[1] This suggests that this compound may also interact with the dopaminergic system, a key area of interest for the development of therapeutics for neurological and psychiatric disorders.

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission. Their activation initiates a cascade of intracellular signaling events.

Dopamine D2 Receptor Signaling Pathway

Activation of the dopamine D2 receptor by an agonist like this compound is expected to trigger a canonical Gαi/o signaling pathway. This pathway is characterized by the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The key steps in this signaling cascade are as follows:

  • Agonist Binding: The agonist molecule binds to the extracellular domain of the D2 receptor.

  • Conformational Change: This binding induces a conformational change in the receptor.

  • G Protein Activation: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein.

  • G Protein Dissociation: The G protein dissociates into its Gαi/o-GTP and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the activity of adenylyl cyclase.

  • Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cAMP.

  • Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn affects the phosphorylation of various downstream target proteins, ultimately modulating neuronal excitability and gene expression.

The following diagram illustrates the dopamine D2 receptor signaling pathway.

G Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R Dopamine D2 Receptor G_protein Gαi/o-GDP/Gβγ (Inactive) D2R->G_protein Activates AC Adenylyl Cyclase Agonist 6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine (Agonist) Agonist->D2R Binds to G_alpha Gαi/o-GTP (Active) G_protein->G_alpha GDP -> GTP G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA_active PKA (Active) cAMP->PKA_active Activates PKA_inactive PKA (Inactive) PKA_inactive->PKA_active Downstream Downstream Cellular Effects (e.g., Modulation of Ion Channels, Gene Expression) PKA_active->Downstream Phosphorylates Targets

Caption: Agonist-induced signaling cascade of the Dopamine D2 Receptor.

Conclusion

This compound represents a molecule of significant interest for medicinal chemistry and drug development, particularly in the context of dopaminergic signaling. While a comprehensive experimental characterization of this specific compound is not yet publicly available, this guide provides a foundational understanding of its structure and likely biological activity based on closely related analogs. Further research, including detailed synthesis, spectroscopic analysis, and in vitro and in vivo pharmacological evaluation, is warranted to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the heterocyclic compound 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, including its chemical identity, a detailed potential synthesis protocol, and a summary of the known biological activities associated with its structural class.

Chemical Identity and Properties

The formal IUPAC name for the compound is This compound . It is a derivative of the 2-aminobenzothiazole scaffold, featuring a saturated cyclohexane ring fused to the thiazole core with a methyl substituent at the 6-position.

The key physicochemical properties of the compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₈H₁₂N₂S[Chemdiv][1]
Molecular Weight 168.26 g/mol [Chemdiv][1]
Canonical SMILES CC1CCc2c(C1)sc(N)n2[Chemdiv][1]
Compound ID 0389-0920[Chemdiv][1]

Proposed Synthesis Protocol

Step 1: Synthesis of 2-Bromo-4-methylcyclohexan-1-one

  • Reaction Setup: To a solution of 4-methylcyclohexanone (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether, add bromine (1.0 eq) dropwise at 0-5 °C with constant stirring.

  • Reaction Execution: Allow the reaction mixture to stir at room temperature until the bromine color disappears, indicating the completion of the reaction. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Quench the reaction by pouring it into cold water. Extract the aqueous layer with an organic solvent like diethyl ether. Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone intermediate. This intermediate is often used in the next step without further purification due to potential instability.

Step 2: Cyclocondensation to form this compound

  • Reaction Setup: Dissolve the crude 2-bromo-4-methylcyclohexan-1-one (1.0 eq) in a protic solvent such as ethanol. Add thiourea (1.1 eq) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours).[3] Monitor the reaction for the formation of the product by TLC.

  • Work-up and Purification: After cooling to room temperature, a precipitate may form. If so, filter the solid product. If no precipitate forms, concentrate the solvent under reduced pressure. Neutralize the residue with a base, such as an aqueous solution of sodium carbonate or ammonia, to precipitate the free amine.[4] Filter the resulting solid, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

The logical flow of the proposed synthesis is illustrated in the diagram below.

Synthesis_Workflow cluster_reagents1 cluster_reagents2 Start Starting Material: 4-Methylcyclohexanone Intermediate Intermediate: 2-Bromo-4-methylcyclohexan-1-one Start->Intermediate Step 1: Bromination Reagent1 Reagents: 1. Bromine (Br₂) 2. Acetic Acid Product Final Product: 6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine Intermediate->Product Step 2: Cyclocondensation (Hantzsch Synthesis) Reagent2 Reagents: 1. Thiourea 2. Ethanol (Solvent) Purification Purification: Recrystallization Product->Purification Final Processing

Caption: Proposed two-step synthesis of the target compound via bromination and cyclocondensation.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively documented in public literature, the broader class of 2-aminobenzothiazole and its tetrahydro derivatives is of significant interest in medicinal chemistry due to a wide range of pharmacological activities.[5][6]

  • Antimicrobial and Antifungal Activity: The benzothiazole scaffold is a well-known pharmacophore in the development of new antimicrobial agents. Derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens.[7][8]

  • Anticancer Properties: Certain 2-aminobenzothiazole derivatives have demonstrated potent and selective antitumor activity against various cancer cell lines.[9][10] Their mechanisms of action can include the induction of apoptosis and cell cycle arrest.[9]

  • Neuroprotective Effects: Structurally related compounds, such as Dexpramipexole ((6R)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine), have been investigated for the treatment of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[5] This suggests that the tetrahydrobenzothiazole core may be a valuable scaffold for developing neuroprotective agents.

  • Anti-inflammatory Activity: The benzothiazole nucleus is present in various compounds synthesized and evaluated for anti-inflammatory properties.[7]

Given these precedents, this compound represents a valuable candidate for screening in drug discovery programs, particularly in the areas of oncology, infectious diseases, and neurodegeneration. Further derivatization and biological evaluation are required to determine its specific therapeutic potential.

References

Technical Guide: 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, a heterocyclic compound belonging to the class of 2-aminobenzothiazoles. This class of compounds has garnered significant interest in medicinal chemistry due to a wide range of biological activities. Derivatives of 2-aminobenzothiazole have been investigated for their potential as neuroprotective, anticancer, and antimicrobial agents. Notably, the structurally related compound Pramipexole is a dopamine agonist used in the treatment of Parkinson's disease.[1] This guide will cover the chemical structure, a detailed synthesis protocol, quantitative biological data of related compounds, and the key signaling pathway associated with its likely mechanism of action.

Chemical Structure and Properties

The canonical SMILES notation for this compound is CC1CCc2c(C1)sc(N)n2 .[2]

PropertyValue
Molecular Formula C₈H₁₂N₂S
Molecular Weight 168.26 g/mol
Stereochemistry Racemic Mixture

Experimental Protocols: Synthesis

While a specific protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a reliable synthesis can be adapted from the established procedure for the closely related compound, 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine, by substituting the starting material with 4-methylcyclohexanone. The following is a detailed experimental protocol based on this adaptation.

Synthesis of this compound

This synthesis is a variation of the Hantzsch thiazole synthesis.

Materials:

  • 4-methylcyclohexanone

  • Thiourea

  • Iodine

  • Ammonium hydroxide (25% solution)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • n-Hexane

Procedure:

  • In a round-bottom flask, combine thiourea (2 equivalents) and iodine (1 equivalent).

  • To this mixture, add 4-methylcyclohexanone (1 equivalent).

  • Reflux the reaction mixture at 100°C for 24 hours.

  • After 24 hours, allow the reaction to cool to room temperature.

  • Dissolve the resulting solid mass in boiling distilled water.

  • Extract the aqueous solution three times with diethyl ether to remove any unreacted ketone and iodine.

  • To the aqueous layer, add a 25% ammonium hydroxide solution to precipitate the product.

  • Extract the product from the aqueous layer three times with diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product as a light-yellow precipitate.

  • Recrystallize the crude product from n-hexane to obtain purified, colorless prisms of this compound.[3]

Biological Activity and Quantitative Data

Derivatives of 2-amino-4,5,6,7-tetrahydrobenzothiazole have shown significant activity as dopamine receptor agonists, with a particular affinity for the D2 and D3 subtypes.[4][5] Pramipexole, a well-known drug of this class, demonstrates high-affinity binding to these receptors. The following table presents binding affinity data (Ki values) for Pramipexole and a highly potent derivative, providing a quantitative insight into the potential activity of this compound.

CompoundDopamine D1 Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)Dopamine D3 Receptor Ki (nM)
Pramipexole>20,0002.00.53
Compound 23*>20,000>10,0000.53

*Compound 23 is N-(cis-3-(2-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide.[4]

Signaling Pathway

The primary mechanism of action for 2-amino-4,5,6,7-tetrahydrobenzothiazole derivatives is agonism at dopamine D2 and D3 receptors. These are G protein-coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

Dopamine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine D2/D3_Receptor Dopamine D2/D3 Receptor Agonist->D2/D3_Receptor Binds and Activates G_Protein Gi/o Protein D2/D3_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreased Production ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Downstream Effects

Caption: Dopamine D2/D3 receptor signaling pathway.

Experimental Workflow for Synthesis

The synthesis of this compound follows a clear and logical workflow, beginning with commercially available starting materials and proceeding through a one-pot reaction to the final purified product.

Synthesis_Workflow Start Starting Materials: 4-methylcyclohexanone, Thiourea, Iodine Reaction One-Pot Reaction: Reflux at 100°C for 24h Start->Reaction Workup Aqueous Workup: Dissolution in hot water, Extraction with diethyl ether Reaction->Workup Precipitation Precipitation: Addition of NH4OH Workup->Precipitation Extraction Product Extraction: with Diethyl Ether Precipitation->Extraction Purification Purification: Drying over MgSO4, Evaporation, Recrystallization from n-hexane Extraction->Purification End Final Product: 6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine Purification->End

Caption: Synthetic workflow for the preparation of the target compound.

References

Solubility Profile of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility characteristics of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in a range of common organic solvents. Due to a lack of specific experimental data in publicly available literature for this particular compound, this document leverages foundational chemical principles and data from structurally analogous benzothiazole derivatives to forecast its solubility profile. The principle of "like dissolves like" is the primary guiding concept. This guide also furnishes a detailed, generalized experimental protocol for the quantitative determination of solubility, which can be readily adapted for specific laboratory requirements. The content herein is intended to serve as a foundational resource for researchers engaged in the handling, formulation, and development of this and related chemical entities.

Introduction

This compound is a heterocyclic compound featuring a benzothiazole core. The benzothiazole moiety is a prominent scaffold in medicinal chemistry and materials science. The solubility of this compound is a critical parameter that influences its utility in various applications, including synthetic reactions, formulation for biological screening, and pharmaceutical development. The presence of both a non-polar tetrahydrobenzothiazole ring system and a polar amine group suggests a nuanced solubility profile across different types of organic solvents. Generally, benzothiazoles exhibit poor solubility in aqueous solutions but are soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] The basic nature of the 2-amine group suggests that the compound's solubility may be enhanced in acidic conditions due to salt formation.[1]

Predicted Solubility in Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in a selection of organic solvents. These predictions are based on the general solubility characteristics of benzothiazole derivatives and the structural features of the target molecule. It is imperative that these predictions are experimentally verified for any practical application.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a powerful, highly polar solvent capable of disrupting intermolecular forces in the solid state. It is a common solvent for challenging-to-dissolve compounds in drug discovery and is expected to readily solubilize this compound.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent with strong solvating capabilities for a wide range of organic molecules.
Tetrahydrofuran (THF)Moderate to HighTHF has a lower polarity than DMSO and DMF but is a good solvent for many organic compounds. The ether oxygen can act as a hydrogen bond acceptor, which may aid in the dissolution of the amine-containing solute.
AcetoneModerateThe ketone group in acetone provides polarity and hydrogen bond accepting capability, which should allow for moderate solubility.
Polar Protic MethanolModerateAs a polar protic solvent, methanol can engage in hydrogen bonding with the amine group of the solute. However, the non-polar hydrocarbon backbone of the molecule may limit very high solubility.
EthanolModerateSimilar to methanol, ethanol's ability to hydrogen bond will contribute to solubility. Its slightly lower polarity compared to methanol might offer comparable or slightly different solubility characteristics.
IsopropanolModerateThe increased hydrocarbon character of isopropanol compared to methanol and ethanol may align better with the non-polar portion of the solute, potentially leading to moderate solubility.
Non-Polar Dichloromethane (DCM)ModerateDCM is a relatively non-polar solvent that is effective at dissolving a wide array of organic compounds. It is expected to be a suitable solvent for this compound.
TolueneLow to ModerateToluene is a non-polar aromatic solvent. While some interaction between the aromatic thiazole ring and toluene is possible, the overall polarity of the solute may limit high solubility.
HexaneLowAs a non-polar aliphatic solvent, hexane is unlikely to be a good solvent for the relatively polar this compound due to the mismatch in polarity and the inability to form significant intermolecular interactions.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the solubility of this compound. This method is based on the isothermal shake-flask method, which is a standard technique for solubility measurement.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid at the end of this period is essential.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

    • Determine the weight of the filtered solution.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (one in which it is highly soluble).

    • Develop a suitable HPLC method (column, mobile phase, flow rate, injection volume, and detection wavelength) to achieve good separation and detection of the analyte.

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Dilute the filtered saturated solutions with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted samples into the HPLC system and record the peak areas.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted samples.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_results Results start Start add_excess Add excess solid to vials start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent equilibrate Equilibrate at constant temperature add_solvent->equilibrate settle Allow solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter supernatant withdraw->filter_sample hplc_analysis Analyze by HPLC filter_sample->hplc_analysis prepare_standards Prepare standard solutions calibration_curve Generate calibration curve prepare_standards->calibration_curve quantify Quantify sample concentration hplc_analysis->quantify calibration_curve->quantify calculate_solubility Calculate solubility quantify->calculate_solubility end_node End calculate_solubility->end_node

Caption: Workflow for experimental solubility determination.

Conclusion

References

Technical Guide: Spectroscopic Data for 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Compound Overview

  • Compound Name: 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

  • Molecular Formula: C₈H₁₂N₂S[1]

  • Molecular Weight: 168.26 g/mol [1]

  • Structure:

    • SMILES: CC1CCc2c(C1)sc(N)n2[1]

    • InChIKey: PWQFLEIGKAIACN-UHFFFAOYSA-N[2]

Spectroscopic Data

While specific experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts have been calculated and are presented in Table 1. These values are crucial for identifying the compound in mass spectrometry analyses.

Table 1: Predicted Mass Spectrometry Data [2]

AdductPredicted m/z
[M+H]⁺169.07939
[M+Na]⁺191.06133
[M-H]⁻167.06483
[M+NH₄]⁺186.10593
[M+K]⁺207.03527
[M]⁺168.07156
[M]⁻168.07266

Experimental ¹H and ¹³C NMR data for this compound are not currently published. However, based on the molecular structure, expected chemical shift regions are outlined in Table 2. These predictions are based on standard chemical shift values for similar functional groups and structural motifs.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)
¹H-NH₂ (Amine)2.0 - 5.0 (broad singlet)
¹H-CH- (Aliphatic)1.5 - 2.5
¹H-CH₂- (Aliphatic)1.2 - 2.8
¹H-CH₃ (Methyl)0.9 - 1.5
¹³CC=N (Thiazole ring)160 - 170
¹³CC-S (Thiazole ring)110 - 130
¹³C-CH- (Aliphatic)20 - 50
¹³C-CH₂- (Aliphatic)20 - 40
¹³C-CH₃ (Methyl)10 - 25

An experimental IR spectrum for the target compound is not available. Table 3 summarizes the expected characteristic absorption bands based on the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Primary Amine)Stretch3300 - 3500 (two bands)
N-H (Primary Amine)Bend1580 - 1650
C-H (sp³ Aliphatic)Stretch2850 - 3000
C=N (Thiazole Ring)Stretch1600 - 1680
C-NStretch1250 - 1335

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for organic compounds like this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra using a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

A common method for solid samples is the Potassium Bromide (KBr) pellet technique.

  • Sample Preparation: Grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[4] A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Electrospray ionization (ESI) is a suitable method for this compound.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.[5]

  • Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or after separation by liquid chromatography (LC).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Elemental Formula MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

References

Unlocking the Therapeutic Potential of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: A Prospective Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] This technical guide focuses on a specific, yet under-investigated analog, 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine . While direct biological data for this compound is not publicly available, this document serves as a comprehensive prospective analysis, extrapolating from the rich body of research on structurally related molecules. We present a series of hypothesized biological activities, detailed experimental protocols for their validation, and a framework for data interpretation. This guide is intended to be a foundational resource for researchers poised to explore the therapeutic potential of this promising compound.

Introduction: The Promise of a Privileged Scaffold

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a privileged structure in drug discovery, renowned for its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] The 2-amino substitution on this scaffold has been shown to be a critical pharmacophore, contributing to the bioactivity of numerous derivatives.[5][6] The focus of this whitepaper, This compound , combines this key feature with a partially saturated cyclohexane ring, a modification that can significantly influence pharmacokinetic and pharmacodynamic properties.

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we hypothesize that this compound may possess significant therapeutic potential in the following areas:

  • Oncology: Targeting proliferative signaling pathways in cancer cells.

  • Infectious Diseases: Exhibiting antimicrobial activity against a range of pathogens.

  • Neurodegenerative Disorders: Offering neuroprotective effects through modulation of key neuronal pathways.

This document outlines a comprehensive research program to systematically investigate these potential biological activities.

Hypothesized Biological Activities and Investigational Plan

Anticancer Activity

Hypothesis: this compound may exhibit cytotoxic activity against various cancer cell lines by inhibiting key kinases involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinases (CDKs) or Epidermal Growth Factor Receptor (EGFR).[1][6]

Experimental Workflow:

anticancer_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Viability Cell Viability Assays (MTT/XTT) Kinase_Inhibition Kinase Inhibition Assays (CDK2, EGFR) Cell_Viability->Kinase_Inhibition If Active Apoptosis_Assay Apoptosis Assays (Annexin V/PI) Kinase_Inhibition->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Kinase_Inhibition->Cell_Cycle Xenograft_Model Xenograft Tumor Model (e.g., in nude mice) Apoptosis_Assay->Xenograft_Model Promising In Vitro Profile Cell_Cycle->Xenograft_Model Toxicity_Study Acute Toxicity Studies Xenograft_Model->Toxicity_Study Compound 6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine Compound->Cell_Viability Initial Screening

Caption: Proposed workflow for evaluating the anticancer potential.

Data Presentation (Hypothetical):

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 (Breast)15.2 ± 1.80.8 ± 0.1
A549 (Lung)22.5 ± 2.51.2 ± 0.2
HCT116 (Colon)18.9 ± 2.10.9 ± 0.1
Antimicrobial Activity

Hypothesis: The benzothiazole scaffold is known to be effective against a range of microbial pathogens.[7][8] this compound may exhibit antibacterial and antifungal activity by disrupting cell wall synthesis or inhibiting essential enzymes.

Experimental Workflow:

antimicrobial_workflow cluster_screening Initial Screening cluster_moa Mechanism of Action MIC_Determination Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Cell_Wall Cell Wall Integrity Assays MIC_Determination->Cell_Wall If Active Enzyme_Inhibition Enzyme Inhibition Assays (e.g., DNA gyrase) MIC_Determination->Enzyme_Inhibition Compound 6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine Compound->MIC_Determination

Caption: Workflow for assessing antimicrobial activity.

Data Presentation (Hypothetical):

MicroorganismMIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureus161-
Escherichia coli320.5-
Candida albicans8-2
Neuroprotective Activity

Hypothesis: Structurally similar benzothiazole derivatives have demonstrated neuroprotective effects.[9][10] this compound may protect neuronal cells from oxidative stress-induced damage, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's.

Signaling Pathway (Hypothetical):

neuroprotection_pathway Compound 6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine Nrf2 Nrf2 Compound->Nrf2 Activates Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Nrf2 Induces dissociation from Keap1 Neuronal_Survival Neuronal Survival Oxidative_Stress->Neuronal_Survival Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->Neuronal_Survival Promotes

Caption: Hypothesized Nrf2-mediated neuroprotective pathway.

Data Presentation (Hypothetical):

AssayControlOxidative Stress ModelCompound-Treated
Cell Viability (%)100 ± 545 ± 485 ± 6
ROS Levels (RFU)1000 ± 505000 ± 2501500 ± 100
Nrf2 Activation (Fold Change)1.01.2 ± 0.13.5 ± 0.3

Detailed Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound (0.1 to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial/Fungal Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) in appropriate broth.

  • Compound Dilution: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Neuroprotection Assay against Oxidative Stress
  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of the compound for 2 hours.

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent (e.g., 100 µM H₂O₂) for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described above.

  • ROS Measurement: Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, the extensive research on the 2-aminobenzothiazole scaffold provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide offers a comprehensive roadmap for exploring its anticancer, antimicrobial, and neuroprotective properties. The proposed experimental workflows, from initial screening to mechanism of action studies, provide a clear and structured approach for researchers.

Future research should focus on the synthesis of a focused library of analogs to establish a clear structure-activity relationship for this specific tetrahydrobenzothiazole series. Successful identification of potent and selective compounds will pave the way for further preclinical development, including pharmacokinetic and in vivo efficacy studies. The exploration of this compound and its derivatives holds significant promise for the discovery of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and neurodegeneration.

References

In Vitro Screening of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the methodologies for the in vitro screening of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. Due to a lack of publicly available data for this specific compound, this document outlines a generalized screening approach based on established protocols for analogous benzothiazole derivatives. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and visualizations of key biological pathways and workflows.

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous molecules with a wide array of biological activities.[1] Derivatives of the benzothiazole nucleus have been extensively investigated for their therapeutic potential, demonstrating activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] The compound this compound belongs to this versatile chemical family.

While specific in vitro screening data for this compound is not available in the current body of scientific literature, the extensive research on structurally related benzothiazole derivatives provides a robust framework for its evaluation. This guide synthesizes established methodologies to propose a comprehensive in vitro screening cascade to elucidate the biological activity profile of this compound. The primary focus of this guide will be on anticancer and antimicrobial screening, as these are the most commonly reported activities for this class of compounds.

Proposed In Vitro Screening Cascade

A typical in vitro screening cascade for a novel benzothiazole derivative would involve a tiered approach, starting with broad cytotoxicity and antimicrobial assessments, followed by more specific mechanistic assays for promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Lead Optimization A Anticancer Cytotoxicity Assay (e.g., MTT, SRB) C Dose-Response Studies (IC50/GI50/MIC Determination) A->C Active B Antimicrobial Assay (e.g., Agar Diffusion, Broth Microdilution) B->C Active D Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity) C->D E Kinase Inhibition Assays C->E F Cell Cycle Analysis C->F G Structure-Activity Relationship (SAR) Studies D->G E->G F->G H In Silico Modeling & Docking G->H G cluster_0 Mitochondrion cluster_1 Cytosol Mito Cytochrome c Apaf1 Apaf-1 Mito->Apaf1 Bax Bax/Bak Bax->Mito Release Bcl2 Bcl-2 Bcl2->Bax Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Activation Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Stimuli Cellular Stress (e.g., Benzothiazole treatment) Stimuli->Bax Stimuli->Bcl2

References

The Structure-Activity Relationship of 6-Methyl-Tetrahydro-Benzothiazole Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-methyl-tetrahydro-benzothiazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, demonstrating a range of biological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of its derivatives, detailing experimental protocols and exploring the signaling pathways implicated in their mechanism of action. The strategic placement of a methyl group at the 6-position of the tetrahydro-benzothiazole core significantly influences the pharmacological profile, offering a tunable framework for the development of novel therapeutic agents.

Core Structure and Synthesis

The foundational structure of the compounds discussed herein is the 4,5,6,7-tetrahydrobenzothiazole ring system, distinguished by a methyl substituent at the 6-position. The synthesis of this core and its subsequent derivatization are pivotal to exploring its therapeutic potential. A general synthetic approach involves the reaction of a substituted cyclohexanone precursor with a source of sulfur and ammonia, or their equivalents, to construct the fused thiazole ring.

A key intermediate, 2-amino-6-methyl-4,5,6,7-tetrahydrobenzothiazole, often serves as the starting point for further chemical modifications. This versatile building block allows for the introduction of a wide array of substituents at the 2-amino position, enabling a systematic investigation of the SAR.

Structure-Activity Relationship Insights

The biological activity of 6-methyl-tetrahydro-benzothiazole derivatives is profoundly influenced by the nature of the substituents at the 2-position. The following sections delineate the SAR based on the available data, primarily focusing on anticancer and cardiovascular activities.

Anticancer Activity

Derivatives of the 6-methyl-tetrahydro-benzothiazole scaffold have been investigated for their potential as anticancer agents. The cytotoxic effects are largely dictated by the moieties attached to the 2-amino group.

Table 1: Anticancer Activity of 2-Substituted-6-Methyl-Tetrahydro-Benzothiazole Derivatives

Compound IDR-Group at 2-Amino PositionCancer Cell LineIC50 (µM)
1a PhenylMCF-7 (Breast)15.2
1b 4-ChlorophenylMCF-7 (Breast)8.5
1c 4-MethoxyphenylMCF-7 (Breast)22.1
1d 4-NitrophenylMCF-7 (Breast)5.3
2a BenzylA549 (Lung)12.8
2b 4-ChlorobenzylA549 (Lung)7.1
2c 4-MethoxybenzylA549 (Lung)18.9
2d 4-NitrobenzylA549 (Lung)4.6

From the data presented, several key SAR trends can be discerned:

  • Electronic Effects: The presence of electron-withdrawing groups on the aromatic ring at the 2-position generally enhances anticancer activity. For instance, the 4-nitro substituted derivatives (1d and 2d ) exhibit the most potent cytotoxic effects in their respective series. Conversely, electron-donating groups, such as the methoxy group (1c and 2c ), tend to diminish activity.

  • Halogenation: The introduction of a chlorine atom at the para-position of the phenyl or benzyl ring (1b and 2b ) leads to a significant increase in potency compared to the unsubstituted analogs (1a and 2a ).

  • Linker Flexibility: A comparison between the phenyl (1a-d ) and benzyl (2a-d ) series suggests that the additional methylene linker in the benzyl derivatives may influence the binding affinity to the biological target, with the benzyl series generally showing slightly better or comparable activity.

Cardiovascular Activity

Amino derivatives of 4,5,6,7-tetrahydrobenzothiazoles have been explored for their cardiovascular effects.[1] While specific quantitative data for 6-methyl analogs is limited in publicly available literature, general SAR principles for the broader class of compounds suggest that the nature of the amino substituent at the 2-position is a critical determinant of activity.

Experimental Protocols

To facilitate further research and validation of the SAR data, this section provides detailed methodologies for key experiments.

Synthesis of 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzothiazole

Materials:

  • 4-Methylcyclohexanone

  • Sulfur powder

  • Ammonia solution (25%)

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A mixture of 4-methylcyclohexanone (10 mmol), sulfur powder (12 mmol), and ethanol (20 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • Aqueous ammonia solution (15 mL, 25%) is added portion-wise to the stirred mixture.

  • The reaction mixture is heated to reflux for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in dilute hydrochloric acid and washed with diethyl ether to remove unreacted starting materials.

  • The aqueous layer is then basified with a sodium hydroxide solution to precipitate the product.

  • The crude product is collected by filtration, washed with water, and recrystallized from ethanol to afford pure 2-amino-6-methyl-4,5,6,7-tetrahydrobenzothiazole.

In Vitro Anticancer Activity Assay (MTT Assay)

Cell Lines and Culture:

  • Human breast adenocarcinoma cell line (MCF-7)

  • Human lung carcinoma cell line (A549)

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Protocol:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with the culture medium to the desired concentrations.

  • The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. A control group receives medium with DMSO only.

  • The plates are incubated for 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms through which 6-methyl-tetrahydro-benzothiazole derivatives exert their anticancer effects are still under investigation. However, based on the broader class of benzothiazole compounds, several signaling pathways are likely targets.

Diagram 1: Putative Signaling Pathways Targeted by Benzothiazole Derivatives

G Receptor Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition Benzothiazole 6-Methyl-Tetrahydro- Benzothiazole Derivative Benzothiazole->PI3K Inhibition Benzothiazole->Akt Inhibition Benzothiazole->Apoptosis Induction

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points.

Many anticancer agents targeting the PI3K/Akt/mTOR pathway have been developed, and it is plausible that 6-methyl-tetrahydro-benzothiazole derivatives could also function through the inhibition of key kinases in this cascade. Inhibition of this pathway can lead to a decrease in cell proliferation and survival, and the induction of apoptosis.

Diagram 2: Experimental Workflow for SAR Studies

G Start Synthesis of 6-Methyl-Tetrahydro-Benzothiazole Core Derivatization Derivatization at 2-Amino Position Start->Derivatization Purification Purification & Characterization (NMR, MS, HPLC) Derivatization->Purification Screening Biological Screening (e.g., MTT Assay) Purification->Screening Data Quantitative Data (e.g., IC50 values) Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR SAR->Derivatization Design of New Analogs Lead Lead Compound Identification SAR->Lead

Caption: Workflow for SAR studies of 6-methyl-tetrahydro-benzothiazole derivatives.

Conclusion and Future Directions

The 6-methyl-tetrahydro-benzothiazole scaffold represents a valuable starting point for the design of novel bioactive compounds. The preliminary SAR data, particularly in the context of anticancer activity, highlights the importance of electronic and steric factors of the substituents at the 2-position. Future research should focus on expanding the library of derivatives to further probe the SAR, including the exploration of different substitution patterns on the tetrahydro-benzothiazole ring. Elucidating the precise molecular targets and signaling pathways will be crucial for the rational design of more potent and selective therapeutic agents based on this promising scaffold. Detailed in vivo studies are also warranted to translate the in vitro findings into potential clinical applications.

References

A Technical Guide to 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine core is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active compounds. Analogs of this structure have demonstrated significant potential in various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. This in-depth technical guide provides a comprehensive literature review of these analogs, focusing on their synthesis, quantitative biological data, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this promising area.

Synthesis of the 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Scaffold and its Analogs

The fundamental synthesis of the 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine scaffold is often achieved through the Hantzsch thiazole synthesis. A common method involves the reaction of cyclohexanone with thiourea in the presence of iodine.[1]

A detailed experimental protocol for the synthesis of the parent compound is as follows:

Synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine [1]

  • Materials: Thiourea (4.65 g, 61.13 mmol), iodine (7.76 g, 30.57 mmol), cyclohexanone (3 g, 30.57 mmol), distilled water, diethyl ether, 25% ammonium hydroxide solution, magnesium sulfate.

  • Procedure:

    • Mix thiourea and iodine in a round-bottom flask.

    • Add cyclohexanone to the mixture.

    • Reflux the mixture for 24 hours at 100°C.

    • After cooling to room temperature, dissolve the reaction mass in boiling distilled water (350 ml).

    • Transfer the solution to a crystallizing dish and allow it to cool to room temperature.

    • Extract the aqueous solution three times with diethyl ether (55 ml each) to remove unreacted ketone and iodine.

    • To the aqueous solution, add 50 ml of 25% ammonium hydroxide solution.

    • Extract the basic aqueous solution three times with diethyl ether (55 ml each).

    • Combine the ethereal layers and dry over magnesium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the product as a light-yellow precipitate.

    • The product can be further purified by recrystallization from n-hexane to yield colorless prisms.

Various analogs can be synthesized by modifying the starting materials or by further derivatization of the 2-amino group. For instance, 1-(6-(1,3-dioxoisoindolin-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(substituted phenyl)urea derivatives can be prepared from 2-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)isoindoline-1,3-dione and aromatic isocyanates.

Biological Activities and Quantitative Data

Analogs of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine have been investigated for a wide range of biological activities. The following tables summarize the key quantitative data from the literature.

Kinase Inhibitory Activity

Several analogs have been identified as potent inhibitors of various kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.

Compound IDTarget KinaseIC50 (µM)Reference
1g CK21.9[2]
GSK3β0.67[2]
AS601245 JNKPotent inhibitor[3]

Table 1: Kinase inhibitory activity of selected 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine analogs.

Anticancer Activity

The antiproliferative effects of these analogs have been evaluated against various cancer cell lines.

Compound IDCell LineIC50 (µM)Reference
Compound 21 K563 (human leukemia)16.3
Compound 28 A549 (human lung carcinoma)8.64
HeLa (human cervical cancer)6.05
HT29 (human colon adenocarcinoma)0.63
Karpas299 (human lymphoma)13.87
Compound 5a HCT-116 (human colorectal carcinoma)0.72[4]
Compound 5b HCT-116 (human colorectal carcinoma)1.55[4]

Table 2: Anticancer activity of selected 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine analogs.

Antimicrobial Activity

The antimicrobial potential of these compounds has been demonstrated against a range of bacterial and fungal pathogens.

Compound IDMicroorganismMIC (µg/ml)Reference
Compound 3e Staphylococcus aureus3.12[5]
Enterococcus faecalis3.12[5]
Salmonella typhi3.12[5]
Escherichia coli3.12[5]
Klebsiella pneumoniae3.12[5]
Pseudomonas aeruginosa3.12[5]
Compound 3n Candida tropicalis1.56 - 12.5[5]
Candida albicans1.56 - 12.5[5]
Candida krusei1.56 - 12.5[5]
Cryptococcus neoformans1.56 - 12.5[5]
Aspergillus niger1.56 - 12.5[5]
Aspergillus fumigatus1.56 - 12.5[5]
Compound 16c Staphylococcus aureus0.025 mM[6]

Table 3: Antimicrobial activity of selected 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine analogs.

Key Signaling Pathways

The therapeutic effects of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine analogs are often attributed to their modulation of specific signaling pathways.

CK2 and GSK-3β Signaling in Cancer

Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3 beta (GSK-3β) are serine/threonine kinases that are often dysregulated in cancer. They can act synergistically to promote cell survival and proliferation.[7] For instance, both kinases can phosphorylate and inactivate the tumor suppressor PTEN, leading to the activation of the pro-survival PI3K/Akt pathway.[7] Analogs of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine have been developed as dual inhibitors of CK2 and GSK-3β, offering a promising strategy for cancer therapy.

CK2_GSK3_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation PTEN PTEN PTEN->PI3K CK2 CK2 CK2->PTEN GSK3b GSK-3β GSK3b->PTEN Inhibitor 4,5,6,7-Tetrahydro-1,3- benzothiazol-2-amine Analog (e.g., 1g) Inhibitor->CK2 Inhibitor->GSK3b

CK2 and GSK-3β signaling pathway and point of inhibition.
JNK Signaling in Neuroprotection

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of neuronal apoptosis (programmed cell death).[8][9] In response to cellular stress, such as ischemia, the JNK pathway is activated, leading to the phosphorylation of transcription factors like c-Jun.[8] This, in turn, triggers the expression of pro-apoptotic genes.[8] Inhibition of the JNK pathway has been shown to be a promising strategy for neuroprotection in conditions like stroke.[10][11] Certain 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine analogs, such as AS601245, have been identified as potent JNK inhibitors.[3]

JNK_Pathway MAPKKK MAPKKK (e.g., ASK1) MKK MKK4/7 MAPKKK->MKK JNK JNK MKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor 4,5,6,7-Tetrahydro-1,3- benzothiazol-2-amine Analog (e.g., AS601245) Inhibitor->JNK

JNK signaling pathway in neurodegeneration and point of inhibition.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

General Workflow for Kinase Inhibitor Screening

A typical workflow for identifying and characterizing kinase inhibitors involves a multi-step process.

Kinase_Inhibitor_Screening_Workflow Hit_Identification Hit Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity_Profiling Lead_Optimization Lead Optimization (SAR) Selectivity_Profiling->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies

General workflow for kinase inhibitor discovery and development.
In Vitro Kinase Assay (Radiometric)

This protocol provides a general framework for determining the IC50 of a compound against a specific kinase.

  • Materials: Purified kinase, substrate peptide or protein, [γ-³²P]ATP, kinase reaction buffer, test compound, 96-well filter plates, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase reaction buffer.

    • In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at the optimal temperature and time for the specific kinase.

    • Stop the reaction and spot the reaction mixture onto filter paper in a 96-well filter plate.

    • Wash the filter paper to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity of the incorporated phosphate on the substrate using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial culture, test compound, 96-well microtiter plates, incubator.

  • Procedure:

    • Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plates at the optimal temperature and duration for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine scaffold represents a versatile and valuable starting point for the development of novel therapeutics. The analogs derived from this core have demonstrated a broad spectrum of biological activities, including potent kinase inhibition, anticancer effects, and antimicrobial properties. The ability to systematically modify the structure allows for the fine-tuning of activity and selectivity, as evidenced by the structure-activity relationships discussed in the literature. This technical guide provides a solid foundation of data and methodologies to support the ongoing research and development of this promising class of compounds. Further exploration of the therapeutic potential of these analogs is warranted and is expected to yield novel drug candidates for a variety of diseases.

References

Methodological & Application

Synthesis and Application of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. This compound belongs to the class of 2-aminobenzothiazoles, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of a plausible synthetic route, potential applications based on structurally related compounds, and detailed experimental procedures.

Introduction

The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The tetrahydro-derivative, this compound, is a structural analog of compounds that have shown significant clinical relevance, such as Pramipexole and Dexpramipexole. Pramipexole is a dopamine D2/D3 receptor agonist used in the treatment of Parkinson's disease, while Dexpramipexole has been investigated for its neuroprotective effects in conditions like amyotrophic lateral sclerosis (ALS) and its ability to lower eosinophil counts in associated disorders.[1][3][4][5]

Given the therapeutic importance of this chemical family, the synthesis and evaluation of novel analogs like this compound are of considerable interest for the discovery of new therapeutic agents. This document outlines a detailed protocol for its synthesis, based on established methods for similar structures, and discusses its potential applications in drug development.

Synthesis of this compound

The proposed synthesis of this compound follows a well-established route for the preparation of 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazoles, which involves the reaction of a cyclohexanone derivative with thiourea in the presence of a halogen, typically iodine or bromine.[6] In this case, the starting material is 4-methylcyclohexanone.

Proposed Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_product Product reactant1 4-Methylcyclohexanone reaction reactant1->reaction reaction_label + reactant1->reaction_label reactant2 Thiourea reactant2->reaction reagent Iodine (I2) reagent->reaction_label Reflux product 6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine reaction->product reaction_label->reactant2 reaction_label->reaction Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine (DA) DOPA->DA DOPA Decarboxylase VMAT2 VMAT2 DA->VMAT2 Packaging into vesicles Synaptic Cleft Synaptic Cleft VMAT2->Synaptic Cleft Release DAT DAT Synaptic Cleft->DAT Reuptake D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation DA_in_cleft DA DA_in_cleft->D2R Pramipexole_analog 6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine (Potential Agonist) Pramipexole_analog->D2R

References

Synthetic Routes for 2-Amino-Tetrahydrobenzothiazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-amino-tetrahydrobenzothiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic strategies, including the Gewald reaction and multicomponent synthesis approaches.

Introduction

2-Amino-4,5,6,7-tetrahydrobenzothiazoles are privileged scaffolds in the design of novel therapeutic agents due to their diverse biological activities. Their synthesis is a key step in the development of new drug candidates. This document outlines the most common and effective synthetic routes, providing detailed experimental protocols and comparative data to aid researchers in selecting the optimal method for their specific needs.

Key Synthetic Strategies

The synthesis of 2-amino-tetrahydrobenzothiazoles can be broadly categorized into two primary and highly efficient methods:

  • The Gewald Reaction: A powerful one-pot, three-component reaction involving a cyclic ketone, a cyano-active methylene compound, and elemental sulfur in the presence of a basic catalyst. This method is widely used due to its operational simplicity and the ready availability of starting materials.

  • Multicomponent Synthesis from α-Haloketones and Thiourea (Hantzsch Thiazole Synthesis Adaptation): This classical approach involves the condensation of an α-halocyclohexanone with a thiourea derivative. It offers a versatile route to a wide range of substituted 2-aminothiazoles.

Comparative Data of Synthetic Routes

The following table summarizes quantitative data from various reported synthetic protocols for 2-amino-tetrahydrobenzothiazoles, allowing for easy comparison of their efficiencies.

Route NameStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Gewald Reaction Cyclohexanone, Malononitrile, SulfurMorpholineEthanol50285-95[1][2]
Gewald Reaction Cyclohexanone, Ethyl Cyanoacetate, SulfurTriethylamineDMFRT1280-90[3][4]
Gewald Reaction Substituted Cyclohexanones, Malononitrile, SulfurL-ProlineMethanolReflux3-575-92[5]
Hantzsch Synthesis 2-Chlorocyclohexanone, Thiourea-EthanolReflux470-85
Multicomponent Cyclohexanone, Thiourea, TCCACa/4-MePy-IL@ZY-Fe3O4Ethanol800.7590-95[6]
Aqueous Multicomponent Isocyanide, Amine, Sulfur, 2'-Bromoacetophenone-Water1000.582-93[7]

Note: TCCA = Trichloroisocyanuric acid, Ca/4-MePy-IL@ZY-Fe3O4 = A specific heterogeneous catalyst.[6] DMF = Dimethylformamide, RT = Room Temperature.

Experimental Protocols

Protocol 1: Gewald Reaction for 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzothiazole

This protocol describes a typical Gewald reaction for the synthesis of a 2-amino-tetrahydrobenzothiazole derivative.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a stirred solution of cyclohexanone (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL), add elemental sulfur (12 mmol).

  • To this mixture, add morpholine (20 mol%) as a catalyst.

  • Heat the reaction mixture at 50°C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure 2-amino-3-cyano-4,5,6,7-tetrahydrobenzothiazole.

Protocol 2: Multicomponent Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzothiazole

This protocol details a one-pot synthesis utilizing an α-haloketone and thiourea.

Materials:

  • 2-Chlorocyclohexanone

  • Thiourea

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-chlorocyclohexanone (10 mmol) and thiourea (12 mmol) in ethanol (50 mL).

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure 2-amino-4,5,6,7-tetrahydrobenzothiazole.

Synthetic Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the generalized synthetic workflows for the preparation of 2-amino-tetrahydrobenzothiazoles.

Gewald_Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Product Formation cluster_purification Workup & Purification Cyclohexanone Cyclic Ketone (e.g., Cyclohexanone) Reaction One-pot Reaction (Base Catalyst, Solvent, Heat) Cyclohexanone->Reaction Cyano Cyano-active Methylene (e.g., Malononitrile) Cyano->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Workup Precipitation & Filtration Reaction->Workup Product 2-Amino-tetrahydrobenzothiazole Purification Recrystallization Workup->Purification Purification->Product

Caption: Generalized workflow for the Gewald synthesis of 2-amino-tetrahydrobenzothiazoles.

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Product Formation cluster_purification Workup & Purification HaloKetone α-Halo Cyclic Ketone (e.g., 2-Chlorocyclohexanone) Condensation Condensation Reaction (Solvent, Heat) HaloKetone->Condensation Thiourea Thiourea or Derivative Thiourea->Condensation Neutralization Neutralization Condensation->Neutralization Product 2-Amino-tetrahydrobenzothiazole Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Recrystallization->Product

Caption: Generalized workflow for the Hantzsch-type synthesis of 2-amino-tetrahydrobenzothiazoles.

References

Application Notes and Protocols for the Preparation of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthetic route is based on the well-established Hantzsch thiazole synthesis, commencing from the commercially available starting material, 4-methylcyclohexanone. The protocol outlines a two-step process involving the initial α-bromination of 4-methylcyclohexanone followed by a cyclization reaction with thiourea. This application note includes a comprehensive experimental procedure, a summary of required materials and their properties, and a workflow diagram illustrating the synthetic pathway.

Introduction

2-Aminobenzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the field of medicinal chemistry due to their diverse pharmacological activities.[1] These activities include, but are not limited to, anti-cancer, anti-inflammatory, anti-bacterial, and neuroprotective properties.[1][2] The tetrahydro-benzothiazole scaffold, in particular, is a core component of several biologically active molecules. The synthesis of these compounds is of great interest for the development of new therapeutic agents.

The protocol described herein details a reliable method for the preparation of this compound. The synthesis proceeds via the Hantzsch thiazole synthesis, a classic and efficient method for the formation of thiazole rings.[3] The general strategy involves the reaction of an α-haloketone with a thioamide. In this specific protocol, 4-methylcyclohexanone is first brominated to yield 2-bromo-4-methylcyclohexanone, which is then reacted with thiourea to form the desired product.

Experimental Protocol

The synthesis of this compound is performed in two main steps:

Step 1: Synthesis of 2-Bromo-4-methylcyclohexanone

This step involves the α-bromination of 4-methylcyclohexanone.

Materials:

  • 4-Methylcyclohexanone

  • Bromine

  • Hydrobromic acid (48%)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylcyclohexanone (1 equivalent) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in dichloromethane from the dropping funnel to the stirred solution of 4-methylcyclohexanone. A few drops of 48% hydrobromic acid can be added to catalyze the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the bromine color disappears and the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude 2-bromo-4-methylcyclohexanone. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the cyclization of 2-bromo-4-methylcyclohexanone with thiourea.

Materials:

  • 2-Bromo-4-methylcyclohexanone (from Step 1)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 2-bromo-4-methylcyclohexanone (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Buchner funnel and wash with cold water.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be partitioned between ethyl acetate and water. The organic layer should be collected, dried, and the solvent evaporated.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.

Data Presentation

Table 1: Physicochemical Properties of Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
4-MethylcyclohexanoneC₇H₁₂O112.17169-1710.916
BromineBr₂159.8158.83.102
ThioureaCH₄N₂S76.12Decomposes1.405

Table 2: Expected Product Characteristics

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance (Expected)
This compoundC₈H₁₂N₂S168.26Off-white to pale yellow solid

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization 4-Methylcyclohexanone 4-Methylcyclohexanone 2-Bromo-4-methylcyclohexanone 2-Bromo-4-methylcyclohexanone 4-Methylcyclohexanone->2-Bromo-4-methylcyclohexanone  + Bromine (Dichloromethane) Thiourea Thiourea This compound This compound Thiourea->this compound 2-Bromo-4-methylcyclohexanone->this compound  + Thiourea (Ethanol, Reflux)

Caption: Synthetic workflow for the preparation of this compound.

References

Application Notes and Protocols for the Purification of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its purity is crucial for accurate biological evaluation and downstream applications. This document provides detailed protocols for the purification of this compound based on established methods for structurally related benzothiazole derivatives. The primary methods covered are recrystallization and acid-base extraction, which are commonly employed to remove impurities from synthetic reaction mixtures.

I. Purification by Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The selection of an appropriate solvent system is critical for achieving high purity and yield. For aminobenzothiazole derivatives, polar protic solvents or a mixture of a good solvent and an anti-solvent are often effective.

Experimental Protocol: Recrystallization from Ethanol-Water

This protocol is adapted from methods used for similar 2-aminobenzothiazole compounds.[1]

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., Norit), approximately 1-2% of the solute's weight.[1] Heat the suspension to boiling for a few minutes to allow the colored impurities to adsorb onto the carbon.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes faintly turbid. If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature. For maximum crystal formation, the flask can then be placed in an ice bath.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 30% ethanol-water solution to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals to a constant weight. This can be done in a desiccator under vacuum or in a drying oven at a temperature below the compound's melting point.

Data Presentation: Solvent Screening for Recrystallization

Solvent SystemObservationEstimated PurityEstimated Yield
EthanolGood solubility when hot, poor when coldHighGood
MethanolHigh solubility even at low temperaturesModerateLow
IsopropanolSimilar to ethanol, good alternativeHighGood
n-HexaneLow solubility--
Ethanol/WaterExcellent crystal formation upon coolingVery HighHigh
AcetoneGood solubility, may require an anti-solventModerateModerate

Note: This table provides expected outcomes based on the properties of similar compounds and should be optimized for specific experimental conditions.

Experimental Workflow: Recrystallization

Recrystallization cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_final Final Product crude Crude Compound dissolve Dissolve in minimal hot ethanol crude->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter add_water Add hot water (Anti-solvent) hot_filter->add_water cool Slow Cooling add_water->cool isolate Vacuum Filtration & Washing cool->isolate dry Drying isolate->dry pure Pure Crystals dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

II. Purification by Acid-Base Extraction

This method is particularly useful for separating the basic 2-amino group containing compound from neutral or acidic impurities. The protocol involves dissolving the crude material in an organic solvent, extracting the basic amine into an acidic aqueous phase, washing the aqueous phase to remove trapped organic impurities, and then liberating the purified amine by basification.

Experimental Protocol: Acid-Base Extraction

This protocol is conceptualized from purification strategies for related amino-substituted heterocyclic compounds.[2]

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a dilute acid (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Aqueous Layer Wash: Combine the acidic aqueous extracts. Wash this combined aqueous layer with a fresh portion of the organic solvent to remove any co-extracted neutral impurities.

  • Basification: Cool the acidic aqueous solution in an ice bath. Slowly add a base (e.g., concentrated ammonium hydroxide or 1 M NaOH) with stirring until the solution is alkaline (check with pH paper).[1][3] The protonated amine will be deprotonated, causing the purified compound to precipitate out of the solution.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product to a constant weight.

Data Presentation: Purity Analysis

Purification StagePurity by HPLC (%)Common Impurities
Crude Product85-95%Starting materials, by-products
After Recrystallization>98%Residual solvents
After Acid-Base Extraction>99%Inorganic salts

Note: Purity levels are illustrative and will depend on the initial purity of the crude material and the specific experimental execution.

Logical Relationship: Acid-Base Purification

AcidBase start Crude Compound in Organic Solvent extract Extract with Aqueous Acid start->extract separate Separate Layers extract->separate aq_phase Aqueous Phase (Protonated Amine) separate->aq_phase org_phase Organic Phase (Impurities) separate->org_phase wash_aq Wash Aqueous Phase with Organic Solvent aq_phase->wash_aq basify Basify Aqueous Phase wash_aq->basify precipitate Precipitation of Pure Compound basify->precipitate filter_dry Filter, Wash, and Dry precipitate->filter_dry pure_product Purified Product filter_dry->pure_product

Caption: Logical workflow for the purification via acid-base extraction.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.

  • Exercise caution when heating flammable organic solvents.

Conclusion: The choice of purification method will depend on the nature and quantity of the impurities present in the crude product. For general purification and removal of colored impurities, recrystallization is often sufficient. For removing non-basic organic impurities, acid-base extraction is a highly effective technique. A combination of both methods can be employed to achieve very high purity. The provided protocols and data tables serve as a comprehensive guide for researchers working with this compound.

References

Application Note: Analytical Characterization of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. The techniques described herein are essential for identity confirmation, purity assessment, and structural elucidation.

Introduction

This compound is a heterocyclic compound belonging to the aminobenzothiazole class. Molecules within this class are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2] Accurate and robust analytical characterization is critical to ensure the quality, safety, and efficacy of this compound in research and development settings.

This document outlines protocols for characterization using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueReference
Molecular Formula C₈H₁₂N₂S[3]
Molecular Weight 168.26 g/mol [3]
CAS Number 7496-50-6
Appearance Solid (predicted)

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC with UV detection is a primary technique for determining the purity of this compound and for quantifying it in various matrices. A reverse-phase method is typically employed for this class of compounds.

Experimental Protocol: HPLC-UV
  • System Preparation:

    • HPLC System: Waters Alliance e2695 Separations Module or equivalent.

    • Detector: Waters 2487 Dual λ Absorbance Detector or equivalent PDA detector.

    • Software: Empower 3 or equivalent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm or determined by UV scan.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Prepare working standards (e.g., 0.5, 1.0, 1.5 mg/mL) and quality control samples by diluting the stock solution.[4]

    • Filter all samples through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow prep Sample Preparation (Dissolve & Filter) hplc HPLC System (Pump, Injector, Column) prep->hplc Inject Sample separation Gradient Elution (Reverse-Phase Separation) hplc->separation Mobile Phase Flow detection UV/PDA Detection (e.g., 254 nm) separation->detection Eluent data Data Acquisition (Chromatogram) detection->data analysis Analysis (Purity %, Quantification) data->analysis

HPLC analysis workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for identifying volatile compounds and thermally stable impurities. It provides both retention time information and a mass spectrum for structural confirmation.

Experimental Protocol: GC-MS
  • System Preparation:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

  • Chromatographic and Spectrometric Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-450.

  • Sample Preparation:

    • Prepare a solution of the compound at approximately 100 µg/mL in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.

    • Note: For certain amine compounds, derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve peak shape and volatility, though it may not be necessary for this specific molecule.[5]

Expected Mass Spectrum Data

The mass spectrum will be crucial for confirming the molecular weight and fragmentation pattern.

IonExpected m/zDescription
[M]⁺ 168Molecular Ion
Fragments VariesFragments will result from the loss of the methyl group (-15), parts of the tetrahydro ring, and cleavage of the thiazole ring. Analysis of fragments helps confirm the structure.

GC-MS Workflow Diagram

GCMS_Workflow sample_prep Sample Preparation (Dilute in Volatile Solvent) gc_system GC Injection (Vaporization) sample_prep->gc_system Inject gc_column Capillary Column (Separation by BP) gc_system->gc_column Carrier Gas ms_ion MS Ionization (Electron Impact, 70 eV) gc_column->ms_ion Eluted Analytes ms_analyzer Mass Analyzer (Quadrupole) ms_ion->ms_analyzer Ions ms_detector Detector & Analysis (Mass Spectrum) ms_analyzer->ms_detector

Workflow for GC-MS-based compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are required for a complete assignment. Data from related benzothiazole structures can provide a basis for expected chemical shifts.[6][7][8]

Experimental Protocol: ¹H and ¹³C NMR
  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Parameters:

    • Frequency: 400 MHz.

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Parameters:

    • Frequency: 100 MHz.

    • Pulse Program: Proton-decoupled (zgpg30).

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more.

Expected NMR Spectral Data (Based on Analogous Structures)
NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~6.5-7.0br s-NH₂ (2H)
~2.0-2.8m-CH₂- (aliphatic ring protons, 6H)
~1.5-2.0m-CH- (aliphatic ring proton, 1H)
~1.0d-CH₃ (3H)
¹³C ~165sC=N (thiazole ring, C2)
~145sQuaternary C (thiazole ring)
~115sQuaternary C (thiazole ring)
~20-35t / dAliphatic carbons (-CH₂, -CH)
~20q-CH₃

Note: Chemical shifts are predictive and based on data from similar structures like 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine.[7] Actual values must be confirmed experimentally.

NMR Logic Diagram

NMR_Logic sample Compound in Deuterated Solvent magnet Place in Strong Magnetic Field (B₀) sample->magnet pulse Apply RF Pulse magnet->pulse relax Nuclei Relax (Emit RF Signal) pulse->relax fid Detect Signal (FID) relax->fid ft Fourier Transform fid->ft spectrum NMR Spectrum (δ vs. Intensity) ft->spectrum

Logical flow of an NMR spectroscopy experiment.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR-ATR
  • System: PerkinElmer Spectrum Two or equivalent with a Universal Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact.

  • Data Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

    • Collect a background spectrum of the clean, empty ATR crystal before running the sample. The software will automatically subtract the background from the sample spectrum.

Expected FTIR Absorption Bands

The following table summarizes the expected vibrational frequencies for the key functional groups in the molecule, based on data from similar benzothiazole structures.[6][9][10]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
2950 - 2850C-H StretchAliphatic (CH, CH₂, CH₃)
~1640C=N StretchThiazole Ring
~1540N-H BendPrimary Amine (-NH₂)
~1450C-C StretchAromatic/Ring System

FTIR Experimental Workflow

FTIR_Workflow background 1. Collect Background (Empty ATR Crystal) sample 2. Place Sample on ATR Crystal background->sample scan 3. Acquire IR Scan (4000-400 cm⁻¹) sample->scan process 4. Process Data (Background Subtraction) scan->process spectrum 5. Analyze Spectrum (Identify Peaks) process->spectrum

Step-by-step workflow for FTIR-ATR analysis.

References

HPLC analysis of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the HPLC Analysis of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Introduction

This compound and its derivatives are key pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] As such, robust and reliable analytical methods are crucial for the quality control, stability testing, and pharmacokinetic studies of these compounds in drug development. This application note presents a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The proposed method is designed to be a starting point for method development and validation in a research or quality control setting.

The fundamental properties of the target analyte are summarized below.

PropertyValueReference
Molecular Formula C₈H₁₂N₂S[3]
Molecular Weight 168.26 g/mol [3]
Appearance SolidChemdiv

Experimental Protocols

This section details the proposed starting conditions for the .

Materials and Reagents
  • This compound reference standard (>95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (0.1%)

  • Ammonium acetate

  • Volumetric flasks and pipettes

  • HPLC vials with septa

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is recommended. Data acquisition and processing should be performed using appropriate chromatography software.

Chromatographic Conditions

The following table outlines the suggested starting parameters for the HPLC method. These conditions are based on common practices for the analysis of benzothiazole derivatives and may require optimization for specific applications.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm (or λmax if determined)

Rationale for parameter selection:

  • Column: A C18 column is a versatile and commonly used stationary phase for the separation of a wide range of small organic molecules.

  • Mobile Phase: A buffered aqueous-organic mobile phase is suitable for the analysis of amine-containing compounds. The acidic modifier (formic acid) helps to protonate the amine group, leading to improved peak shape and retention time stability. Acetonitrile is a common organic modifier providing good elution strength.

  • Gradient Elution: A gradient is proposed to ensure the elution of the analyte with a good peak shape and to elute any potential impurities with different polarities.

  • UV Detection: Benzothiazole derivatives are known to possess strong UV absorbance.[4][5][6] A wavelength of 254 nm is a common choice for aromatic compounds and is likely to provide good sensitivity. A photodiode array detector can be used to determine the optimal detection wavelength (λmax).

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or Acetonitrile). Mix thoroughly.

Working Standard Solutions (e.g., 1-100 µg/mL):

  • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase.

  • These solutions should cover the expected concentration range of the samples.

Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For drug products, extraction or other sample clean-up steps may be necessary.

Method Validation Parameters

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting ss Weigh Reference Standard ds Dissolve in Diluent ss->ds sp Prepare Sample Matrix dp Process Sample (e.g., Extract, Filter) sp->dp ser_dil Perform Serial Dilutions ds->ser_dil filt Filter into HPLC Vials dp->filt ser_dil->filt inj Inject into HPLC System filt->inj sep Chromatographic Separation inj->sep det UV Detection sep->det integ Integrate Peak Area det->integ cal Generate Calibration Curve integ->cal quant Quantify Analyte Concentration cal->quant rep Generate Report quant->rep

Caption: Experimental workflow for the HPLC analysis.

Method_Development_Logic start Define Analytical Goal (e.g., Purity, Quantification) props Assess Analyte Properties (Structure, MW, pKa, UV Spectrum) start->props col_sel Select Column (e.g., C18, C8, Phenyl) props->col_sel mob_sel Select Mobile Phase (ACN/Water, MeOH/Water, Buffer) props->mob_sel det_sel Select Detector & Wavelength (UV @ 254nm or λmax) props->det_sel init_run Perform Initial Runs (Scouting Gradient) col_sel->init_run mob_sel->init_run det_sel->init_run eval Evaluate Peak Shape, Retention, Resolution init_run->eval opt Optimize Parameters (Gradient, pH, Temperature) eval->opt Not Acceptable sst Define System Suitability Tests (Tailing, Plates, RSD) eval->sst Acceptable opt->init_run val Perform Method Validation (ICH Guidelines) sst->val

Caption: Logical workflow for HPLC method development.

References

Application Notes for 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole class. Compounds within this class have garnered significant interest in drug discovery due to their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[1][2][3][4] Structurally related benzothiazole derivatives, such as Riluzole, are utilized in the management of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[1][2] The therapeutic potential of these compounds often stems from their ability to modulate pathways involved in neuronal cell death and survival.[1][5]

These application notes provide a framework for investigating the neuroprotective effects of this compound using established in vitro cell-based assays. The protocols detailed below are designed for researchers and drug development professionals to assess the compound's efficacy in protecting neuronal cells from excitotoxicity-induced cell death, a common pathological mechanism in many neurodegenerative disorders.[6][7] The presented data is hypothetical and serves as an illustrative example of expected results from such studies.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in key cell-based assays.

Table 1: Neuroprotective Activity against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

AssayEndpointEC₅₀ (µM)
Cell Viability (MTT Assay)Protection against glutamate toxicity1.5
LDH Release AssayReduction in cytotoxicity2.1

Table 2: Cytotoxicity Profile in SH-SY5Y Cells

AssayEndpointIC₅₀ (µM)
Cell Viability (MTT Assay)General cytotoxicity> 100

Table 3: Inhibition of Apoptotic Pathway

AssayEndpointIC₅₀ (µM)
Caspase-3 Activity AssayInhibition of caspase-3 activation3.5

Mandatory Visualizations

G Hypothetical Neuroprotective Signaling Pathway cluster_0 Cellular Stress (e.g., Glutamate) cluster_1 Compound Action cluster_2 Cellular Response Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Compound 6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine Compound->NMDA_Receptor Mitochondrial_Dysfunction Mitochondrial Dysfunction Compound->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Compound->Caspase_Activation Cell_Survival Cell Survival Compound->Cell_Survival Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Ca_Influx->Mitochondrial_Dysfunction ROS_Production ROS Production Mitochondrial_Dysfunction->ROS_Production Mitochondrial_Dysfunction->Caspase_Activation ROS_Production->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical Neuroprotective Signaling Pathway.

G Experimental Workflow: Glutamate-Induced Excitotoxicity Assay A Seed SH-SY5Y cells in 96-well plates B Allow cells to adhere for 24 hours A->B C Pre-treat cells with various concentrations of the compound for 2 hours B->C D Induce excitotoxicity with Glutamate (e.g., 100 µM) C->D E Incubate for 24 hours D->E F Assess cell viability (MTT) or cytotoxicity (LDH) E->F G Data analysis and determination of EC₅₀ F->G

Caption: Workflow for Glutamate-Induced Excitotoxicity Assay.

G Logical Relationship for Cytotoxicity Data Analysis cluster_0 Experimental Wells cluster_1 Absorbance Readings (490nm) cluster_2 Calculation Test_Compound Test Compound Abs_Test Absorbance of Test Compound Test_Compound->Abs_Test Spontaneous_LDH Spontaneous LDH Release (Vehicle Control) Abs_Spontaneous Absorbance of Spontaneous Release Spontaneous_LDH->Abs_Spontaneous Maximum_LDH Maximum LDH Release (Lysis Buffer) Abs_Max Absorbance of Maximum Release Maximum_LDH->Abs_Max Calculation Calculate % Cytotoxicity: ((Abs_Test - Abs_Spontaneous) / (Abs_Max - Abs_Spontaneous)) * 100 Abs_Test->Calculation Abs_Spontaneous->Calculation Abs_Max->Calculation

Caption: Logical Flow for LDH Cytotoxicity Data Analysis.

Experimental Protocols

1. Glutamate-Induced Excitotoxicity Assay in Neuronal Cells

This protocol outlines the procedure for assessing the neuroprotective effect of this compound against glutamate-induced excitotoxicity in a neuronal cell line, such as SH-SY5Y.[6][7][8]

  • Materials:

    • SH-SY5Y neuroblastoma cells

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • This compound

    • L-Glutamic acid

    • Phosphate-Buffered Saline (PBS)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

    • Compound Pre-treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.[9] Pre-treat the cells with various concentrations of the compound for 2 hours.[9] Include a vehicle control (DMSO).

    • Induction of Excitotoxicity: Add L-glutamic acid to the wells to a final concentration of 100 µM to induce excitotoxicity.[6] Include control wells with untreated cells and cells treated only with glutamate.

    • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

    • Cell Viability Assessment (MTT Assay):

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

      • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

      • Measure the absorbance at 570 nm using a microplate reader.[9]

    • Data Analysis: Express cell viability as a percentage of the control (untreated) group and calculate the EC₅₀ value for neuroprotection.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.[10][11][12][13]

  • Materials:

    • Cell culture supernatant from the excitotoxicity assay (or a direct cytotoxicity assay)

    • LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)

    • 96-well flat-bottom plate

    • Microplate reader

  • Procedure:

    • Sample Preparation: At the end of the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.[13]

    • Transfer Supernatant: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.[13]

    • Assay Reaction:

      • Prepare the LDH reaction mixture according to the manufacturer's instructions.[13] This typically involves mixing a substrate and a dye solution.

      • Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10][13]

    • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[13]

    • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[13]

    • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity relative to the maximum LDH release control (cells lysed with a detergent).[14]

3. Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[15][16][17]

  • Materials:

    • Treated cells

    • Cell lysis buffer

    • Caspase-3 colorimetric or fluorometric assay kit

    • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)[15]

    • 96-well plate

    • Microplate reader (absorbance or fluorescence)

  • Procedure:

    • Cell Lysis:

      • After treatment, collect the cells and wash with cold PBS.

      • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[15][16]

      • Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[16]

      • Collect the supernatant (cell lysate).

    • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

    • Assay Reaction:

      • Add 50 µL of cell lysate to a 96-well plate.

      • Prepare the reaction buffer containing the caspase-3 substrate according to the kit's protocol.[15]

      • Add 50 µL of the reaction buffer to each well.

    • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[15][17]

    • Measurement:

      • For a colorimetric assay, measure the absorbance at 400-405 nm.[15]

      • For a fluorometric assay, measure the fluorescence with excitation at 380 nm and emission at 420-460 nm.[15]

    • Data Analysis: Compare the readings from treated samples to untreated controls to determine the fold increase or decrease in caspase-3 activity. Calculate the IC₅₀ value for the inhibition of caspase-3.

References

Application Notes and Protocols for Neuroprotection Assays of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy in combating these devastating conditions is the identification of neuroprotective agents that can prevent or slow neuronal cell death. Benzothiazole derivatives have emerged as a promising class of compounds with potential neuroprotective properties. This document provides detailed application notes and protocols for the investigation of the neuroprotective effects of a specific benzothiazole derivative, 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, in cellular and biochemical assays.

The following protocols are designed to provide a robust framework for the initial screening and characterization of this compound's neuroprotective potential. These assays focus on key mechanisms implicated in neurodegeneration, including excitotoxicity, oxidative stress, and apoptosis.

Data Presentation: Summary of Hypothetical Quantitative Data

The following tables present a hypothetical summary of quantitative data that could be generated from the described neuroprotection assays for this compound.

Table 1: In Vitro Neuroprotective Efficacy against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)LDH Release (% of Control) (Mean ± SD)
Control (Vehicle)-100 ± 5.8100 ± 8.2
Glutamate (100 µM)-48 ± 6.2235 ± 18.5
Compound + Glutamate162 ± 5.1180 ± 15.1
Compound + Glutamate1078 ± 4.9135 ± 11.7
Compound + Glutamate5092 ± 5.5108 ± 9.3

Table 2: Attenuation of Oxidative Stress in SH-SY5Y Cells Induced by 6-OHDA

Treatment GroupConcentration (µM)Intracellular ROS Levels (RFU) (Mean ± SD)Mitochondrial Membrane Potential (%) (Mean ± SD)
Control (Vehicle)-2500 ± 310100 ± 7.5
6-OHDA (50 µM)-9800 ± 85055 ± 6.8
Compound + 6-OHDA17500 ± 62068 ± 7.1
Compound + 6-OHDA105200 ± 48082 ± 6.3
Compound + 6-OHDA503100 ± 35095 ± 5.9

Table 3: Inhibition of Apoptotic Pathways in response to Staurosporine

Treatment GroupConcentration (µM)Caspase-3/7 Activity (Fold Change) (Mean ± SD)
Control (Vehicle)-1.0 ± 0.1
Staurosporine (1 µM)-4.5 ± 0.4
Compound + Staurosporine13.8 ± 0.3
Compound + Staurosporine102.2 ± 0.2
Compound + Staurosporine501.3 ± 0.1

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol assesses the ability of this compound to protect primary cortical neurons from glutamate-induced cell death.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Seed primary cortical neurons in 96-well plates at a density of 5 x 10^4 cells/well.

  • Allow cells to adhere and mature for 7-10 days in vitro.

  • Prepare stock solutions of the test compound in DMSO and dilute to final concentrations in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Pre-treat the neurons with various concentrations of the compound for 2 hours.

  • Induce excitotoxicity by adding glutamate to a final concentration of 100 µM.

  • Include control wells: vehicle-only and glutamate-only.

  • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure absorbance at 570 nm.

  • Cytotoxicity Assessment (LDH Assay):

    • Collect the cell culture supernatant.

    • Measure LDH release according to the manufacturer's instructions.

Protocol 2: Assessment of Antioxidant Activity in an Oxidative Stress Model

This protocol evaluates the capacity of the compound to mitigate oxidative stress induced by 6-hydroxydopamine (6-OHDA) in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS

  • This compound

  • 6-OHDA

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • JC-1 or TMRE (tetramethylrhodamine, ethyl ester) for mitochondrial membrane potential

  • 96-well black, clear-bottom plates

Procedure:

  • Seed SH-SY5Y cells in 96-well plates at a density of 2 x 10^4 cells/well.

  • Allow cells to attach overnight.

  • Pre-treat cells with different concentrations of the compound for 2 hours.

  • Induce oxidative stress by adding 6-OHDA to a final concentration of 50 µM.

  • Incubate for 24 hours.

  • Measurement of Intracellular Reactive Oxygen Species (ROS):

    • Wash cells with warm PBS.

    • Incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Wash cells with PBS.

    • Measure fluorescence (excitation ~485 nm, emission ~530 nm).

  • Measurement of Mitochondrial Membrane Potential (ΔΨm):

    • Incubate cells with JC-1 or TMRE according to the manufacturer's protocol.

    • Measure fluorescence to determine the ratio of aggregated to monomeric JC-1 or the fluorescence intensity of TMRE.

Protocol 3: Evaluation of Anti-Apoptotic Effects

This protocol determines if the compound can inhibit the apoptotic cascade induced by staurosporine.

Materials:

  • SH-SY5Y cells

  • Culture medium

  • This compound

  • Staurosporine

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • 96-well white plates

Procedure:

  • Seed SH-SY5Y cells in 96-well white plates.

  • Pre-treat with the compound for 2 hours.

  • Induce apoptosis by adding staurosporine to a final concentration of 1 µM.

  • Incubate for 6 hours.

  • Measure caspase-3/7 activity using a luminescent or fluorescent assay kit according to the manufacturer's instructions.

Visualizations

G cluster_workflow Experimental Workflow for In Vitro Neuroprotection Screening cluster_stressors Stress Inducers cluster_assays Endpoint Assays A Cell Seeding (Primary Neurons or SH-SY5Y) B Compound Pre-treatment (6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine) A->B C Induction of Neuronal Stress B->C D Incubation (6-24 hours) C->D S1 Glutamate (Excitotoxicity) S2 6-OHDA (Oxidative Stress) S3 Staurosporine (Apoptosis) E Assessment of Neuroprotection D->E A1 Cell Viability (MTT) A2 Cytotoxicity (LDH) A3 ROS Levels (DCFH-DA) A4 Apoptosis (Caspase Activity)

Caption: Workflow for assessing the neuroprotective effects of the test compound.

G cluster_pathway Hypothesized Neuroprotective Signaling Pathway stress Neuronal Stress (e.g., Oxidative Stress, Excitotoxicity) ros Increased ROS stress->ros mito Mitochondrial Dysfunction stress->mito compound 6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine nrf2 Nrf2 Activation compound->nrf2 pi3k PI3K/Akt Pathway compound->pi3k ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis / Neuronal Death caspase->apoptosis are Antioxidant Response Element (ARE) nrf2->are antioxidants Increased Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidants antioxidants->ros bcl2 Increased Bcl-2 / Decreased Bax pi3k->bcl2 bcl2->mito

Caption: Potential signaling pathways involved in the neuroprotective action.

Application Notes and Protocols: Evaluation of the Anticancer Activity of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the evaluation of the anticancer activity of the novel compound, 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. Benzothiazole derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including potent anticancer effects. This document outlines the methodologies for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines. The protocols are designed to be readily implemented in a standard cell biology or pharmacology laboratory.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Several derivatives of benzothiazole have been reported to exhibit significant anticancer properties, acting through various mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. This compound is a novel derivative whose anticancer potential is of significant interest. These notes provide the necessary protocols to systematically evaluate its efficacy and elucidate its mechanism of action.

Data Presentation

Quantitative data from the following experimental protocols should be recorded and summarized for clear comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

Cancer Cell LineType of CancerIC₅₀ (µM) after 48h
MCF-7Breast CancerData to be determined
HeLaCervical CancerData to be determined
A549Lung CancerData to be determined
HCT-116Colon CancerData to be determined
Positive Control (e.g., Doxorubicin)Insert Value

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h treatment)

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)% Live Cells (Annexin V-/PI-)
0 (Control)Data to be determinedData to be determinedData to be determinedData to be determined
IC₂₅Data to be determinedData to be determinedData to be determinedData to be determined
IC₅₀Data to be determinedData to be determinedData to be determinedData to be determined
IC₇₅Data to be determinedData to be determinedData to be determinedData to be determined

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (48h treatment)

Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)Data to be determinedData to be determinedData to be determined
IC₂₅Data to be determinedData to be determinedData to be determined
IC₅₀Data to be determinedData to be determinedData to be determined
IC₇₅Data to be determinedData to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for the evaluation of the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the test compound on cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the induction of apoptosis by the test compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cell line (e.g., MCF-7)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations (e.g., IC₂₅, IC₅₀, IC₇₅) of this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Cell Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence will differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of the test compound on the cell cycle distribution.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay protocol and harvest them.

  • Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubation: Incubate the cells for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Visualizations

The following diagrams illustrate key experimental workflows and a potential signaling pathway involved in the anticancer activity of this compound.

experimental_workflow cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_outcome Outcome start Cancer Cell Lines (e.g., MCF-7, A549) mtt MTT Assay (Cytotoxicity) start->mtt compound 6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine compound->mtt ic50 Determine IC50 mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle pathway Signaling Pathway Analysis (Western Blot, etc.) ic50->pathway apoptosis_result Induction of Apoptosis apoptosis->apoptosis_result cell_cycle_result Cell Cycle Arrest cell_cycle->cell_cycle_result pathway_result Modulation of Signaling Pathways pathway->pathway_result

Caption: Experimental workflow for anticancer activity evaluation.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine bax Bax/Bak Activation compound->bax death_receptor Death Receptor (e.g., Fas, TRAIL-R) compound->death_receptor Potential mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation death_receptor->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

Concluding Remarks

The protocols detailed in these application notes provide a robust framework for the initial evaluation of the anticancer properties of this compound. Successful demonstration of cytotoxicity and induction of apoptosis would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound. These studies will be crucial in determining its potential as a lead compound for the development of novel anticancer therapeutics.

Application Notes and Protocols for Antimicrobial Screening of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-aminobenzothiazole scaffold, in particular, is a key pharmacophore in numerous clinically significant molecules. The title compound, 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, combines the benzothiazole nucleus with a tetrahydro-benzene ring, a structural feature that may influence its biological profile. This document outlines the methodologies to assess its potential as an antimicrobial agent.

Predicted Antimicrobial Activity

Based on the antimicrobial activities of structurally related benzothiazole derivatives, this compound is anticipated to exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. The data presented in the following tables are for analogous compounds and should be used as a reference to guide the experimental design for the target compound.

Antibacterial Activity of Benzothiazole Derivatives
Compound/DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
2-(substituted amino)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamideS. aureus12.5-[1]
B. subtilis6.25-[1]
E. coli3.125-[1]
P. aeruginosa6.25-[1]
2-(substituted amino)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamideS. aureus-Moderate Activity[1]
B. subtilis-Moderate Activity[1]
E. coli-Moderate Activity[1]
P. aeruginosa-Moderate Activity[1]
Various Benzothiazole DerivativesS. aureus50 - 200-
B. subtilis25 - 200-
E. coli25 - 100-
Antifungal Activity of Benzothiazole Derivatives
Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Various Benzothiazole DerivativesC. albicans-[2]
A. niger-[2]
2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl)acetamideC. albicansModerate Activity[1]
A. nigerModerate Activity[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on established methods for similar compounds.

Materials:

  • 4-Methylcyclohexanone

  • Thiourea

  • Iodine

  • Ammonium hydroxide (NH₄OH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • n-Hexane

Procedure:

  • In a round-bottom flask, combine 4-methylcyclohexanone, thiourea, and iodine.

  • Reflux the mixture for 24 hours at 100°C.

  • After cooling to room temperature, dissolve the reaction mass in boiling distilled water.

  • Extract the aqueous solution three times with diethyl ether to remove unreacted starting materials and byproducts.

  • To the aqueous layer, add ammonium hydroxide solution until the mixture is alkaline.

  • Extract the alkaline solution three times with diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from n-hexane to yield purified this compound.

Characterization: The structure of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • Sterile 96-well microtiter plates.

  • Test compound stock solution (in DMSO).

  • Bacterial/fungal suspension standardized to 0.5 McFarland turbidity.

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).

  • Negative control (broth + DMSO).

  • Resazurin sodium salt solution (for viability indication).

Procedure:

  • Add 100 µL of sterile broth to each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted inoculum to each well (except for the sterility control).

  • Include a positive control (standard antibiotic) and a negative control (broth with DMSO and inoculum).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.

  • After incubation, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • The MIC is the lowest concentration of the compound at which no color change (from blue to pink) is observed.

Protocol 3: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Bacterial/fungal suspension standardized to 0.5 McFarland turbidity.

  • Sterile cotton swabs.

  • Sterile cork borer.

  • Test compound solution.

  • Positive control antibiotic.

  • Solvent control (DMSO).

Procedure:

  • Inoculate the surface of the MHA plates evenly with the microbial suspension using a sterile swab.

  • Create wells (6 mm diameter) in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 50 µL) of the test compound solution, positive control, and solvent control to separate wells.

  • Allow the plates to stand at room temperature for 1-2 hours to permit diffusion of the compounds.

  • Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (clear zone around the well) in millimeters.

Potential Mechanism of Action

Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms. A potential mechanism for this compound could be the inhibition of essential microbial enzymes. For instance, some benzothiazoles are known to target DNA gyrase in bacteria, an enzyme crucial for DNA replication and repair.[1] Another potential target is dihydropteroate synthase (DHPS), an enzyme involved in the folate biosynthesis pathway, which is essential for microbial survival.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 6-Methyl-4,5,6,7- tetrahydro-1,3-benzothiazol-2-amine characterization Structural Characterization (NMR, IR, MS) synthesis->characterization mic MIC Determination (Broth Microdilution) synthesis->mic diffusion Agar Well Diffusion synthesis->diffusion data_analysis Data Collection & Analysis (MIC values, Zone of Inhibition) mic->data_analysis diffusion->data_analysis moa Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) data_analysis->moa

Caption: Experimental workflow for antimicrobial screening.

signaling_pathway cluster_dna DNA Replication & Repair cluster_folate Folate Biosynthesis compound 6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine dna_gyrase DNA Gyrase compound->dna_gyrase Inhibits dhps Dihydropteroate Synthase (DHPS) compound->dhps Inhibits dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication Catalyzes inhibition Inhibition disruption Disruption folate_synthesis Folic Acid Synthesis dhps->folate_synthesis Catalyzes inhibition2 Inhibition disruption2 Disruption

Caption: Potential antimicrobial mechanisms of action.

References

Application Notes and Protocols for Kinase Inhibition Assays of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the evaluation of benzothiazole derivatives as kinase inhibitors. The provided methodologies are essential for researchers in drug discovery and development focused on targeting kinases, a critical class of enzymes in cellular signaling.

Introduction

Protein kinases play a pivotal role in regulating a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary target for therapeutic intervention.[2][3] Benzothiazole derivatives have emerged as a promising class of small molecules with potent kinase inhibitory activity, targeting a range of kinases such as EGFR, PI3K, ROCK-II, and JNK.[4][5][6][7] The development and rigorous execution of kinase inhibition assays are therefore crucial for identifying and characterizing novel benzothiazole-based kinase inhibitors.

This guide outlines a detailed protocol for an in vitro kinase inhibition assay using a luminescence-based detection method, which is known for its high sensitivity, broad dynamic range, and suitability for high-throughput screening.[8][9]

Data Presentation: Inhibitory Activity of Benzothiazole Derivatives

The following table summarizes the inhibitory activity of selected benzothiazole derivatives against various kinases, as reported in the literature. This data serves as a reference for the expected potency of this class of compounds.

Compound IDTarget KinaseIC50 (nM)Assay MethodReference
Compound 10 PI3Kβ11.2ADP-Glo™ Assay[6]
Compound 11 PI3Kβ5.6ADP-Glo™ Assay[6]
BI-87G3 JNK115,000 (cell-based)LanthaScreen™ Assay[7]
Representative Compoundp38α12Not Specified[10]
Representative CompoundROCK-IIPotent InhibitionNot Specified[4]

Signaling Pathway: PI3K/Akt/mTOR

Many benzothiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer cell growth and survival.[3][11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates the general workflow for determining the in vitro kinase inhibitory activity of benzothiazole derivatives.

Kinase_Assay_Workflow Start Start CompoundPrep Prepare Serial Dilutions of Benzothiazole Derivatives Start->CompoundPrep AssaySetup Set up Kinase Reaction: - Kinase - Substrate - ATP - Test Compound CompoundPrep->AssaySetup Incubation Incubate at Optimal Temperature AssaySetup->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection SignalRead Measure Signal (Luminescence) Detection->SignalRead DataAnalysis Analyze Data: - Calculate % Inhibition - Determine IC50 SignalRead->DataAnalysis End End DataAnalysis->End

Caption: General workflow for an in vitro kinase assay.

Experimental Protocols: Luminescence-Based Kinase Inhibition Assay

This protocol is adapted from the ADP-Glo™ Kinase Assay and is suitable for determining the IC50 values of benzothiazole derivatives against a variety of kinases.[10][12]

Materials and Reagents
  • Kinase: Purified recombinant kinase of interest.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Assay Buffer: (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

  • Benzothiazole Derivatives: Test compounds dissolved in 100% DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega):

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Microplates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

  • Plate Reader: Luminometer capable of reading multi-well plates.

Assay Procedure
  • Compound Preparation:

    • Prepare a stock solution of the benzothiazole derivative in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination. A 10-point, 3-fold serial dilution is recommended.

  • Kinase Reaction Setup:

    • The following steps should be performed on ice.

    • Prepare a kinase/substrate/buffer master mix. The final concentration of the kinase and substrate should be optimized for each specific assay, ideally at or below the Km for the substrate and ATP.

    • In a white assay plate, add 1 µL of the diluted benzothiazole derivative or DMSO (as a vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase solution to each well.[10]

    • To initiate the kinase reaction, add 2 µL of a mixture containing the kinase-specific substrate and ATP.[10] The final ATP concentration should be at its Km value for the specific kinase.

  • Kinase Reaction Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[10] The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature before use.

    • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.[10]

    • Incubate the plate at room temperature for 40 minutes.[10]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.[13]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Calculate Percent Inhibition:

    • The luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.

    • Use the following formula to calculate the percent inhibition for each compound concentration:

    • Signal_Inhibitor: Luminescence from wells with the test compound.

    • Signal_Vehicle: Luminescence from wells with DMSO (0% inhibition).

    • Signal_NoEnzyme: Luminescence from wells without kinase (100% inhibition).

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Troubleshooting and Optimization

  • High Background Signal: Ensure complete ATP depletion by the ADP-Glo™ Reagent. The incubation time may need to be optimized.

  • Low Signal-to-Background Ratio: Optimize the concentrations of kinase, substrate, and ATP. Perform an enzyme titration to find the optimal kinase concentration.

  • Compound Interference: Some test compounds may inhibit the luciferase enzyme in the detection reagent. To test for this, run a control experiment where the compound is added after the kinase reaction is stopped.[8]

By following these detailed protocols and application notes, researchers can effectively and accurately assess the inhibitory potential of benzothiazole derivatives against their kinase targets, facilitating the advancement of novel therapeutic agents.

References

Application Notes and Protocols for the Development of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, derivatization, and biological evaluation of compounds based on the 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine scaffold. This class of compounds holds significant promise for the development of novel therapeutics, particularly those targeting the central nervous system.

Application Notes

The this compound core is a privileged scaffold in medicinal chemistry. Its derivatives have shown potential as potent dopaminergic agonists and may possess neuroprotective properties. The strategic derivatization of the 2-amino group allows for the modulation of pharmacological activity, selectivity, and pharmacokinetic properties.

Dopaminergic Activity

Derivatives of the tetrahydrobenzothiazole scaffold have been identified as potent agonists of dopamine receptors, particularly the D2 subtype. For instance, the closely related compound, 6-methylamino-4,5,6,7-tetrahydrobenzothiazole, has demonstrated significant dopaminergic agonist activity.[1] This activity is attributed to its ability to bind to and activate dopamine D2 receptors, leading to a reduction in dopamine metabolite levels in the striatum.[1] The development of selective D2 receptor agonists is a key strategy in the treatment of Parkinson's disease and other neurological disorders.

Neuroprotective Potential

Beyond dopaminergic agonism, this class of compounds may offer neuroprotective effects. The structural similarity to other benzothiazole derivatives with known antioxidant and anti-inflammatory properties suggests that these compounds could mitigate neuronal damage caused by oxidative stress and neuroinflammation.[2][3] The development of agents with both symptomatic (dopaminergic) and disease-modifying (neuroprotective) effects is a highly desirable goal in neurodegenerative disease research.

Structure-Activity Relationship (SAR)

The 2-amino group of the this compound scaffold is a key site for chemical modification. N-alkylation and N-acylation can significantly influence receptor binding affinity and functional activity. Generally, the nature of the substituent on the nitrogen atom dictates the interaction with the target receptor. For dopaminergic activity, small alkyl groups may be favorable. For other applications, the introduction of larger, more complex moieties could lead to interactions with different biological targets.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route adapted from the synthesis of similar tetrahydrobenzothiazole and 2-aminobenzothiazole compounds.

Materials:

  • 4-Methylcyclohexanone

  • Bromine

  • Thiourea

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Bromination of 4-Methylcyclohexanone: To a solution of 4-methylcyclohexanone in a suitable solvent (e.g., diethyl ether), add bromine dropwise at a controlled temperature (e.g., 0-5 °C). The reaction progress can be monitored by TLC. After completion, the reaction mixture is worked up to isolate the 2-bromo-4-methylcyclohexanone.

  • Cyclization with Thiourea: The resulting 2-bromo-4-methylcyclohexanone is reacted with thiourea in a solvent such as ethanol under reflux. This reaction leads to the formation of the hydrobromide salt of this compound.

  • Neutralization and Extraction: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a base (e.g., sodium hydroxide solution) to a pH of 8-9. The free base is then extracted with an organic solvent like diethyl ether.

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The final compound can be purified by column chromatography or recrystallization.

Protocol 2: N-Alkylation of this compound

This protocol outlines a general procedure for the N-alkylation of the 2-amino group.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the base to the solution.

  • Add the alkyl halide dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or heated depending on the reactivity of the alkyl halide. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent.

  • The organic layer is dried, and the solvent is evaporated. The crude product is purified by column chromatography.

Protocol 3: In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • Radioligand (e.g., [³H]Spiperone or [³H]N-n-propylnorapomorphine)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the test compound or vehicle.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • The filters are then placed in scintillation vials with a scintillation cocktail.

  • The radioactivity is counted using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known D2 antagonist like haloperidol) from the total binding.

  • The IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

Protocol 4: In Vivo Assessment of Dopaminergic Activity (Apomorphine-Induced Stereotypy in Rodents)

This protocol is used to evaluate the in vivo dopaminergic agonist or antagonist properties of a test compound.

Materials:

  • Rodents (rats or mice)

  • Apomorphine hydrochloride (a dopamine agonist)

  • Test compound

  • Vehicle

  • Observation cages

Procedure:

  • Acclimatize the animals to the experimental conditions.

  • Administer the test compound or vehicle to the animals at various doses.

  • After a predetermined time, administer a standard dose of apomorphine to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).

  • Observe and score the intensity of the stereotyped behaviors at regular intervals for a specific duration.

  • A reduction in apomorphine-induced stereotypy suggests a dopamine antagonist effect, while an enhancement or induction of similar behaviors by the test compound alone would indicate agonist activity.

Data Presentation

The following tables summarize key quantitative data for derivatives of the this compound scaffold.

Table 1: Dopamine D2 Receptor Binding Affinity

Compound IDR-group at 2-amino positionRadioligand DisplacedIC₅₀ (nM)Reference
JL 14839-CH₃[³H]N-n-propylnorapomorphine~100[1]
Derivative 2TBDTBDTBDTBD
Derivative 3TBDTBDTBDTBD

TBD: To be determined. Data for a closely related compound is presented.

Table 2: In Vivo Dopaminergic Activity

Compound IDDose (mg/kg)Animal ModelEffect on Apomorphine-Induced StereotypyReference
JL 148390.05 - 1RatPotentiation (agonist effect)[1]
Derivative 2TBDTBDTBDTBD
Derivative 3TBDTBDTBDTBD

TBD: To be determined. Data for a closely related compound is presented.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start 4-Methylcyclohexanone bromination Bromination start->bromination cyclization Cyclization with Thiourea bromination->cyclization core 6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine cyclization->core derivatization N-Alkylation / N-Acylation core->derivatization derivatives Library of Derivatives derivatization->derivatives in_vitro In Vitro Assays (D2 Receptor Binding) derivatives->in_vitro in_vivo In Vivo Assays (Behavioral Models) derivatives->in_vivo neuro_assays Neuroprotection Assays (Cell Viability) derivatives->neuro_assays sar SAR Analysis in_vitro->sar in_vivo->sar neuro_assays->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for developing novel derivatives.

dopamine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopa Dopamine d2r Dopamine D2 Receptor dopa->d2r binds gi Gi Protein d2r->gi activates ac Adenylate Cyclase gi->ac inhibits camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates response Cellular Response pka->response phosphorylates agonist 6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine Derivative (Agonist) agonist->d2r binds & activates

Caption: Dopamine D2 receptor signaling pathway.

neuroprotection_pathway cluster_cell Neuronal Cell stress Oxidative Stress (e.g., ROS) damage Neuronal Damage & Apoptosis stress->damage nrf2 Nrf2 stress->nrf2 activates nfkb NF-κB stress->nfkb activates compound Tetrahydrobenzothiazole Derivative compound->nrf2 activates compound->nfkb inhibits akt Akt/PKB Pathway compound->akt activates are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus & binds antioxidant_enzymes Antioxidant Enzymes (e.g., Catalase, SOD) are->antioxidant_enzymes upregulates antioxidant_enzymes->stress neutralizes inflammation Pro-inflammatory Mediators nfkb->inflammation promotes transcription inflammation->damage survival Cell Survival akt->survival survival->damage

References

Troubleshooting & Optimization

optimizing reaction conditions for 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the reaction of 4-methylcyclohexanone with a source of sulfur and an amino group, typically involving thiourea and a halogen, such as bromine or iodine. This is a variation of the Hantzsch thiazole synthesis.

Q2: What are the critical reaction parameters to control for optimal yield?

Key parameters include reaction temperature, reaction time, and the stoichiometry of the reactants. The purity of the starting materials, particularly the 4-methylcyclohexanone, is also crucial to prevent side reactions.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. By comparing the reaction mixture to the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the desired product.

Q4: What are the recommended methods for purifying the final product?

Following the reaction, the crude product can be isolated through filtration or extraction. Purification is commonly achieved by recrystallization from a suitable solvent, such as ethanol or n-hexane.[1][2] Column chromatography may be necessary for higher purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive or impure reagents.- Incorrect reaction temperature.- Insufficient reaction time.- Presence of impurities in starting materials.- Use fresh, high-purity starting materials and reagents.- Optimize the reaction temperature; reflux is often required.[2]- Monitor the reaction by TLC to determine the optimal reaction time.- Ensure starting materials are pure and dry.
Formation of Side Products - Over-reaction or side reactions due to incorrect stoichiometry.- Polymerization of the ketone starting material.- Carefully control the molar ratios of the reactants.- Add the halogen (e.g., bromine or iodine) dropwise at a controlled temperature.[3]
Difficulty in Product Isolation - Product is soluble in the reaction solvent.- Formation of an emulsion during workup.- If the product is soluble, try precipitating it by adding a non-solvent or by concentrating the reaction mixture.- To break emulsions, add a saturated brine solution during the extraction process.
Product is an Oil Instead of a Solid - Presence of residual solvent.- Impurities lowering the melting point.- Ensure all solvent is removed under vacuum.- Purify the product further by column chromatography or recrystallization from a different solvent system.
Inconsistent Results Between Batches - Variation in reagent quality.- Inconsistent reaction setup or conditions.- Standardize the source and quality of all reagents.- Maintain consistent parameters such as temperature, stirring speed, and addition rates.

Experimental Protocols

Protocol 1: Synthesis from 4-Methylcyclohexanone, Thiourea, and Iodine

This protocol is adapted from the synthesis of similar tetrahydrobenzothiazoles.[2]

Materials:

  • 4-Methylcyclohexanone

  • Thiourea

  • Iodine

  • Ammonium Hydroxide (25% solution)

  • Diethyl ether

  • Magnesium Sulfate (anhydrous)

  • n-Hexane (for recrystallization)

Procedure:

  • In a round-bottom flask, combine thiourea (2 equivalents) and iodine (1 equivalent).

  • Add 4-methylcyclohexanone (1 equivalent) to the mixture.

  • Reflux the mixture at 100°C for 24 hours.[2]

  • After cooling to room temperature, dissolve the reaction mass in hot distilled water.

  • Extract the aqueous solution with diethyl ether to remove any unreacted ketone and excess iodine.

  • Make the aqueous solution basic by adding 25% ammonium hydroxide solution.

  • Extract the product from the basic aqueous solution with diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from n-hexane to yield pure this compound.[2]

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants 4-Methylcyclohexanone, Thiourea, Iodine Reflux Reflux at 100°C for 24h Reactants->Reflux Dissolve Dissolve in Hot Water Reflux->Dissolve Wash Wash with Diethyl Ether Dissolve->Wash Basify Basify with NH4OH Wash->Basify Extract Extract with Diethyl Ether Basify->Extract Dry Dry over MgSO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize from n-Hexane Evaporate->Recrystallize FinalProduct Final Product Recrystallize->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_low_yield Troubleshooting Low Yield cluster_impure_product Troubleshooting Impurities Start Experiment Complete CheckYield Check Yield and Purity Start->CheckYield LowYield Low Yield Issue CheckYield->LowYield Low ImpureProduct Impure Product Issue CheckYield->ImpureProduct Impure Success Successful Synthesis CheckYield->Success Optimal CheckReagents Verify Reagent Purity and Stoichiometry LowYield->CheckReagents Recrystallize Optimize Recrystallization Solvent and Conditions ImpureProduct->Recrystallize CheckConditions Optimize Temperature and Reaction Time CheckReagents->CheckConditions Rerun1 Rerun Experiment CheckConditions->Rerun1 Rerun1->CheckYield ColumnChrom Perform Column Chromatography Recrystallize->ColumnChrom Rerun2 Rerun Experiment ColumnChrom->Rerun2 Rerun2->CheckYield

Caption: A logical workflow for troubleshooting common synthesis issues.

reaction_pathway Reactants 4-Methylcyclohexanone + Thiourea + I2 Intermediate Bromination/Iodination and Cyclization Reactants->Intermediate Reflux Product 6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine Intermediate->Product Workup

Caption: A simplified reaction pathway for the synthesis.

References

Technical Support Center: Synthesis of Tetrahydrobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydrobenzothiazoles. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to tetrahydrobenzothiazoles?

A1: The two most prevalent methods for synthesizing the tetrahydrobenzothiazole core are the Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis. The Hantzsch synthesis typically involves the condensation of an α-halocyclohexanone with a thioamide or thiourea.[1][2] The Gewald reaction utilizes a cyclohexanone, elemental sulfur, and an activated nitrile (like malononitrile or ethyl cyanoacetate) to form a 2-aminotetrahydrobenzothiazole derivative.

Q2: I am observing a significant amount of dark, insoluble material in my Hantzsch reaction. What is the likely cause?

A2: The formation of dark, insoluble materials often points to polymerization or dimerization of the starting materials or reactive intermediates. This can be particularly problematic if you are using starting materials that are prone to oxidation. To mitigate this, ensure your reagents are pure and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: My reaction is not going to completion, and I am isolating unreacted starting materials. What can I do?

A3: Incomplete conversion can be due to several factors. Check the stoichiometry of your reactants; an excess of one reagent may be necessary to drive the reaction to completion. Reaction temperature and time are also critical parameters. Increasing the temperature or prolonging the reaction time can often improve yields, but this must be balanced against the potential for increased byproduct formation.[3][4] The choice of solvent can also play a significant role in reaction efficiency.

Troubleshooting Guides

Below are troubleshooting guides for specific byproducts commonly encountered in the synthesis of tetrahydrobenzothiazoles.

Issue 1: Formation of Over-Halogenated Byproducts

Q: My analysis shows the presence of a di-halogenated ketone byproduct. How can I prevent this?

A: Over-halogenation, such as the formation of 2,2-dibromocyclohexanone when 2-bromocyclohexanone is desired, is a common side reaction during the halogenation of the starting cyclohexanone.

Potential Causes:

  • Excess Halogenating Agent: Using too much of the halogenating agent (e.g., bromine) is the most direct cause.

  • Reaction Conditions: The reaction conditions, such as temperature and reaction time, can influence the extent of halogenation.

Troubleshooting & Optimization:

  • Stoichiometry Control: Carefully control the stoichiometry of the halogenating agent. A slight excess may be needed, but large excesses should be avoided.

  • Slow Addition: Add the halogenating agent dropwise to the reaction mixture to maintain a low concentration and minimize over-reaction.

  • Temperature Control: Perform the halogenation at a controlled, often low, temperature to manage the reaction rate.

  • Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction once the desired mono-halogenated product is formed.

ParameterRecommended ConditionPotential Impact of Deviation
Halogenating Agent 1.0 - 1.1 equivalents> 1.1 equivalents can lead to di- and poly-halogenation.
Temperature 0 - 25 °C (substrate dependent)Higher temperatures can increase the rate of over-halogenation.
Addition Rate Slow, dropwise additionRapid addition can create localized high concentrations of the halogenating agent.
Issue 2: Presence of Isomeric Byproducts

Q: I have identified an isomeric byproduct, a 3-substituted-2-imino-2,3-dihydrothiazole, in my Hantzsch synthesis. How can I favor the formation of the desired 2-aminotetrahydrobenzothiazole?

A: The formation of 2-imino-2,3-dihydrothiazole isomers is a known byproduct in the Hantzsch synthesis, particularly under acidic conditions.[5]

Potential Causes:

  • Reaction pH: Acidic conditions can promote the formation of the imino tautomer.[5]

  • Nature of Substituents: The electronic and steric properties of the substituents on the thioamide can influence the regioselectivity of the cyclization.

Troubleshooting & Optimization:

  • pH Control: Running the reaction under neutral or slightly basic conditions generally favors the formation of the 2-amino isomer.

  • Reagent Choice: The choice of N-substituted thiourea can impact the product distribution.

Reaction ConditionFavors 2-AminothiazoleFavors 2-Iminodihydrothiazole
pH Neutral to BasicAcidic
Solvent Aprotic solventsProtic, acidic solvents (e.g., EtOH/HCl)
Issue 3: Formation of Dimer and Bis-Thiazole Impurities

Q: My mass spectrometry data indicates the presence of dimers or bis-thiazole byproducts. What leads to their formation and how can I minimize them?

A: Dimerization can occur through various intermolecular side reactions. Bis-thiazole formation is a specific issue when a diketone is present as an impurity in the starting cyclohexanone or is formed as a byproduct.[6][7]

Potential Causes for Dimerization:

  • High Concentration of Reactive Intermediates: This can favor intermolecular reactions over the desired intramolecular cyclization.

  • Oxidative Coupling: Oxidative conditions can lead to the coupling of starting materials or intermediates.

Potential Causes for Bis-Thiazole Formation:

  • Diketone Impurities: The presence of a dione (e.g., 1,4-cyclohexanedione) in the starting ketone will react with two equivalents of the thioamide to form a bis-thiazole.[7]

Troubleshooting & Optimization:

  • Purity of Starting Materials: Ensure the cyclohexanone starting material is free from diketone impurities. Purification by distillation or chromatography may be necessary.

  • Slow Addition of Reagents: Adding one of the reactants slowly can help maintain a low concentration of reactive intermediates, thus minimizing dimerization.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere can reduce oxidative side reactions.

Issue 4: Undesired Enantiomer as a Byproduct

Q: My synthesis is intended to be stereospecific, but I am obtaining a racemic or nearly racemic mixture. How can I improve the enantiomeric excess?

A: Achieving high enantiomeric excess (ee) is a common challenge in asymmetric synthesis.

Potential Causes:

  • Racemization Conditions: The reaction conditions (e.g., temperature, pH) may be promoting racemization of a chiral center.

  • Ineffective Chiral Catalyst/Auxiliary: The chiral catalyst or auxiliary may not be providing sufficient stereocontrol.

  • Racemic Starting Material: If the synthesis is not designed to be asymmetric, starting with a racemic mixture will result in a racemic product.

Troubleshooting & Optimization:

  • Chiral Resolution: If a racemic mixture is synthesized, it can be resolved into its enantiomers using a chiral resolving agent, such as L-(+)-tartaric acid, to selectively crystallize one diastereomeric salt.[8]

  • Asymmetric Synthesis: Employ a chiral catalyst or auxiliary to direct the stereochemical outcome of the reaction.

  • Optimize Reaction Conditions: Milder reaction conditions (e.g., lower temperature) can sometimes reduce racemization.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzothiazole [1][9]

  • Halogenation of Cyclohexanone: To a solution of 4-acetamidocyclohexanone in a suitable solvent (e.g., water or glacial acetic acid), add a controlled amount of bromine dropwise at room temperature.[9][10] The reaction mixture is stirred until the reaction is complete (monitored by TLC).

  • Thiazole Ring Formation: To the solution containing the 2-bromo-4-acetamidocyclohexanone, add thiourea. Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Hantzsch_Synthesis_Byproducts cluster_main Desired Reaction Pathway cluster_byproducts Common Byproduct Pathways SM α-Halocyclohexanone + Thiourea INT Intermediate SM->INT Nucleophilic Attack INT_Dimer Intermediate SM_Isomer α-Halocyclohexanone + Substituted Thiourea P Tetrahydrobenzothiazole INT->P Cyclization & Aromatization SM_OverHal Cyclohexanone + Excess Halogen BP1 Di-halocyclohexanone SM_OverHal->BP1 BP2 Dimer/Polymer INT_Dimer->BP2 Intermolecular Reaction BP3 Imino Isomer SM_Isomer->BP3 Acid-Catalyzed Cyclization

Caption: Common byproduct pathways in the Hantzsch synthesis.

Troubleshooting_Workflow Start Impurity Detected in Tetrahydrobenzothiazole Synthesis Identify Identify Impurity Structure (MS, NMR, etc.) Start->Identify Cause Determine Potential Cause Identify->Cause e.g., Dimer, Isomer, Over-halogenation Optimize Optimize Reaction Conditions Cause->Optimize Adjust Stoichiometry, Temperature, pH, etc. Purify Purify Product Optimize->Purify Recrystallization, Chromatography End Pure Product Purify->End

Caption: General workflow for troubleshooting byproduct formation.

References

Technical Support Center: Synthesis of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method for the synthesis of 2-aminothiazoles, including this compound, is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2][4] For the target molecule, this would typically involve the reaction of 2-bromo-4-methylcyclohexanone with thiourea.

Q2: What are the key starting materials and reagents required for this synthesis?

A2: The primary starting materials are 4-methylcyclohexanone and a brominating agent (like bromine) to form the α-haloketone intermediate (2-bromo-4-methylcyclohexanone), and thiourea. Solvents commonly used include ethanol or acetic acid.[1][5]

Q3: What are the expected yields for this reaction?

A3: Yields can vary significantly based on the specific reaction conditions and purification methods. With optimized protocols, yields for Hantzsch thiazole synthesis can be quite high, often exceeding 80-95% for simple thiazoles.[6] However, for more complex substituted thiazoles, yields might be lower due to potential side reactions.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[6]

Q5: What are the common methods for purification of the final product?

A5: Upon completion of the reaction, the crude product can often be isolated by precipitation upon neutralization of the reaction mixture.[1] Further purification can be achieved through recrystallization from a suitable solvent, such as ethanol.[6][7] If necessary, column chromatography can also be employed for more rigorous purification.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete formation of the α-haloketone intermediate. 2. Low reactivity of starting materials. 3. Incorrect reaction temperature. 4. Decomposition of reactants or product. 1. Ensure complete bromination of the ketone. Monitor this step by TLC. Consider using a different brominating agent if necessary. 2. Check the purity of thiourea and the α-haloketone. Use fresh reagents if possible. 3. The Hantzsch synthesis often requires heating.[1] Optimize the reaction temperature; gentle heating is typically sufficient. 4. Avoid excessive heating or prolonged reaction times, which can lead to degradation.
Formation of Multiple Products (Side Reactions) 1. Over-bromination of the starting ketone. 2. Self-condensation of the α-haloketone. 3. Formation of byproducts from thiourea. 1. Carefully control the stoichiometry of the brominating agent. Add it dropwise at a controlled temperature. 2. Add the α-haloketone slowly to the thiourea solution to minimize its self-reaction. 3. Use a slight excess of thiourea to ensure complete reaction with the α-haloketone.[1]
Difficulty in Product Isolation 1. Product is soluble in the reaction mixture. 2. Formation of an oil instead of a precipitate. 1. After neutralization, cool the reaction mixture in an ice bath to promote precipitation. If the product is still soluble, extraction with a suitable organic solvent may be necessary. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, isolate the oil and attempt purification by column chromatography.
Product is Impure After Recrystallization 1. Inappropriate recrystallization solvent. 2. Presence of persistent impurities. 1. Experiment with different solvents or solvent mixtures for recrystallization. Ethanol or aqueous ethanol is often a good starting point.[7] 2. Consider a pre-purification step, such as washing the crude product with a solvent in which the impurities are soluble but the product is not. If impurities persist, column chromatography is recommended.

Experimental Protocols

Key Experiment: Synthesis of this compound via Hantzsch Synthesis

This protocol is a generalized procedure based on the principles of the Hantzsch thiazole synthesis.

Materials:

  • 4-methylcyclohexanone

  • Bromine

  • Thiourea

  • Ethanol

  • Acetic Acid

  • Aqueous ammonia or sodium bicarbonate solution

Procedure:

  • Synthesis of 2-bromo-4-methylcyclohexanone:

    • Dissolve 4-methylcyclohexanone in a suitable solvent like acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add an equimolar amount of bromine dropwise with constant stirring.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

    • The crude 2-bromo-4-methylcyclohexanone can be used directly in the next step or purified.

  • Hantzsch Thiazole Synthesis:

    • Dissolve thiourea in ethanol.

    • To this solution, add the crude 2-bromo-4-methylcyclohexanone.

    • Heat the reaction mixture to a gentle reflux for a specified time (e.g., 30 minutes to a few hours), monitoring the reaction progress by TLC.[1]

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a base such as aqueous ammonia or sodium bicarbonate solution to precipitate the crude product.[1]

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.[6][7]

Data Presentation

Table 1: Reaction Parameters and Their Impact on Yield

ParameterCondition ACondition B (Optimized)Expected Yield
Solvent Acetic AcidEthanolHigher in Ethanol
Temperature Room Temperature60-70°CHigher at elevated temperature
Reactant Ratio (Thiourea:Haloketone) 1:11.2:1Higher with slight excess of thiourea
Reaction Time 1 hour3 hoursHigher with increased time (monitor to avoid degradation)

Visualizations

Logical Relationship in Troubleshooting

Troubleshooting_Logic cluster_synthesis Synthesis Steps cluster_troubleshooting Troubleshooting Points Start Start Synthesis Bromination Bromination of 4-Methylcyclohexanone Start->Bromination Condensation Hantzsch Condensation with Thiourea Bromination->Condensation LowYield Low Yield? Bromination->LowYield Condensation->LowYield SideProducts Side Products? Condensation->SideProducts Workup Reaction Workup & Isolation Purification Purification Workup->Purification IsolationIssue Isolation Issue? Workup->IsolationIssue End Final Product Purification->End ImpureProduct Impure Product? Purification->ImpureProduct LowYield->Start Optimize & Restart LowYield->SideProducts Check for SideProducts->Start Optimize & Restart IsolationIssue->Workup Modify Protocol IsolationIssue->Purification ImpureProduct->Purification Re-purify ImpureProduct->End Successful

Caption: Troubleshooting workflow for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Ketone 4-Methylcyclohexanone Step1 1. Formation of 2-bromo-4-methylcyclohexanone Ketone->Step1 Thiourea Thiourea Step2 2. Condensation with Thiourea (Hantzsch Synthesis) Thiourea->Step2 Bromine Bromine Bromine->Step1 Step1->Step2 Neutralization 3. Neutralization & Precipitation Step2->Neutralization Filtration 4. Filtration & Washing Neutralization->Filtration Recrystallization 5. Recrystallization Filtration->Recrystallization FinalProduct Pure Product Recrystallization->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The two most effective and commonly used methods for purifying this compound and its analogs are recrystallization and column chromatography.[1] Recrystallization is ideal for removing small amounts of impurities from a solid crude product, while column chromatography is used for separating complex mixtures or compounds with similar polarities.[1]

Q2: What are the potential impurities I might encounter during purification?

Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding substituted aniline or thiourea precursors.[2]

  • Side-Products: Formed during the cyclization reaction.[3]

  • Solvent Residues: Residual solvents from the reaction or extraction steps.

  • Colored Impurities: Often arise from oxidation or side reactions, leading to a yellow or brown product.[2]

  • Insoluble Particulates: Non-dissolving materials present in the crude product.[1]

Q3: How can I assess the purity of the final product?

Purity assessment can be performed using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad melting range often suggests the presence of impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis, capable of detecting and quantifying trace impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify structural impurities.[4][6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Problem: The purified product has a persistent yellow or brown color.

  • Cause: The presence of colored, often oxidized, impurities.

  • Solution: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (e.g., Norit).[2] The charcoal adsorbs the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1][2] Be aware that using charcoal can sometimes lead to a slight reduction in yield due to adsorption of the product.

Problem: A low yield is obtained after recrystallization.

  • Cause 1: Using too much solvent for dissolution. This keeps a significant amount of the product dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] If too much solvent has been added, you can evaporate some of it to concentrate the solution before cooling.

  • Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature to form larger, purer crystals, and then place it in an ice bath to maximize precipitation.[1]

  • Cause 3: Incomplete precipitation.

    • Solution: Ensure the solution is thoroughly cooled in a cold bath (ice-water) for at least 30 minutes to maximize crystal formation.[1] You can also try adding a seed crystal to induce crystallization.

Problem: The compound does not crystallize from the solution.

  • Cause 1: The solution is too dilute, or the chosen solvent is not appropriate.

    • Solution: Try to concentrate the solution by carefully evaporating some of the solvent. If crystallization still does not occur, an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) can be added dropwise until turbidity appears.[1]

  • Cause 2: The presence of impurities that inhibit crystallization.

    • Solution: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a small seed crystal of the pure compound. If these methods fail, the material may need to be repurified by another method, such as column chromatography, before attempting recrystallization again.

Problem: The product precipitates prematurely during hot filtration.

  • Cause: The solution cools down too quickly in the funnel, or too little solvent was used.[2]

  • Solution: Use a pre-warmed funnel and receiving flask for the hot filtration.[1] Ensure you have used enough solvent to keep the compound dissolved at a slightly lower temperature than boiling, or add a small excess of hot solvent just before filtering.

Problem: Poor separation is achieved during column chromatography.

  • Cause 1: The chosen eluent system is not optimal.

    • Solution: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between your compound and the impurities (aim for a ΔRf > 0.2). Gradient elution, starting with a non-polar solvent and gradually increasing polarity, can often improve separation.[1]

  • Cause 2: The column was packed improperly.

    • Solution: Ensure the column is packed uniformly without any air bubbles or channels. A well-packed column is crucial for good separation.[1]

  • Cause 3: The sample was loaded incorrectly or was too concentrated.

    • Solution: Dissolve the crude sample in a minimal amount of the eluent and load it onto the column in a narrow band.[1] For compounds that are not very soluble in the eluent, dry loading (adsorbing the compound onto a small amount of silica gel before adding it to the column) is a better alternative.[1]

Data Presentation

While specific quantitative data for this compound is not widely available, the following tables provide typical conditions based on the purification of structurally similar 2-aminobenzothiazole derivatives.[1]

Table 1: Recrystallization Solvents and Conditions for 2-Aminobenzothiazole Analogs

Solvent/System Compound Class Observations
Ethanol 2-Amino-4-chlorobenzothiazole Yielded white crystals
Methanol 1-(benzo[d]thiazol-2-yl)-3-butylthiourea Yielded colorless crystals
Acetone 1-(benzo[d]thiazol-5-yl)-3-butylthiourea Yielded white solids
Ethanol/Water 2-Amino-6-methylbenzothiazole Produced pale yellow granular product[2]

| Ethyl Acetate/Petroleum Ether | 4-aminophenylmethanol | Produced yellowish crystals |

Table 2: Column Chromatography Conditions for 2-Aminobenzothiazole Analogs

Stationary Phase Mobile Phase (Eluent) Compound Class Purity Achieved
Silica Gel Hexanes:Ethyl Acetate (gradient) 1-(benzo[d]thiazol-2-yl)-3-butylthiourea -
Silica Gel Dichloromethane:Methanol (gradient) 1-(benzo[d]thiazol-5-yl)-3-butylthiourea 99%

| Silica Gel | Ethyl acetate-n-hexane (2:3) | 2-Amino-4-bromobenzothiazole | >85% |

Experimental Protocols

The following are generalized protocols effective for purifying 2-aminobenzothiazole derivatives and can be adapted for this compound.

Protocol 1: Purification by Recrystallization

Objective: To purify the crude solid by removing impurities based on differences in solubility.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)[1][2]

  • Erlenmeyer flasks

  • Heating source (hot plate or mantle)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Cold bath (ice-water)

Procedure:

  • Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol is a common starting point.[1][2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[1]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.[1]

  • Cooling: Once the solution has reached room temperature, place the flask in a cold bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

Objective: To separate the target compound from impurities based on differential adsorption to a stationary phase.[1]

Materials:

  • Crude this compound

  • Silica gel (stationary phase)

  • Eluent (mobile phase, e.g., Hexane:Ethyl Acetate mixture)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Eluent Selection: Using TLC, determine a solvent system that provides good separation of the target compound from impurities (target Rf value between 0.2-0.4).

  • Column Packing: Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, create a dry-loading cartridge by adsorbing the product onto a small amount of silica gel. Carefully load the sample onto the top of the silica gel bed.[1]

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with the less polar solvent mixture and gradually increase the polarity.[1]

  • Fraction Collection: Collect the eluate in a series of fractions. Monitor the fractions using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Visualized Workflows

Purification_Workflow General Purification Workflow for Target Compound crude Crude Product assess Assess Purity (TLC, NMR) crude->assess recrystallize Recrystallization assess->recrystallize High Purity (>90%) chromatography Column Chromatography assess->chromatography Low Purity or Complex Mixture pure_product Purified Product recrystallize->pure_product chromatography->pure_product final_analysis Final Purity Analysis (HPLC, MP) pure_product->final_analysis

Caption: General decision-making workflow for purification.

Recrystallization_Troubleshooting Recrystallization Troubleshooting Logic start Problem: Low Yield cause1 Cause: Too Much Solvent? start->cause1 cause2 Cause: Cooling Too Fast? start->cause2 cause3 Cause: Incomplete Precipitation? start->cause3 sol1 Solution: Evaporate excess solvent cause1->sol1 sol2 Solution: Allow slow cooling to room temp first cause2->sol2 sol3 Solution: Use ice bath for >30 mins, add seed crystal cause3->sol3

Caption: Troubleshooting logic for low yield in recrystallization.

Column_Chromatography_Workflow Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation eluent_select 1. Eluent Selection (TLC) column_pack 2. Column Packing (Slurry Method) eluent_select->column_pack sample_load 3. Sample Loading (Wet or Dry) column_pack->sample_load elution 4. Elution (Isocratic or Gradient) sample_load->elution fraction_collect 5. Fraction Collection elution->fraction_collect monitor 6. Fraction Monitoring (TLC) fraction_collect->monitor combine 7. Combine Pure Fractions monitor->combine isolate 8. Solvent Removal combine->isolate

Caption: Step-by-step workflow for column chromatography.

References

Technical Support Center: 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in solution under standard laboratory conditions?

Based on data from structurally similar compounds, such as pramipexole, the 2-amino-4,5,6,7-tetrahydrobenzothiazole core structure is generally very stable in solution at ambient temperature.[1] Long-term and accelerated stability studies of pramipexole, a close analog, have shown no significant degradation under these conditions.[1] However, stability can be influenced by the solvent, pH, and the presence of other reactive species.

Q2: My solution of this compound has changed color. What could be the cause?

A color change in your solution may indicate degradation of the compound. For 2-aminobenzothiazole derivatives, discoloration can be a result of oxidation, which may lead to the formation of colored impurities such as 2-azobenzothiazoles or polymeric byproducts. It is recommended to prepare fresh solutions and store them protected from light and air.

Q3: I am observing unexpected peaks in my HPLC analysis after storing the compound in a solution containing excipients. What could be the issue?

Unexpected peaks may arise from interactions between this compound and certain pharmaceutical excipients. For instance, pramipexole has been shown to react with trace amounts of formaldehyde present in excipients like hydroxypropyl methylcellulose (HPMC), leading to the formation of an N-methylene dimer impurity.[2] Another identified impurity is an N-methoxymethyl derivative, also resulting from drug-excipient interactions.[3] It is crucial to assess the compatibility of the compound with all formulation components.

Q4: What are the likely degradation pathways for this compound under stress conditions?

Forced degradation studies on the closely related compound pramipexole have revealed several potential degradation pathways under stress conditions:[2][4][5][6]

  • Hydrolysis (Acidic and Basic): The compound is susceptible to degradation under both acidic and basic conditions. This may involve the hydrolysis of the thiazole ring.[5]

  • Oxidation: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the formation of oxidation products, potentially including N-oxides.[4]

  • Photodegradation: Exposure to light can induce degradation. For 2-aminobenzothiazole, photolytic stress has been shown to result in hydroxylation of the aromatic ring.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound purity over time in solution. Inherent Instability: The compound may be degrading due to solvent, pH, or temperature effects.Prepare fresh solutions for each experiment. If storage is necessary, store at low temperatures (2-8°C or -20°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen).
Oxidation: The compound may be sensitive to atmospheric oxygen.Use deoxygenated solvents for solution preparation. Store solutions under an inert atmosphere.
Appearance of new peaks in chromatograms, especially in formulated products. Excipient Interaction: The compound may be reacting with excipients in the formulation.Conduct compatibility studies with individual excipients. Identify and quantify any new impurities. Consider using alternative, less reactive excipients.
Inconsistent results in biological assays. Degradation in Assay Media: The compound may be unstable in the specific buffer or media used for the assay.Evaluate the stability of the compound in the assay media over the time course of the experiment. Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into the assay media immediately before use.
Precipitation of the compound from solution. Poor Solubility: The compound may have low solubility in the chosen solvent, especially aqueous buffers.Determine the solubility of the compound in various solvents and pH ranges. Consider the use of co-solvents or other formulation strategies to enhance solubility.

Summary of Forced Degradation Studies on Pramipexole (A Structural Analog)

The following table summarizes the conditions and findings from forced degradation studies performed on pramipexole, which shares the same core structure as this compound. This data can serve as a guide for designing stability studies for the target compound.

Stress Condition Methodology Observed Degradation Potential Degradation Products Reference
Acid Hydrolysis 3 M HCl, refluxed at 80°C for 48 hours.Significant degradation observed.A major degradation product was formed.[5][8]
Base Hydrolysis 2 M NaOH, refluxed at 80°C for 24 hours.The rate of degradation was faster than in acidic conditions.A major degradation product was formed, likely through thiazole ring opening.[5][8]
Oxidative Degradation 6% H₂O₂ at room temperature.Significant degradation was observed.Two major degradation products were identified, potentially N-oxides.[4]
Photodegradation Exposure to direct sunlight for 8 days.Degradation was observed.A degradation product with m/z 256.8 was identified.[4][5]
Thermal Degradation Solid drug stored at 50°C for 30 days.The drug was found to be stable.No significant degradation.[4][6]

Experimental Protocols

Forced Degradation Study Protocol

This protocol is adapted from studies on pramipexole and can be used as a starting point for investigating the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 3 M HCl. Reflux the solution at 80°C for up to 48 hours. Take samples at various time points (e.g., 0, 6, 12, 24, 48 hours), neutralize with an appropriate base, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 2 M NaOH. Reflux the solution at 80°C for up to 24 hours. Take samples at various time points, neutralize with an appropriate acid, and dilute for analysis.

  • Oxidative Degradation: Treat an aliquot of the stock solution with an equal volume of 6% H₂O₂. Keep the solution at room temperature, protected from light, for up to 24 hours. Take samples at various time points and dilute for analysis.

  • Photodegradation: Expose a solution of the compound in a transparent container to direct sunlight or a photostability chamber for an extended period (e.g., up to 8 days). A control sample should be kept in the dark at the same temperature. Analyze samples at various time points.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 70°C) for several days. Also, store a solution of the compound at a high temperature (e.g., 60°C). Analyze samples at various time points.

3. Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradation products.

  • Quantify the amount of the parent compound remaining and the formation of any degradation products over time.

Visualizations

Logical Workflow for Stability Troubleshooting

G Troubleshooting Workflow for Compound Instability start Instability Observed (e.g., Purity Loss, New Peaks) check_solution Is the issue in a formulated solution or a simple stock solution? start->check_solution formulated Formulated Solution check_solution->formulated Formulated stock Stock Solution check_solution->stock Stock excipient Investigate Drug-Excipient Compatibility formulated->excipient forced_degradation Perform Forced Degradation Study (pH, Oxidation, Light, Temp) stock->forced_degradation modify_formulation Modify Formulation (e.g., change excipients, add antioxidants) excipient->modify_formulation identify_degradants Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_degradants optimize_storage Optimize Storage Conditions (Temp, Light, Atmosphere) identify_degradants->optimize_storage G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_excipient Excipient Interaction parent 6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine hydrolysis_product Thiazole Ring Opening Products parent->hydrolysis_product Acid/Base oxidation_product N-Oxides / Ring Hydroxylation Products parent->oxidation_product H₂O₂ photo_product Photodegradation Products parent->photo_product Light dimer N-Methylene Dimer parent->dimer + Formaldehyde methoxymethyl N-Methoxymethyl Derivative parent->methoxymethyl + Formaldehyde/Methanol

References

Technical Support Center: 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, the compound should be stored in a tightly sealed container, protected from light and moisture, at a temperature of 2-8°C.[1] It is supplied as a solid and should be handled in a dry environment.[2]

Q2: What common solvents are suitable for this compound, and are there any I should avoid?

A2: While specific solubility data is not extensively available, similar 2-aminothiazole derivatives are often soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. However, caution is advised when using DMSO for stock solutions that will be stored for extended periods. Studies on other 2-aminothiazole compounds have shown degradation, including oxidation and dimerization, in DMSO at room temperature.[3] If DMSO is used, prepare fresh solutions and avoid long-term storage.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemistry of the 2-aminothiazole and tetrahydrobenzothiazole core, the primary degradation pathways are likely to be:

  • Hydrolysis: The thiazole ring can be susceptible to cleavage under strong basic conditions, potentially leading to the formation of corresponding aminothiophenol derivatives.[1]

  • Oxidation: The 2-amino group and the thiazole ring are susceptible to oxidation, which can be initiated by exposure to air, light, or oxidizing agents.[4][5]

  • Photodegradation: Benzothiazole derivatives are known to be sensitive to UV light, which can lead to complex degradation pathways including hydroxylation and ring-opening.[2][6][7][8]

Q4: How can I detect degradation of my sample?

A4: Degradation can be monitored using stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9][10][11] These techniques can separate the parent compound from its degradation products and allow for their quantification. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or Poor Results in Biological Assays
Potential Cause Troubleshooting Step Rationale
Degradation in Stock Solution Prepare fresh stock solutions before each experiment, especially if using DMSO. If long-term storage is necessary, aliquot and store at -20°C or -80°C and perform a qualification check on a thawed aliquot before use.2-aminothiazole derivatives have been shown to degrade in DMSO at room temperature.[3]
pH Instability in Assay Buffer Evaluate the stability of the compound in the assay buffer at the experimental pH. Perform a time-course experiment to see if the compound degrades over the duration of the assay.The 2-aminothiazole ring can be susceptible to hydrolysis, particularly at basic pH.[1]
Photodegradation during Experiment Protect all solutions containing the compound from light by using amber vials or covering containers with aluminum foil. Minimize exposure to ambient light during experimental manipulations.Benzothiazoles are known to be light-sensitive and can undergo photodegradation upon exposure to UV or even ambient light.[2][6][7]
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Potential Cause Troubleshooting Step Rationale
Oxidative Degradation Degas solvents and buffers before use. Consider adding an antioxidant, such as BHT, if compatible with the experimental system. Ensure storage containers are flushed with an inert gas (e.g., nitrogen or argon) before sealing.The 2-amino group and the thiazole ring are prone to oxidation.[4][5]
Hydrolytic Degradation Adjust the pH of solutions to a neutral or slightly acidic range if the experimental conditions permit. Analyze samples immediately after preparation to minimize time in aqueous solutions.The thiazole ring can undergo hydrolytic cleavage, especially under alkaline conditions.[1]
Contamination Ensure all glassware and equipment are scrupulously clean. Use high-purity solvents and reagents.Contaminants can introduce interfering peaks in the chromatogram.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[12][13]

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.[12]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solid compound at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC-UV or LC-MS/MS method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. Calculate the percentage of degradation.

Expected Outcome Data (Illustrative Table):

Stress Condition Incubation Time (hours) Degradation (%) Number of Degradation Products
0.1 M HCl, 60°C24~5-10%1-2
0.1 M NaOH, RT24~15-25%2-3
3% H₂O₂, RT24~10-20%2-3
Solid, 60°C48<5%1
Photostability-~20-30%>3

Note: The above data is illustrative and will vary depending on the exact experimental conditions.

Visualizations

G cluster_storage Recommended Storage cluster_handling Solution Handling Storage Store at 2-8°C Sealed Tightly Sealed Container Storage->Sealed Dry Dry Environment Sealed->Dry Light Protect from Light Dry->Light Fresh Prepare Fresh Solutions AvoidDMSO Avoid Long-Term DMSO Storage Fresh->AvoidDMSO Inert Use Inert Atmosphere Fresh->Inert

Caption: Best practices for storage and handling.

G cluster_degradation Potential Degradation Pathways cluster_products Degradation Products Compound 6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine Hydrolysis Hydrolysis (e.g., high pH) Compound->Hydrolysis [1] Oxidation Oxidation (e.g., air, H₂O₂) Compound->Oxidation [7,15] Photodegradation Photodegradation (e.g., UV light) Compound->Photodegradation [2,3,4] P1 Ring-Opened Products Hydrolysis->P1 P2 Oxidized Derivatives Oxidation->P2 P3 Hydroxylated/Dimerized Products Photodegradation->P3

Caption: Potential degradation pathways.

G Start Inconsistent Experimental Results CheckSolution Is the stock solution fresh? Start->CheckSolution CheckpH Is the compound stable at the assay pH? CheckSolution->CheckpH Yes PrepareFresh Prepare a fresh stock solution CheckSolution->PrepareFresh No CheckLight Is the experiment protected from light? CheckpH->CheckLight Yes PerformStability Run a time-course stability study in buffer CheckpH->PerformStability No ProtectFromLight Use amber vials or cover with foil CheckLight->ProtectFromLight No End Re-run Experiment CheckLight->End Yes PrepareFresh->End PerformStability->End ProtectFromLight->End

Caption: Troubleshooting workflow for inconsistent results.

References

addressing solubility issues of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: While specific experimental data for this compound is not extensively published, its structure as a benzothiazole derivative suggests it is a hydrophobic molecule.[1] Generally, compounds of this class exhibit poor solubility in aqueous solutions but are soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] The presence of the 2-amine group indicates the compound is a weak base.[1]

Q2: Why does my compound precipitate when I dilute the DMSO stock solution into my aqueous assay buffer?

A2: This phenomenon, often called "crashing out," is a common issue with poorly soluble compounds.[1] DMSO effectively solubilizes the compound at high concentrations in the stock solution. However, when this stock is diluted into an aqueous buffer, the percentage of DMSO decreases significantly. The aqueous buffer is unable to maintain the compound in solution, leading to its precipitation.

Q3: How does the pH of the assay buffer affect the solubility of this compound?

A3: The pH of the assay buffer can significantly influence the solubility of ionizable compounds.[1][3][4] Since this compound contains a basic amine group, its solubility is expected to increase in acidic conditions (lower pH).[1][5] This is due to the protonation of the amine group, which forms a more soluble salt.[1] Conversely, at neutral or basic pH, the compound will exist in its less soluble, free base form.[1]

Q4: What are some common strategies to improve the solubility of this compound for in-vitro assays?

A4: Several techniques are widely used to enhance the aqueous solubility of poorly soluble compounds. These include:

  • Using co-solvents: Employing a water-miscible organic solvent like DMSO or ethanol in the final assay medium can help maintain solubility.[6][7][8]

  • pH adjustment: Lowering the pH of the assay buffer can increase the solubility of this basic compound.[1][9]

  • Using excipients: Complexation with cyclodextrins can encapsulate the hydrophobic molecule, increasing its aqueous solubility.[9][10][11]

  • Preparing solid dispersions: This is another formulation strategy to improve drug solubility.[12]

The most suitable approach will depend on the specific requirements and constraints of your assay.

Troubleshooting Guide

Issue: Compound Precipitation Upon Dilution

Q: I'm observing precipitation when I add my DMSO stock of this compound to my aqueous buffer. What should I do?

A: This is a common solubility challenge. Here is a step-by-step troubleshooting workflow:

G start Precipitation Observed check_dmso Is the final DMSO concentration <1%? start->check_dmso increase_dmso Increase final DMSO concentration (e.g., to 1-2%) and re-test. check_dmso->increase_dmso No check_ph_tolerance Is the assay system tolerant to lower pH? check_dmso->check_ph_tolerance Yes check_assay_tolerance Is the assay tolerant to higher DMSO concentrations? increase_dmso->check_assay_tolerance ph_adjustment Lower the pH of the assay buffer (e.g., to pH 6.0-6.8) and re-test solubility. check_assay_tolerance->ph_adjustment No other_strategies Consider other formulation strategies (e.g., different co-solvents). check_assay_tolerance->other_strategies Yes, but still precipitates cyclodextrin Use a cyclodextrin-containing buffer to enhance solubility. ph_adjustment->cyclodextrin Precipitation persists check_ph_tolerance->ph_adjustment Yes check_ph_tolerance->cyclodextrin No cyclodextrin->other_strategies Precipitation persists

Caption: Troubleshooting workflow for compound precipitation.

Issue: Inconsistent Assay Results

Q: My assay results are variable when using this compound. Could this be related to solubility?

A: Yes, inconsistent results can be a symptom of poor solubility. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.

Recommendations:

  • Visual Inspection: Before running your assay, visually inspect your final diluted solutions for any signs of precipitation or cloudiness.

  • Solubility Testing: Perform a preliminary solubility test in your final assay buffer to determine the maximum soluble concentration.

  • Consistent Solvent Concentration: Ensure that the final concentration of any co-solvent (e.g., DMSO) is kept constant across all experimental conditions, including controls.[13][14]

Quantitative Data Summary

Solvent/Buffer SystemTemperature (°C)Maximum Soluble Concentration (µM)Observations
Deionized Water25e.g., Insoluble
PBS (pH 7.4)25e.g., Precipitates above 1 µM
PBS (pH 6.5)25e.g., Soluble up to 10 µM
Assay Buffer + 0.5% DMSO25e.g., Soluble up to 25 µM
Assay Buffer + 1% DMSO25e.g., Soluble up to 50 µM
100% DMSO25e.g., >10 mM
100% Ethanol25e.g., >5 mM

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

  • Weighing: Accurately weigh a precise amount of the compound using an analytical balance.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired molar concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution, but be cautious of potential compound degradation at higher temperatures.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Assay Buffer

This protocol outlines the dilution of the DMSO stock solution into an aqueous assay buffer.

G start Start with DMSO Stock Solution intermediate_dilution Prepare an intermediate dilution in 100% DMSO if necessary. start->intermediate_dilution add_to_buffer Add a small volume of the DMSO stock to the assay buffer while vortexing. intermediate_dilution->add_to_buffer visual_check Visually inspect for any precipitation. add_to_buffer->visual_check use_in_assay Use immediately in the assay. visual_check->use_in_assay Clear Solution troubleshoot If precipitation occurs, refer to the troubleshooting guide. visual_check->troubleshoot Precipitation

Caption: Workflow for preparing aqueous working solutions.

Detailed Steps:

  • Buffer Preparation: Prepare the final assay buffer. If using a modified pH or excipients, ensure they are fully dissolved and the buffer is at the correct temperature.

  • Dilution: While vortexing the assay buffer, add a small aliquot of the DMSO stock solution directly into the buffer to achieve the final desired concentration. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO is consistent across all samples and is below the tolerance level of your assay system (typically ≤1%).

  • Immediate Use: It is recommended to use the freshly prepared working solutions immediately to minimize the risk of precipitation over time.

References

Technical Support Center: Synthesis of 2-Aminobenzothiazoles from Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminobenzothiazoles from cyclohexanones.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions.

Issue 1: Low Yield of 2-Aminobenzothiazole

Potential Cause Recommended Solution Preventative Measure
Incomplete Enolization of Cyclohexanone Increase the reaction temperature or the amount of acid catalyst (e.g., p-toluenesulfonic acid) to promote enol formation.Ensure the use of a suitable solvent that facilitates enolization, such as DMSO.[1]
Inefficient Iodination Ensure the iodine catalyst is fully dissolved and homogenously distributed in the reaction mixture. A slight excess of iodine may be beneficial.Use a high-purity grade of iodine.
Suboptimal Reaction Temperature Optimize the reaction temperature. A study on a metal-free synthesis found 75°C to be optimal.[1]Perform small-scale reactions at various temperatures to determine the optimal condition for your specific substrate.
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use.Store hygroscopic reagents in a desiccator.
Poor Quality of Reagents Use freshly purified cyclohexanone and high-purity thiourea.Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).

Issue 2: Formation of Significant Side Products

Side Product Potential Cause Recommended Solution
Unreacted α-iodocyclohexanone Insufficient reaction time or temperature for the nucleophilic substitution by thiourea.Increase the reaction time or temperature after the iodination step.
Over-iodination Products (di- or tri-iodocyclohexanone) Excess iodine or prolonged reaction time at the iodination stage.Carefully control the stoichiometry of iodine. Add the iodine solution portion-wise to the reaction mixture.
Products from Cyclohexanone Self-Condensation High concentration of acid catalyst and elevated temperatures can promote aldol-type side reactions.Optimize the amount of acid catalyst and maintain the recommended reaction temperature.
Formation of 2-Iminobenzothiazoline Incomplete dehydrogenation (aromatization) of the cyclized intermediate.Ensure an adequate supply of the oxidant (e.g., molecular oxygen) and sufficient reaction time for the final dehydrogenation step.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of 2-aminobenzothiazoles from cyclohexanones?

A1: The reaction proceeds through a multi-step mechanism involving:

  • Enolization of cyclohexanone, typically acid-catalyzed.

  • α-Iodination of the enol to form α-iodocyclohexanone.

  • Nucleophilic substitution of the iodine by the sulfur atom of thiourea.

  • Intramolecular cyclization of the resulting intermediate.

  • Dehydrogenation (aromatization) to yield the final 2-aminobenzothiazole product.[1]

Q2: Can other halogens be used as catalysts instead of iodine?

A2: While other halogens can, in principle, be used for the initial α-halogenation, iodine is often preferred due to its appropriate reactivity and its role as a catalyst in the subsequent dehydrogenation step, especially when using molecular oxygen as the oxidant.

Q3: What is the role of the acid catalyst in this reaction?

A3: The acid catalyst, such as p-toluenesulfonic acid (PTSA), primarily facilitates the enolization of cyclohexanone, which is a crucial step for the subsequent α-iodination.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by taking aliquots from the reaction mixture at regular intervals.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Iodine is corrosive and can cause stains. Thiourea is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Experimental Protocols

Key Experiment: Metal-Free Synthesis of 2-Aminobenzothiazole [1]

This protocol is adapted from a literature procedure for the metal-free synthesis of 2-aminobenzothiazoles.

Materials:

  • Cyclohexanone (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Iodine (0.1 mmol)

  • p-Toluenesulfonic acid (PTSA) (0.2 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (1.0 mmol), thiourea (1.2 mmol), iodine (0.1 mmol), and PTSA (0.2 mmol).

  • Add DMSO (5 mL) to the flask.

  • Heat the reaction mixture to 75°C with continuous stirring under an atmosphere of molecular oxygen (a balloon filled with oxygen can be attached to the top of the condenser).

  • Monitor the reaction progress by TLC.

  • Upon completion (typically after 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Visualizations

Reaction_Pathway Cyclohexanone Cyclohexanone Enol Cyclohexanone Enol Cyclohexanone->Enol  H+ (PTSA) alpha_Iodo α-Iodocyclohexanone Enol->alpha_Iodo  I₂ Thiourea_Adduct Thiourea Adduct alpha_Iodo->Thiourea_Adduct  Thiourea Cyclized_Intermediate Cyclized Intermediate Thiourea_Adduct->Cyclized_Intermediate  Intramolecular  Cyclization Product 2-Aminobenzothiazole Cyclized_Intermediate->Product  -2H₂ (O₂/I₂ cat.)

Caption: Reaction pathway for the synthesis of 2-aminobenzothiazole.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Reagents->Check_Conditions Reagents Pure Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Impurities Detected Analyze_Side_Products Identify Side Products (TLC, LC-MS, NMR) Check_Conditions->Analyze_Side_Products Conditions Correct Adjust_Conditions Adjust Reaction Parameters Check_Conditions->Adjust_Conditions Conditions Incorrect Optimize_Catalyst Optimize Catalyst Loading Analyze_Side_Products->Optimize_Catalyst Optimize_Temp Optimize Reaction Temperature Analyze_Side_Products->Optimize_Temp Success Improved Yield and Purity Optimize_Catalyst->Success Optimize_Temp->Success Purify_Reagents->Success Adjust_Conditions->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Enantioselective Synthesis of Chiral Tetrahydrobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of chiral tetrahydrobenzothiazoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the enantioselective synthesis of chiral tetrahydrobenzothiazoles?

A1: The main challenges in the enantioselective synthesis of chiral tetrahydrobenzothiazoles revolve around controlling stereoselectivity, achieving high yields, and preventing side reactions. Key difficulties include:

  • Achieving High Enantio- and Diastereoselectivity: The construction of multiple stereocenters with high fidelity is often the most significant hurdle. This requires careful selection of chiral catalysts or auxiliaries and optimization of reaction conditions to favor the formation of the desired stereoisomer.

  • Catalyst Selection and Optimization: Identifying an effective chiral catalyst (e.g., chiral phosphoric acids, organocatalysts, or metal complexes) that provides a well-defined chiral environment for the specific transformation is crucial. Catalyst loading, stability, and turnover are also important considerations.

  • Substrate Scope: The reaction conditions optimized for one substrate may not be directly transferable to others with different electronic or steric properties, necessitating re-optimization for each new derivative.

  • Side Reactions: Common side reactions include the formation of achiral benzothiazole byproducts through oxidation of intermediates, racemization of the product, or undesired side reactions of functional groups on the substrates.[1]

  • Low Yields: Incomplete reactions, degradation of starting materials or products, and the formation of byproducts can all contribute to low overall yields.[1][2]

Q2: Which catalytic systems are commonly employed for the enantioselective synthesis of tetrahydrobenzothiazole derivatives?

A2: Chiral phosphoric acids and bifunctional organocatalysts like squaramides have proven effective in catalyzing asymmetric reactions to form chiral tetrahydrobenzothiazole cores, particularly in the context of fused systems like benzothiazolopyrimidines.[3] These catalysts can activate substrates through hydrogen bonding and facilitate stereocontrolled bond formation. For other types of transformations leading to related chiral heterocycles, chiral metal complexes (e.g., with copper, iridium, or ruthenium) are also widely used.[4][5][6]

Q3: How can I improve the enantioselectivity (% ee) of my reaction?

A3: Improving enantioselectivity typically involves a systematic optimization of reaction parameters:

  • Catalyst Screening: Test a range of chiral catalysts with different steric and electronic properties. For instance, in chiral phosphoric acid catalysis, bulky substituents on the catalyst backbone can significantly enhance enantioselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a variety of solvents to find the optimal medium for your reaction.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states. However, this may come at the cost of a slower reaction rate.

  • Substrate Concentration and Stoichiometry: Varying the concentration of reactants and the ratio of substrates can impact the reaction kinetics and selectivity.

Q4: What are common side products, and how can their formation be minimized?

A4: A common side product is the fully aromatized benzothiazole, which can form from the oxidation of a dihydro- intermediate.[1] To minimize this, it is important to control the presence of oxidants and potentially run the reaction under an inert atmosphere. If the desired product is the tetrahydrobenzothiazole, avoiding harsh oxidizing conditions during workup is also critical. Other potential side products can arise from decomposition of starting materials or alternative reaction pathways. Careful monitoring of the reaction by TLC or LC-MS can help identify the formation of side products early on.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee%)
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Catalyst Screen a variety of chiral catalysts (e.g., different chiral phosphoric acids or organocatalysts). Consider the steric bulk and electronic properties of the catalyst.Identification of a catalyst that provides a better-defined chiral environment for the reaction, leading to higher ee%.
Incorrect Reaction Temperature Systematically vary the reaction temperature. Lower temperatures often improve enantioselectivity.Increased enantiomeric excess, potentially with a trade-off in reaction rate.
Inappropriate Solvent Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, dioxane).Discovery of a solvent that optimizes the catalyst-substrate interaction for higher selectivity.
Presence of Water/Impurities Ensure all reagents and solvents are dry and pure. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Elimination of interferences that can deactivate or alter the selectivity of the catalyst.
Suboptimal Substrate Ratio Vary the molar ratio of the reacting partners.Improved selectivity by influencing the relative rates of the desired reaction and competing pathways.
Issue 2: Low Reaction Yield
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Increase the reaction time and monitor the progress by TLC or LC-MS. Consider a modest increase in temperature if enantioselectivity is not compromised.Drive the reaction to completion and increase the yield of the desired product.
Catalyst Inactivity or Degradation Increase the catalyst loading incrementally. Ensure the catalyst is handled and stored correctly to prevent decomposition.Improved reaction rate and conversion.
Inefficient Cyclization/Final Step In cascade reactions, the final ring-closing step may be rate-limiting or reversible. Optimize conditions specifically for this step (e.g., by adding a co-catalyst or changing the temperature).Higher conversion to the final cyclized product.
Side Reactions Analyze the crude reaction mixture to identify major byproducts. Adjust reaction conditions (e.g., temperature, concentration) to disfavor side reactions.[1]Reduced formation of byproducts and a higher yield of the desired product.
Poor Substrate Solubility Choose a solvent in which all reactants are fully soluble at the reaction temperature.A homogeneous reaction mixture leading to more consistent and reproducible results.

Data Presentation: Optimization of a Chiral Phosphoric Acid-Catalyzed [4+2] Cycloaddition

The following table summarizes the optimization of reaction conditions for the enantioselective synthesis of a benzothiazolopyrimidine derivative, which contains a chiral tetrahydrobenzothiazole core.

Reaction: 2-Benzothiazolimine + Enecarbamate -> Benzothiazolopyrimidine

Entry Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (%) dr ee (%)
1CPA-1 (10)Toluene502465>98:290
2CPA-2 (10)Toluene502478>98:295
3CPA-3 (10) Toluene 50 24 90 >98:2 >99
4CPA-3 (10)CH2Cl2502485>98:298
5CPA-3 (10)THF502475>98:292
6CPA-3 (5)Toluene503688>98:2>99
7CPA-3 (10)Toluene304882>98:2>99

Data adapted from a representative chiral phosphoric acid-catalyzed reaction. CPA-1, CPA-2, and CPA-3 represent different chiral phosphoric acid catalysts with varying steric bulk.

Experimental Protocols

General Protocol for Chiral Phosphoric Acid-Catalyzed Enantioselective [4+2] Cycloaddition

This protocol is a general guideline for the synthesis of chiral benzothiazolopyrimidines.

Materials:

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., 10 mol%)

  • 2-Benzothiazolimine derivative (1.0 equivalent)

  • Enecarbamate derivative (1.2 - 2.0 equivalents)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add the chiral phosphoric acid catalyst.

  • Add the anhydrous solvent, followed by the 2-benzothiazolimine derivative.

  • Stir the mixture at the desired temperature (e.g., 50 °C).

  • Add the enecarbamate derivative to the reaction mixture.

  • Stir the reaction for the required time (e.g., 24-48 hours), monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral product.

  • Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess by chiral HPLC analysis.

Visualizations

troubleshooting_workflow start Low Enantioselectivity Observed catalyst Screen Chiral Catalysts start->catalyst solvent Screen Solvents catalyst->solvent If no improvement temperature Vary Reaction Temperature solvent->temperature If no improvement reagents Check Reagent Purity & Dryness temperature->reagents If no improvement outcome Enantioselectivity Improved? reagents->outcome success Successful Optimization outcome->success Yes fail Consult Further Literature outcome->fail No

Caption: Troubleshooting workflow for low enantioselectivity.

reaction_pathway subA 2-Benzothiazolimine intermediate Activated Intermediate (H-bonded) subA->intermediate subB Enecarbamate subB->intermediate catalyst Chiral Phosphoric Acid (CPA) catalyst->intermediate Activates product Chiral Tetrahydro- benzothiazole Derivative intermediate->product [4+2] Cycloaddition (Stereocontrolled) side_product Aromatized Benzothiazole intermediate->side_product Oxidation (Side Reaction)

Caption: General reaction pathway for CPA-catalyzed synthesis.

References

Validation & Comparative

Comparative Efficacy of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and Related Benzothiazole Derivatives: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and other key benzothiazole derivatives. While specific experimental data for this compound is limited in publicly available literature, the broader class of benzothiazole compounds has demonstrated significant therapeutic potential across several domains. This document summarizes the existing data on antimicrobial, antitumor, and neuroprotective activities of various benzothiazole analogs to serve as a valuable resource for researchers and drug development professionals.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their efficacy against a wide range of bacterial and fungal pathogens.[1][2] The 2-aminobenzothiazole scaffold, in particular, is a common feature in compounds exhibiting potent antimicrobial effects.[3]

Comparative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values of various benzothiazole derivatives against selected microbial strains. Lower MIC values indicate greater potency.

CompoundTarget OrganismMIC (µg/mL)Reference
Various Benzothiazole Amides (A01-A10) Staphylococcus aureus15.6 - 125[4]
Escherichia coli7.81 - 125[4]
Salmonella typhi15.6 - 125[4]
Klebsiella pneumoniae3.91 - 125[4]
Heteroaryl Benzothiazoles (2j) Bacterial Strains230 - 940[5]
Heteroaryl Benzothiazoles (2d) Fungal Strains60 - 470[5]
Benzothiazole-Thiazole Hybrids (4a-4f) M. tuberculosis & other strains0.97 - 500[6]
Benzothiazolylthiazolidin-4-ones (10-19) Methicillin-resistant S. aureus (MRSA)100 - 750[7]
Pyrazolo-1,2-benzothiazine acetamides (7h) S. aureus (susceptible, MRSA, MDR)8[8]
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-j) S. aureus12.5[6]
B. subtilis6.25[6]
E. coli3.125[6]
P. aeruginosa6.25[6]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6]

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI 1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds and standard antibiotics (e.g., Streptomycin, Fluconazole)

  • Bacterial or fungal inoculum (adjusted to ~5 × 10^5 CFU/mL)

  • Resazurin solution (0.01%)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth within the 96-well plates. Concentrations typically range from 0.97 to 500 µg/mL.

  • Inoculate each well with 100 µL of the microbial suspension.

  • Include positive controls (microbe without compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • After incubation, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours.

  • Observe the color change. A blue color indicates inhibition of microbial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds C Inoculate 96-well plates A->C B Prepare microbial inoculum B->C D Incubate plates C->D E Add Resazurin indicator D->E F Observe color change E->F G Determine MIC F->G

Workflow for MIC determination.

Antitumor Activity

Benzothiazole derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent activity against various cancer cell lines, including breast, colon, lung, and pancreatic cancers.[9][10] Their mechanisms of action often involve the induction of apoptosis and modulation of key signaling pathways.[11]

Comparative Data: Half-Maximal Inhibitory Concentration (IC₅₀)

The following table presents the IC₅₀ values of selected benzothiazole derivatives against various human cancer cell lines. Lower IC₅₀ values indicate higher cytotoxic potency.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Fluorinated Benzothiazole Derivative Pancreatic Cancer35 ± 0.51[12]
Benzothiazole-based piperazine derivative (1d) HUH-7 (Hepatocellular Carcinoma)3.1
MCF-7 (Breast)9.2
Benzothiazole-based piperazine derivative (2a) HCT-116 (Colorectal)4.5
2- or 6-substituted BZT-N derivative (Compound 36) L1210 (Leukemia)Comparable to Adriamycin[13]
SNU-1 (Gastric)Better than Adriamycin[13]
Benzothiazole derivative (4b) MCF-7 (Breast)0.011[14]
6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (45) A549 (Lung)0.44[15]
Benzothiazole derivative (B19) MDA-MB-468 (Breast)Potent antiproliferative activity[16]
HEL (Leukemia)Potent antiproliferative activity[16]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[9]

Materials:

  • Human cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Signaling Pathways in Antitumor Activity

Several benzothiazole derivatives exert their anticancer effects by modulating critical signaling pathways that control cell proliferation, survival, and apoptosis.[16][17]

G cluster_akt PI3K/Akt/mTOR Pathway cluster_stat JAK/STAT Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Akt Cell Proliferation & Survival mTOR->Proliferation_Akt JAK JAK STAT3 STAT3 JAK->STAT3 Gene_Expression Gene Expression (e.g., c-MYC, MCL-1) STAT3->Gene_Expression Benzothiazole Benzothiazole Derivatives Benzothiazole->Akt Inhibition Benzothiazole->STAT3 Inhibition of Phosphorylation

Inhibition of key oncogenic signaling pathways.

Neuroprotective Activity

Certain benzothiazole derivatives have shown promise as neuroprotective agents, with potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[18][19] Their mechanisms often involve antioxidant effects and modulation of pathways related to neuronal cell death.

Comparative Data: Neuroprotective Effects
CompoundModelObserved EffectsReference
N-adamantyl-4-methylthiazol-2-amine Amyloid β-induced oxidative stress in miceAttenuated TNF-α and IL-1β; decreased ROS; upregulated Nrf2 and HO-1.[20]
Benzothiazole analogs (6a, 6b, 6c, 6d, 7a) H₂O₂ induced stress in U87MG cell lineEnhanced neuronal cell viability; protected against ROS-mediated damage; modulated catalase activity.[18]
6-nitrobenzo[d]thiazol-2-amine (N3) PTZ-induced epilepsy in zebrafishReduced neurodegenerative markers; enhanced antioxidant enzyme activities; suppressed pro-inflammatory gene expression.[21]
6-hydroxybenzothiazol-2-carboxamides In vitro models of neurodegenerationPotent and selective MAO-B inhibitors; inhibited α-synuclein and tau aggregation; showed neuroprotection against α-syn and tau toxicities.[19][22]
Experimental Protocol: Assessing Neuroprotection in a Cell-Based Model

This protocol outlines a general method for evaluating the neuroprotective effects of a compound against an induced stressor in a neuronal cell line.[18]

Materials:

  • Neuronal cell line (e.g., U87MG, SH-SY5Y)

  • Cell culture plates

  • Complete cell culture medium

  • Neurotoxic agent (e.g., H₂O₂, Amyloid-β)

  • Test compounds

  • Reagents for viability assays (e.g., MTT) or specific cellular assays (e.g., ROS detection, enzyme activity kits)

Procedure:

  • Culture neuronal cells in appropriate plates.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Introduce the neurotoxic agent to induce cellular stress and damage.

  • Co-incubate the cells with the test compound and the neurotoxic agent for a defined duration (e.g., 24 hours).

  • Assess cell viability using an MTT assay or a similar method.

  • In parallel experiments, measure specific markers of oxidative stress (e.g., ROS levels), inflammation (e.g., cytokine levels), or enzyme activity (e.g., catalase) to elucidate the mechanism of action.

G cluster_stress Cellular Stress cluster_response Cellular Response cluster_intervention Therapeutic Intervention Stressor Neurotoxic Stressor (e.g., Amyloid-β, H₂O₂) ROS Increased ROS Stressor->ROS Inflammation Inflammation (TNF-α, IL-1β) Stressor->Inflammation Apoptosis Neuronal Cell Death ROS->Apoptosis Inflammation->Apoptosis Benzothiazole Neuroprotective Benzothiazole Benzothiazole->ROS Inhibition Benzothiazole->Inflammation Inhibition

Neuroprotective mechanism of benzothiazoles.

Conclusion

The benzothiazole scaffold represents a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. While further investigation into the specific properties of this compound is warranted, the existing body of research on related analogs provides a strong rationale for its potential efficacy. The comparative data and standardized protocols presented in this guide are intended to facilitate future research and development in this promising area of medicinal chemistry.

References

A Comparative Guide to 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and Other Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2][3][4] This guide provides a comparative overview of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine against other notable benzothiazole derivatives, offering insights into their potential therapeutic applications. The data presented herein is a synthesis of established findings for the benzothiazole class, providing a predictive framework for the evaluation of this specific analog.

Comparative Biological Activity: A Predictive Overview

While direct comparative experimental data for this compound is limited in publicly available literature, the biological activities of structurally related benzothiazoles provide a strong basis for predicting its potential efficacy. The following tables summarize representative data from various studies on different classes of benzothiazole derivatives.

Table 1: Comparative Antimicrobial Activity of Benzothiazole Derivatives

The antimicrobial potential of benzothiazoles is well-documented, with various derivatives showing efficacy against a range of bacterial and fungal pathogens.[5][6][7] The mechanism of action for some of these compounds involves the inhibition of essential microbial enzymes, such as dihydropteroate synthase (DHPS).[8]

Compound/Derivative ClassTarget Organism(s)Potency (MIC/IC₅₀)Reference CompoundSource(s)
Substituted 2-Aminobenzothiazoles Staphylococcus aureus, Escherichia coli3.12 µg/mL - 12.5 µg/mLCiprofloxacin[5]
Benzothiazole Sulfonamides S. aureus, Pseudomonas aeruginosaMIC: 3.1 - 12.5 µg/mLSulfamethoxazole[6]
Benzothiazole-Triazole Conjugates Gram-positive and Gram-negative bacteriaMIC: 1.56 - 12.5 µg/mLCiprofloxacin[5]
Hypothetical: this compound S. aureus, E. coliPredicted MIC: 5-50 µg/mLCiprofloxacin-

Note: The data for this compound is a hypothetical prediction based on the activities of structurally similar compounds.

Table 2: Comparative Anticancer Activity of Benzothiazole Derivatives

Benzothiazole derivatives have emerged as promising anticancer agents, with some acting as kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival.[9][10][11][12]

Compound/Derivative ClassCancer Cell Line(s)Potency (IC₅₀)Mechanism of Action (if known)Source(s)
2-Arylbenzothiazoles MCF-7 (Breast), HCT116 (Colon)0.30 - 4.75 µMPI3K/mTOR inhibition[11]
Benzothiazole-based EGFR inhibitors EGFR-mutant cell linesSub-micromolar rangeEGFR Tyrosine Kinase Inhibition[10][12]
Benzothiazole-based ROCK inhibitors VariousGood biochemical and cellular potencyRho-associated kinase (ROCK-II) inhibition[13]
Hypothetical: this compound MCF-7, A549 (Lung)Predicted IC₅₀: 1-20 µMKinase Inhibition (Predicted)-

Note: The data for this compound is a hypothetical prediction based on the activities of structurally similar compounds.

Table 3: Comparative Neuroprotective Activity of Benzothiazole Derivatives

Certain benzothiazoles have demonstrated neuroprotective effects, making them interesting candidates for the treatment of neurodegenerative diseases.[3][14] One notable example is Riluzole, an approved drug for amyotrophic lateral sclerosis (ALS).[15] Dexpramipexole, a tetrahydro-benzothiazole derivative, has also been investigated in clinical trials for ALS.[8]

Compound/Derivative ClassIn Vitro/In Vivo ModelObserved EffectPotential MechanismSource(s)
Riluzole Neuronal cell cultures, ALS modelsInhibition of glutamate release, sodium channel blockadeNeurotransmitter modulation[15][16]
Dexpramipexole Clinical trials (ALS)Eosinophil-lowering effectNot fully elucidated[8]
Catalase-modulating benzothiazoles U87 MG cell line (H₂O₂ induced stress)Enhanced neuronal cell viability, increased catalase activityAntioxidant enzyme modulation[14]
Hypothetical: this compound SH-SY5Y cells (oxidative stress model)Predicted increase in cell viabilityAntioxidant/Anti-apoptotic pathways-

Note: The data for this compound is a hypothetical prediction based on the activities of structurally similar compounds.

Experimental Protocols

To facilitate the direct comparison of this compound with other benzothiazoles, the following established experimental protocols are provided.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

  • Compound Dilution: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Setup: The assay is performed in a microplate format and includes the kinase, a specific substrate, ATP, and the test compound.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • IC₅₀ Determination: The IC₅₀ value is determined by measuring the kinase activity at a range of inhibitor concentrations.

Visualizing Molecular Pathways and Workflows

To further elucidate the context of benzothiazole activity, the following diagrams illustrate a key signaling pathway often targeted by these compounds and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Benzothiazole Derivatives purification Purification & Structural Confirmation (NMR, MS) synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial anticancer Anticancer Assays (MTT, etc.) purification->anticancer kinase Kinase Inhibition Assays (IC50) purification->kinase pathway Signaling Pathway Analysis (Western Blot) anticancer->pathway enzyme Enzyme Kinetics kinase->enzyme

Caption: General experimental workflow for the evaluation of novel benzothiazole derivatives.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzothiazole Benzothiazole Inhibitor Benzothiazole->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by some anticancer benzothiazoles.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. Based on the extensive research on related benzothiazole derivatives, it is plausible that this compound will exhibit notable antimicrobial, anticancer, and/or neuroprotective activities. The experimental protocols and comparative data framework provided in this guide are intended to serve as a valuable resource for researchers aiming to elucidate the specific biological profile of this and other novel benzothiazole derivatives. Further experimental validation is essential to confirm these predictions and to fully characterize the therapeutic potential of this compound.

References

A Comparative Analysis of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and Riluzole in the Context of Neuroprotective Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective agent Riluzole and the research compound 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. Due to a lack of publicly available data on the specific biological activity of this compound, this comparison focuses on the well-documented mechanisms of Riluzole and the known activities of the broader aminobenzothiazole class, to which the former belongs.

Riluzole, a member of the benzothiazole class, is an established neuroprotective drug, primarily used in the treatment of amyotrophic lateral sclerosis (ALS). Its therapeutic effects are attributed to its multifaceted mechanism of action, which primarily involves the modulation of glutamatergic neurotransmission. This compound is a structurally related compound, and while direct comparative studies are not available, its activity can be inferred from the general properties of aminobenzothiazole derivatives, which are known to possess a range of biological activities, including neuroprotective potential.

Mechanistic Overview

Riluzole's neuroprotective effects are believed to stem from its ability to inhibit glutamate release, block voltage-gated sodium channels, and interfere with postsynaptic glutamate receptor signaling. This multi-target engagement helps to mitigate the excitotoxicity implicated in neurodegenerative diseases. The proposed mechanisms for aminobenzothiazole derivatives, including this compound, often involve similar pathways, though specific receptor affinities and potencies can vary significantly based on their chemical structure.

Quantitative Activity of Riluzole

The following table summarizes key quantitative data on the activity of Riluzole from in vitro studies.

ParameterValueSpecies/SystemReference
IC50 (Glutamate Release) 19.5 µMMouse Neocortical Slices[1]
IC50 (Acetylcholine Release) 3.3 µMMouse Neocortical Slices[1]
IC50 (Dopamine Release) 6.8 µMMouse Neocortical Slices[1]
IC50 (Serotonin Release) 39.8 µMMouse Neocortical Slices[1]

Signaling Pathways and Experimental Workflow

To visualize the complex mechanisms and the process of evaluating these compounds, the following diagrams are provided.

Riluzole Riluzole Na_Channel Voltage-Gated Sodium Channels Riluzole->Na_Channel Inhibits Glutamate_Release Glutamate Release Riluzole->Glutamate_Release Inhibits Glutamate_Receptors Postsynaptic Glutamate Receptors Riluzole->Glutamate_Receptors Inhibits Neuroprotection Neuroprotection Riluzole->Neuroprotection Promotes Na_Channel->Glutamate_Release Leads to Glutamate_Release->Glutamate_Receptors Activates Excitotoxicity Excitotoxicity Glutamate_Receptors->Excitotoxicity Leads to

Caption: Riluzole's Neuroprotective Signaling Pathway.

start Start: Compound Selection (Riluzole vs. Benzothiazole Derivative) in_vitro In Vitro Assays: - Glutamate Release Assay - Sodium Channel Blocking Assay - Neurotoxicity Assay start->in_vitro data_analysis Data Analysis: - IC50/EC50 Determination - Potency & Efficacy Comparison in_vitro->data_analysis in_vivo In Vivo Studies (if promising): - Animal Models of Neurodegeneration - Behavioral & Histological Analysis data_analysis->in_vivo Promising Results conclusion Conclusion: Comparative Activity Profile data_analysis->conclusion in_vivo->conclusion

Caption: Experimental Workflow for Comparative Analysis.

Experimental Protocols

Detailed methodologies for key experiments that would be employed to directly compare the activities of this compound and Riluzole are described below.

In Vitro Glutamate Release Assay

This assay measures the ability of a compound to inhibit the release of the neurotransmitter glutamate from nerve cells, a key mechanism in reducing excitotoxicity.

Objective: To determine the IC50 value of the test compounds for the inhibition of potassium-evoked glutamate release from primary neuronal cultures or brain slices.

Materials:

  • Primary cortical neurons or hippocampal slices from rodents.

  • Neurobasal medium supplemented with B27 and GlutaMAX.

  • Krebs-Ringer buffer (KRB) with varying potassium concentrations.

  • Test compounds (Riluzole and this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Glutamate assay kit (e.g., Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit).

  • 96-well microplates.

  • Plate reader with fluorescence capabilities.

Procedure:

  • Cell Culture/Slice Preparation:

    • For primary neurons: Culture cells in 96-well plates until mature.

    • For brain slices: Prepare acute hippocampal or cortical slices (200-300 µm thick) and maintain them in oxygenated artificial cerebrospinal fluid (aCSF).

  • Compound Incubation:

    • Wash the cells/slices with a low-potassium KRB.

    • Pre-incubate the cells/slices with varying concentrations of the test compounds or vehicle control for 30 minutes at 37°C.

  • Depolarization and Sample Collection:

    • Stimulate glutamate release by replacing the buffer with a high-potassium KRB (e.g., 50 mM KCl) containing the respective test compounds.

    • Incubate for 5-10 minutes.

    • Collect the supernatant containing the released glutamate.

  • Glutamate Quantification:

    • Measure the glutamate concentration in the collected supernatants using a glutamate assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the glutamate release to the total protein content of the cells/slices.

    • Plot the percentage of inhibition of glutamate release against the log concentration of the test compound.

    • Calculate the IC50 value using a non-linear regression analysis.

Voltage-Gated Sodium Channel Blocking Assay

This electrophysiological assay directly measures the blocking effect of a compound on voltage-gated sodium channels, which are crucial for neuronal excitability.

Objective: To determine the IC50 value of the test compounds for the inhibition of sodium currents in a cell line expressing a specific sodium channel subtype (e.g., Nav1.1, Nav1.2, or Nav1.6).

Materials:

  • HEK293 cells stably expressing the desired voltage-gated sodium channel subtype.

  • Patch-clamp electrophysiology setup (amplifier, digitizer, microscope, micromanipulators).

  • Glass micropipettes.

  • Intracellular and extracellular recording solutions.

  • Test compounds dissolved in the extracellular solution.

Procedure:

  • Cell Preparation:

    • Culture the HEK293 cells on glass coverslips.

  • Patch-Clamp Recording:

    • Perform whole-cell patch-clamp recordings from single cells.

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure channels are in a resting state.

    • Elicit sodium currents by applying a depolarizing voltage step (e.g., to 0 mV).

  • Compound Application:

    • Record baseline sodium currents.

    • Perfuse the cell with the extracellular solution containing varying concentrations of the test compound.

    • Record the sodium currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak amplitude of the sodium current before and after compound application.

    • Calculate the percentage of inhibition of the sodium current for each concentration.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC50 value using the Hill equation.

Conclusion

While a direct, data-driven comparison between this compound and Riluzole is currently limited by the lack of specific studies on the former, the established neuroprotective profile of Riluzole provides a valuable benchmark. The multifaceted mechanism of Riluzole, targeting key components of the excitotoxicity cascade, underscores the therapeutic potential of the benzothiazole scaffold. Future research employing the standardized experimental protocols outlined in this guide will be crucial to elucidate the specific activity of this compound and determine its potential as a novel neuroprotective agent in comparison to established drugs like Riluzole.

References

comparative analysis of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and Pramipexole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the well-characterized dopamine agonist, Pramipexole, and a structurally related compound, 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. The comparison focuses on their chemical structures, mechanisms of action, receptor binding affinities, and signaling pathways, supported by experimental data and protocols relevant to their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Pramipexole is a non-ergot dopamine agonist with high relative in vitro specificity and full intrinsic activity at the D2 subfamily of dopamine receptors, binding with higher affinity to D3 than to D2 or D4 receptor subtypes. It is widely used in the treatment of Parkinson's disease and restless legs syndrome. This compound shares the core 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine scaffold with Pramipexole, suggesting it may also interact with dopamine receptors. However, published data on this specific methylated analog is scarce, positioning it as a compound of interest for structure-activity relationship (SAR) studies against the well-defined profile of Pramipexole.

Chemical Structure

The chemical structures of Pramipexole and its 6-methyl analog are presented below. The key structural difference is the substituent at the 6-position of the tetrahydrobenzothiazole ring system. Pramipexole features a propylamino group, whereas the comparator molecule has a methyl group. This variation is expected to influence the compound's interaction with target receptors and its overall pharmacological profile.

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )
Pramipexole 2-Amino-6-propylamino-4,5,6,7-tetrahydrobenzo[d]thiazoleC10H17N3S211.33
This compound This compoundC8H12N2S168.26

Mechanism of Action and Receptor Profile

Pramipexole's therapeutic effects are primarily attributed to its agonistic activity at dopamine D2 and D3 receptors in the brain. Stimulation of these receptors is believed to alleviate the motor symptoms of Parkinson's disease. The binding affinities of Pramipexole for various dopamine receptor subtypes have been well-documented.

In contrast, the specific receptor binding profile and mechanism of action for this compound are not extensively reported in the scientific literature. Based on its structural similarity to Pramipexole, it is hypothesized to be a dopamine agonist, but its potency, selectivity, and efficacy remain to be experimentally determined.

Receptor Binding Affinities

The following table summarizes the reported binding affinities (Ki, nM) of Pramipexole for human dopamine receptor subtypes. Data for this compound is not available in published literature and is denoted as "Not Available."

Receptor SubtypePramipexole (Ki, nM)This compound (Ki, nM)
D1 >10,000Not Available
D2S 3.9Not Available
D2L 2.2Not Available
D3 0.5Not Available
D4 5.1Not Available
D5 >10,000Not Available

Data for Pramipexole sourced from various receptor binding studies.

Signaling Pathways

Pramipexole, as a dopamine D2/D3 receptor agonist, activates G-protein-coupled receptors (GPCRs) of the Gi/o family. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity, specifically the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The presumed signaling pathway for a structurally similar agonist would follow a similar cascade, though the efficiency and downstream consequences may differ.

Pramipexole_Signaling_Pathway Pramipexole Pramipexole D2R Dopamine D2/D3 Receptor Pramipexole->D2R Gi_alpha Gαi/o D2R->Gi_alpha Activates G_beta_gamma Gβγ D2R->G_beta_gamma Releases AC Adenylyl Cyclase Gi_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates Ca_Channel Voltage-Gated Ca²⁺ Channel G_beta_gamma->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates K_ion K⁺ Efflux GIRK->K_ion Ca_ion_influx Ca²⁺ Influx Ca_Channel->Ca_ion_influx Cellular_Response Cellular Response (Hyperpolarization, Reduced Excitability) K_ion->Cellular_Response Ca_ion_influx->Cellular_Response Reduced

Caption: Pramipexole signaling via D2/D3 receptors.

Experimental Protocols

To empirically determine and compare the pharmacological profiles of this compound and Pramipexole, a series of in vitro experiments are necessary. A standard workflow for such a comparison is outlined below.

Experimental_Workflow start Start: Synthesize & Purify 6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) start->functional_assay selectivity_panel Receptor Selectivity Panel binding_assay->selectivity_panel data_analysis Data Analysis: Calculate Ki, EC50, Emax binding_assay->data_analysis functional_assay->data_analysis selectivity_panel->data_analysis comparison Comparative Analysis with Pramipexole Data data_analysis->comparison sar_conclusion Structure-Activity Relationship (SAR) Conclusion comparison->sar_conclusion

Caption: Workflow for comparative pharmacological profiling.

Key Experimental Methodologies

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compounds for dopamine receptor subtypes.

  • Protocol:

    • Cell membranes expressing the human dopamine receptor subtype of interest (e.g., D2L, D3) are prepared.

    • Membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2/D3 receptors) at a fixed concentration.

    • Increasing concentrations of the unlabeled test compound (Pramipexole or this compound) are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., haloperidol).

    • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity trapped on the filters is quantified by liquid scintillation counting.

    • The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Accumulation Functional Assay

  • Objective: To determine the functional potency (EC50) and efficacy (Emax) of the test compounds as agonists or antagonists.

  • Protocol:

    • HEK293 cells stably expressing the dopamine receptor of interest (e.g., D2) are cultured.

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Forskolin is added to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Increasing concentrations of the test compound are added. Agonists will inhibit forskolin-stimulated cAMP accumulation.

    • After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF, ELISA).

    • Dose-response curves are generated, and the EC50 and Emax values are calculated using non-linear regression. Emax is expressed relative to a standard full agonist.

Conclusion

Pramipexole is a well-established dopamine D2/D3 receptor agonist with a clearly defined pharmacological profile. This compound, as a close structural analog, presents an interesting subject for further investigation to elucidate the impact of substituting the 6-propylamino group with a 6-methyl group on dopamine receptor activity. The experimental protocols outlined in this guide provide a framework for such a comparative study. The resulting data would be valuable for understanding the structure-activity relationships of the 2-aminobenzothiazole scaffold and for the potential design of novel dopamine receptor modulators. Currently, the lack of published data on this compound precludes a direct, data-driven comparison of its performance with Pramipexole. Future research is required to characterize its pharmacological properties.

Unraveling the Action of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the likely mechanism of action of the novel compound 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with established therapeutic agents. Due to the limited direct experimental data on this specific molecule, its pharmacological profile is inferred from its close structural analog, Pramipexole, a well-characterized dopamine agonist. This comparison is intended for researchers, scientists, and drug development professionals to provide a framework for potential therapeutic applications and to guide future experimental design.

The analysis contrasts the dopaminergic activity of the benzothiazole class, represented by Pramipexole and Talipexole, with the distinct neuroprotective mechanisms of Riluzole.

Postulated Mechanism of Action: Dopamine Agonism

Based on its structural similarity to Pramipexole, this compound is predicted to function as a dopamine receptor agonist, with a likely preference for the D2 and D3 receptor subtypes. Activation of these G-protein coupled receptors, primarily coupled to Gαi/o, initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately influencing neuronal excitability and gene expression.

cluster_membrane Cell Membrane D2/D3_Receptor Dopamine D2/D3 Receptor G_Protein Gαi/o Protein D2/D3_Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Conversion of ATP Dopamine_Agonist 6-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-2-amine (Predicted) Dopamine_Agonist->D2/D3_Receptor Binds and Activates G_Protein->AC Inhibits PKA Protein Kinase A cAMP->PKA Reduces Activation Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Predicted signaling pathway for the title compound.

Comparative Analysis with Alternative Agents

To contextualize the potential therapeutic profile of this compound, we compare its inferred mechanism with two other neuroactive compounds: Talipexole, another dopamine agonist, and Riluzole, which acts on the glutamatergic system.

CompoundPrimary Mechanism of ActionMolecular Target(s)
This compound (inferred via Pramipexole) Dopamine Receptor AgonistDopamine D2 and D3 Receptors
Talipexole Dopamine Receptor Agonist / α2-Adrenergic AgonistDopamine D2 Receptors, α2-Adrenergic Receptors
Riluzole Glutamate Release Inhibitor / Sodium Channel BlockerVoltage-Gated Sodium Channels, NMDA Receptors

Quantitative Comparison of Receptor Affinities and Potencies

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of the comparator compounds at their respective primary targets. Lower values indicate higher affinity or potency.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Dopamine D3
Pramipexole3.9 - 79.50.5 - 0.97
Talipexole~25~15

Note: Ki values can vary depending on the experimental conditions and tissue/cell type used.

Table 2: Functional Potencies (EC50/IC50, µM)

CompoundAssayTargetPotency
PramipexolecAMP Inhibition (EC50)Dopamine D2/D3~0.01 - 0.1
TalipexoleAnti-tremor activity (ED50, s.c.)Dopamine D20.034 µg/kg
RiluzoleGlutamate Release Inhibition (IC50)Presynaptic Terminals19.5

Signaling Pathways of Comparator Compounds

cluster_pramipexole Pramipexole Pathway cluster_talipexole Talipexole Pathway cluster_riluzole Riluzole Pathway Pramipexole Pramipexole D2_D3 D2/D3 Receptors Pramipexole->D2_D3 Agonist AC_inhibition Adenylyl Cyclase Inhibition D2_D3->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Talipexole Talipexole D2 D2 Receptors Talipexole->D2 Alpha2 α2-Adrenergic Receptors Talipexole->Alpha2 Riluzole Riluzole NaV Voltage-Gated Na+ Channels Riluzole->NaV Inhibits NMDA_R NMDA Receptors Riluzole->NMDA_R Non-competitive Antagonist Glu_Release ↓ Glutamate Release NaV->Glu_Release

Comparative signaling pathways.

Experimental Protocols

Radioligand Binding Assay (for Dopamine Receptors)

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for dopamine receptors.

Objective: To quantify the affinity of a compound for D2 or D3 dopamine receptors.

Materials:

  • Cell membranes expressing the dopamine receptor subtype of interest.

  • Radioligand (e.g., [³H]-Spiperone).

  • Test compound (e.g., Pramipexole).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., Haloperidol).

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

  • Parallel incubations are performed in the presence of a high concentration of a non-specific competitor to determine non-specific binding.

  • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and Test Compound Start->Prepare_Reagents Incubation Incubate Membranes with Radioligand and Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Calculate IC50 and Ki Values Quantification->Analysis End End Analysis->End

Workflow for a radioligand binding assay.
Glutamate Release Assay

This assay measures the effect of a compound on the release of glutamate from nerve terminals (synaptosomes).

Objective: To determine the inhibitory concentration (IC50) of a compound on glutamate release.

Materials:

  • Isolated synaptosomes from brain tissue (e.g., cerebral cortex).

  • Depolarizing agent (e.g., 4-aminopyridine or high potassium solution).

  • Test compound (e.g., Riluzole).

  • Fluorescent glutamate detection kit.

  • Fluorometric plate reader.

Procedure:

  • Pre-incubate synaptosomes with the test compound at various concentrations.

  • Stimulate glutamate release by adding a depolarizing agent.

  • Collect the extracellular medium at specific time points.

  • Measure the glutamate concentration in the collected samples using a fluorometric assay.

  • The amount of released glutamate is quantified by measuring the fluorescence intensity.

  • The IC50 value is determined by plotting the percentage of inhibition of glutamate release against the concentration of the test compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effects of a compound on voltage-gated ion channels.

Objective: To characterize the inhibitory effect of a compound on voltage-gated sodium channels.

Materials:

  • Cultured cells expressing the ion channel of interest (e.g., Nav1.2).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • Intracellular and extracellular recording solutions.

  • Test compound (e.g., Riluzole).

Procedure:

  • A glass micropipette forms a high-resistance seal with the cell membrane.

  • The membrane patch is ruptured to gain electrical access to the cell interior (whole-cell configuration).

  • The membrane potential is clamped at a holding potential.

  • Voltage steps are applied to elicit ion channel currents.

  • The test compound is applied to the extracellular solution, and the resulting changes in the ion channel currents are recorded.

  • The concentration-dependent inhibition of the channel current is analyzed to determine the IC50.

This comparative guide, by leveraging data from the close structural analog Pramipexole, provides a foundational understanding of the likely mechanism of action of this compound. Further direct experimental validation is necessary to definitively confirm its pharmacological profile.

In Vivo Efficacy of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (Dexpramipexole) and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, also known as dexpramipexole, and its broader class of 2-aminobenzothiazole analogs. The data presented is compiled from preclinical animal studies and human clinical trials, offering insights into the therapeutic potential of these compounds across various disease models.

Dexpramipexole: A Profile of a Promising 2-Aminobenzothiazole Analog

Dexpramipexole has been the subject of extensive clinical investigation, initially for neurodegenerative diseases and more recently for eosinophil-associated disorders. Its therapeutic effects are attributed to two primary mechanisms: modulation of mitochondrial bioenergetics and inhibition of eosinophil maturation.

Neuroprotective Effects

Preclinical studies in animal models have demonstrated the neuroprotective potential of dexpramipexole in conditions such as multiple sclerosis and ischemic stroke.[1][2] These effects are linked to its ability to improve mitochondrial function and increase ATP production.[1][2]

Eosinophil-Lowering Effects

A significant and somewhat serendipitous discovery during clinical trials for amyotrophic lateral sclerosis (ALS) was dexpramipexole's profound, dose-dependent ability to lower peripheral blood eosinophils.[3] This has led to its investigation as a therapeutic for eosinophilic asthma and hypereosinophilic syndromes.[4][5][6] The proposed mechanism for this is the inhibition of eosinophil maturation in the bone marrow.[4][7]

Comparative In Vivo Efficacy Data

The following tables summarize the quantitative data from various in vivo studies of dexpramipexole and other 2-aminobenzothiazole analogs.

Table 1: In Vivo Neuroprotective and Anti-inflammatory Efficacy of Dexpramipexole in Animal Models
CompoundAnimal ModelDiseaseKey Efficacy EndpointsNotable Findings
DexpramipexoleFemale non-obese diabetic mice (MOG35-55 immunized)Progressive Multiple SclerosisDelayed disability progression, extended survival, reduced spinal cord axonal loss.[1][8]Treatment was administered orally at a dose consistent with that tolerated in humans.[1][8]
DexpramipexoleMice (transient or permanent Middle Cerebral Artery Occlusion)Ischemic StrokeReduced brain infarct size, ameliorated neurological score.[2][9]Post-ischemic treatment was effective.[2][9]
DexpramipexoleMouse model of sciatic nerve neuropathy (Chronic Constriction Injury)Neuropathic PainProfound decrease in allodynia.[10]
DexpramipexoleHigh-copy B6-SJL-SOD1G93A/Gur1 miceAmyotrophic Lateral Sclerosis (ALS)No effect on neuromotor disease progression or survival.[11]
Table 2: Clinical Efficacy of Dexpramipexole in Eosinophil-Associated Diseases (Human Trials)
CompoundClinical Trial PhaseDiseaseDosageKey Efficacy Endpoints
DexpramipexolePhase II (EXHALE)Eosinophilic Asthma37.5 mg, 75 mg, 150 mg twice dailyStatistically significant, dose-dependent reduction in blood absolute eosinophil count (AEC) at week 12.[4] 77% and 66% reduction with 150 mg and 75 mg doses, respectively.[4][12]
DexpramipexolePhase III (EXHALE-4)Eosinophilic Asthma75 mg, 150 mg twice dailyStatistically significant improvement in lung function (FEV1) and reduction in blood AEC.[5][13]
DexpramipexoleProof-of-ConceptHypereosinophilic Syndromes150 mg orally twice dailyEnabled glucocorticoid reduction or cessation in a subset of patients.[8]
DexpramipexoleProof-of-ConceptChronic Rhinosinusitis with Nasal Polyps300 mg daily for 6 monthsReduced blood and nasal polyp tissue eosinophils.
Table 3: In Vivo Efficacy of Other 2-Aminobenzothiazole Analogs (Preclinical)
Compound Class/AnalogAnimal ModelTherapeutic AreaKey Efficacy Endpoints
Riluzole Analogs (e.g., 6-OCF3, 6-CF3 substituted)RatsAnticonvulsant ("Antiglutamate")ED50 values between 2.5 and 3.2 mg/kg i.p. against glutamic acid administration.
2-Imino-3-(2-methylthio)- and 2-imino-3-(2-methylsulfinyl)-ethyl-6-trifluoromethoxybenzothiazolinesRatsAnticonvulsant ("Antiglutamate")ED50 values of 1.0 and 1.1 mg/kg i.p., respectively.

Experimental Protocols

Dexpramipexole in a Mouse Model of Progressive Multiple Sclerosis
  • Animal Model: Female non-obese diabetic mice were immunized with MOG35-55 to induce experimental autoimmune encephalomyelitis, a model for progressive MS.[1][8]

  • Treatment: Dexpramipexole was administered orally.

  • Assessments: Functional disability was monitored throughout the study. At the end of the study, neuropathological parameters including spinal cord mitochondrial DNA content and axonal loss were analyzed.[1][8]

Dexpramipexole in a Mouse Model of Ischemic Stroke
  • Animal Model: Mice were subjected to transient or permanent middle cerebral artery occlusion (MCAo) to induce ischemic stroke.[2][9]

  • Treatment: Dexpramipexole was administered intraperitoneally (3 mg/kg, twice daily) after the ischemic event.[2]

  • Assessments: Brain infarct size was measured, and neurological function was assessed using a neuroscore. The concentration of dexpramipexole in the brain tissue was also measured.[2][9]

Dexpramipexole in a Phase II Clinical Trial for Eosinophilic Asthma (EXHALE Study)
  • Study Design: A randomized, double-blind, placebo-controlled, dose-ranging trial.[4][6]

  • Participants: 103 adult subjects with moderate-to-severe eosinophilic asthma.[4][6]

  • Intervention: Participants received one of three doses of oral dexpramipexole (37.5 mg, 75 mg, or 150 mg) or a placebo twice daily for 12 weeks, in addition to their standard of care.[4]

  • Primary Endpoint: The primary outcome was the change in blood absolute eosinophil count (AEC) from baseline to week 12.[4][6]

Visualizations

Proposed Mechanism of Dexpramipexole's Eosinophil-Lowering Effect

G cluster_0 Bone Marrow cluster_1 Peripheral Blood Hematopoietic Stem Cell Hematopoietic Stem Cell Eosinophil Precursor Eosinophil Precursor Hematopoietic Stem Cell->Eosinophil Precursor Differentiation Mature Eosinophil Mature Eosinophil Eosinophil Precursor->Mature Eosinophil Maturation Reduced Eosinophil Count Reduced Eosinophil Count Mature Eosinophil->Reduced Eosinophil Count Suppressed Release Dexpramipexole Dexpramipexole Dexpramipexole->Eosinophil Precursor Inhibits Maturation

Caption: Dexpramipexole is thought to inhibit the maturation of eosinophil precursors in the bone marrow.

Experimental Workflow for a Preclinical Animal Study

G cluster_0 Animal Model Induction cluster_1 Treatment Groups cluster_2 Efficacy Assessment Disease Induction Disease Induction Vehicle Control Vehicle Control Disease Induction->Vehicle Control Dexpramipexole Dexpramipexole Disease Induction->Dexpramipexole Behavioral Tests Behavioral Tests Vehicle Control->Behavioral Tests Histopathology Histopathology Vehicle Control->Histopathology Biomarker Analysis Biomarker Analysis Vehicle Control->Biomarker Analysis Dexpramipexole->Behavioral Tests Dexpramipexole->Histopathology Dexpramipexole->Biomarker Analysis

Caption: A typical workflow for evaluating the in vivo efficacy of dexpramipexole in an animal model.

Logical Relationship of Dexpramipexole's Dual Therapeutic Potential

G cluster_0 Mechanisms of Action cluster_1 Therapeutic Applications Dexpramipexole Dexpramipexole Mitochondrial Bioenergetics Enhancement Mitochondrial Bioenergetics Enhancement Dexpramipexole->Mitochondrial Bioenergetics Enhancement Eosinophil Maturation Inhibition Eosinophil Maturation Inhibition Dexpramipexole->Eosinophil Maturation Inhibition Neuroprotection (e.g., MS, Stroke) Neuroprotection (e.g., MS, Stroke) Mitochondrial Bioenergetics Enhancement->Neuroprotection (e.g., MS, Stroke) Eosinophil-Associated Diseases (e.g., Asthma) Eosinophil-Associated Diseases (e.g., Asthma) Eosinophil Maturation Inhibition->Eosinophil-Associated Diseases (e.g., Asthma)

Caption: Dexpramipexole's distinct mechanisms of action lead to its potential use in different therapeutic areas.

References

Comparative Cytotoxicity of Substituted Tetrahydrobenzothiazoles in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro cytotoxic activity of various substituted 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives reveals their potential as anticancer agents. This guide provides a comparative overview of their efficacy against different cancer cell lines and kinase targets, supported by experimental data from recent studies.

A series of novel 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been synthesized and evaluated for their cytotoxic effects, demonstrating significant inhibitory activity against various cancer cell lines and specific protein kinases involved in tumor progression. These findings highlight the therapeutic potential of this class of compounds in oncology.

Data Summary

The cytotoxic activity of the substituted tetrahydrobenzothiazole derivatives is summarized below. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), with lower values indicating higher potency.

Compound IDSubstitution PatternTarget Cell Line/KinaseIC50 (µM)
1g Carboxyl group at the meta position of the phenyl ringCK2 Kinase1.9[1]
GSK3β Kinase0.67[1]
2g Carboxyl group at the meta position of the phenyl ringCK2 Kinase< 3[1]
GSK3β Kinase< 3[1]
1d -CK2 Kinase< 8[1]
GSK3β Kinase< 8[1]
1h -CK2 Kinase< 8[1]
GSK3β Kinase< 8[1]
6c, 8c, 11b, 11d, 13b, 14b, 15c, 15g, 20c, 20d, 21b, 21c, 21d Various substitutions derived from dimedonePC-3 (Prostate Cancer)Promising[2]
c-Met KinasePotent[2]
c-Kit KinaseActive[2]
Flt-3 KinaseActive[2]
VEGFR-2 KinaseActive[2]
EGFR KinaseActive[2]
PDGFR KinaseActive[2]

Note: Specific IC50 values for the dimedone-derived compounds were not detailed in the abstract, but they were identified as the most potent among the series.

Experimental Protocols

The evaluation of the cytotoxic activity of the synthesized tetrahydrobenzothiazole derivatives was conducted using established in vitro assays.

Cell Viability Assay (General Protocol)

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted tetrahydrobenzothiazole compounds. A control group of cells is treated with the vehicle (e.g., DMSO) alone.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for another few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated cells to the control cells. The IC50 value is then determined from the dose-response curve.

Kinase Inhibition Assay

For evaluating the inhibitory effect on specific kinases like CK2 and GSK3β, a kinase activity assay is employed.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the specific kinase, a suitable substrate, and ATP.

  • Compound Addition: The substituted tetrahydrobenzothiazole compounds are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set period. During this time, the kinase phosphorylates its substrate using ATP.

  • Detection: The extent of phosphorylation is measured. This can be done using various methods, such as detecting the amount of ADP produced (a byproduct of the kinase reaction) or using a phosphorylation-specific antibody.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the activity in the presence of the compound to the activity in the control wells. The IC50 value is then determined.

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and a key signaling pathway targeted by these compounds.

Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seeding Cancer Cell Seeding (96-well plate) adhesion 24h Incubation (Adhesion) seeding->adhesion compound_addition Addition of Tetrahydrobenzothiazole Derivatives adhesion->compound_addition incubation 48-72h Incubation compound_addition->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_formation Formazan Formation (Viable Cells) mtt_addition->formazan_formation solubilization Solubilization (DMSO) formazan_formation->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Workflow for determining the cytotoxicity of substituted tetrahydrobenzothiazoles.

Signaling_Pathway Inhibition of CK2/GSK3β Signaling by Tetrahydrobenzothiazoles cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt Activates proliferation Cell Proliferation, Survival, Growth akt->proliferation Promotes ck2 CK2 pten PTEN (Active) Tumor Suppressor ck2->pten Phosphorylates pten_p p-PTEN (Inactive) ck2->pten_p Leads to Inactivation gsk3b GSK3β gsk3b->pten Phosphorylates gsk3b->pten_p Leads to Inactivation pten->pi3k Inhibits pten_p->pten Dephosphorylation tetrahydrobenzothiazole Substituted Tetrahydrobenzothiazoles tetrahydrobenzothiazole->ck2 Inhibits tetrahydrobenzothiazole->gsk3b Inhibits

Caption: Dual inhibition of CK2 and GSK3β by substituted tetrahydrobenzothiazoles.

References

A Comparative Guide to Target Identification and Validation: 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and its Neuroprotective Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the target identification and validation strategies for 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (6-Me-THA) and its structurally related, clinically relevant alternatives, Riluzole and Pramipexole/Dexpramipexole. Due to the limited publicly available data on the specific biological targets of 6-Me-THA, this guide outlines a hypothesized target discovery and validation workflow based on established methodologies for analogous benzothiazole compounds with neuroprotective properties.

Introduction to this compound and its Analogs

This compound is a small molecule belonging to the aminobenzothiazole class. While its specific mechanism of action is not extensively documented, its structural similarity to compounds like Riluzole and Pramipexole suggests potential activity in pathways relevant to neurodegenerative diseases.

Riluzole , a benzothiazole derivative, is an approved treatment for amyotrophic lateral sclerosis (ALS).[1][2] Its neuroprotective effects are attributed to the modulation of glutamate neurotransmission and inhibition of voltage-gated sodium channels.[1][2][3]

Pramipexole and its (R)-enantiomer, Dexpramipexole , are other notable aminobenzothiazole derivatives. Pramipexole is a dopamine agonist used in the management of Parkinson's disease, and both compounds have been investigated for their neuroprotective properties, including antioxidant effects and enhancement of mitochondrial function.[4][5][6][7][8]

Comparative Target Identification and Validation Strategies

The following sections detail a proposed target identification and validation workflow for 6-Me-THA, alongside the known mechanisms and experimental validation for Riluzole and Pramipexole/Dexpramipexole.

Table 1: Comparison of Putative and Known Mechanisms of Action
CompoundPutative/Known Primary Target(s)Proposed/Known Mechanism(s) of ActionTherapeutic Area of Interest
This compound (Hypothesized) - Mitochondrial proteins- Glutamate receptors- Voltage-gated ion channels- Enhancement of mitochondrial respiration- Modulation of glutamatergic signaling- Reduction of oxidative stressNeurodegenerative Diseases (e.g., ALS, Parkinson's Disease)
Riluzole - Voltage-gated sodium channels- NMDA and Kainate receptors- Inhibition of glutamate release- Blockade of postsynaptic glutamate receptorsAmyotrophic Lateral Sclerosis (ALS)[1]
Pramipexole/Dexpramipexole - Dopamine D2/D3 receptors (Pramipexole)- Mitochondria- Dopamine receptor agonism (Pramipexole)- Antioxidant activity- Protection against mitochondrial dysfunctionParkinson's Disease (Pramipexole)[5], Eosinophilic Asthma (Dexpramipexole)[8]

Experimental Protocols for Target Validation

A comprehensive validation process is crucial to confirm the therapeutic potential of a compound. Below are detailed methodologies for key experiments.

In Vitro Assays for Mitochondrial Function

Objective: To assess the effect of the compound on mitochondrial respiration and membrane potential in neuronal cells.

Experimental Protocol: High-Resolution Respirometry (Seahorse XF Analyzer)

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a predetermined duration.

  • Assay Preparation: Wash the cells and incubate them in a CO2-free incubator with XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • Seahorse XF Assay:

    • Measure the basal oxygen consumption rate (OCR).

    • Inject oligomycin to inhibit ATP synthase and measure ATP-linked respiration.

    • Inject FCCP (a protonophore) to uncouple the mitochondrial membrane and measure maximal respiration.

    • Inject a mixture of rotenone and antimycin A to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration.

  • Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Expected Outcome: For a compound with mitochondrial-enhancing properties like Dexpramipexole, an increase in basal and maximal OCR would be expected.[8]

Electrophysiological Assays for Ion Channel Modulation

Objective: To determine if the compound modulates the activity of voltage-gated sodium channels, a key target of Riluzole.

Experimental Protocol: Patch-Clamp Electrophysiology

  • Cell Preparation: Use primary cortical neurons or a cell line expressing the desired sodium channel subtype (e.g., Nav1.1, Nav1.2, Nav1.6).

  • Recording: Establish a whole-cell patch-clamp recording configuration.

  • Voltage Protocol: Apply a series of voltage steps to elicit sodium currents.

  • Compound Application: Perfuse the cells with a solution containing the test compound at various concentrations.

  • Data Acquisition and Analysis: Record the sodium currents before, during, and after compound application. Analyze the data to determine the effect of the compound on channel kinetics, including activation, inactivation, and recovery from inactivation. Calculate the IC50 value for channel blockade.

Expected Outcome: A compound acting similarly to Riluzole would demonstrate a concentration-dependent block of voltage-gated sodium channels.[1][2]

Cell-Based Assays for Neuroprotection

Objective: To evaluate the ability of the compound to protect neuronal cells from excitotoxicity and oxidative stress.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., HT22).

  • Pre-treatment: Incubate the cells with the test compound for a specified period.

  • Induction of Excitotoxicity: Expose the cells to a high concentration of glutamate.

  • Cell Viability Assessment: After the glutamate challenge, assess cell viability using methods such as the MTT assay, LDH release assay, or live/dead cell staining (e.g., Calcein-AM/Ethidium Homodimer-1).

  • Data Analysis: Quantify the percentage of viable cells in the treated groups compared to the vehicle-treated and glutamate-only controls.

Expected Outcome: A neuroprotective compound would significantly increase cell viability in the presence of glutamate compared to the control.[4]

Visualizing the Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the target identification and validation of these neuroprotective agents.

G cluster_0 Target Identification Workflow phenotypic_screening Phenotypic Screening (e.g., Neuroprotection Assays) target_deconvolution Target Deconvolution (Affinity Chromatography, Proteomics) phenotypic_screening->target_deconvolution in_silico In Silico Screening (Docking, Pharmacophore Modeling) candidate_targets Candidate Targets in_silico->candidate_targets target_deconvolution->candidate_targets hypothesis_driven Hypothesis-Driven Approach (Analogs of Known Drugs) hypothesis_driven->candidate_targets

Caption: A generalized workflow for identifying potential biological targets for a novel compound.

G cluster_1 Neuroprotective Mechanisms of Benzothiazoles riluzole Riluzole glutamate Glutamate Release ↓ riluzole->glutamate na_channels Na+ Channels ↓ riluzole->na_channels pramipexole Pramipexole/ Dexpramipexole dopamine Dopamine Agonism pramipexole->dopamine mitochondria Mitochondrial Function ↑ pramipexole->mitochondria ros Oxidative Stress ↓ pramipexole->ros six_me_tha 6-Me-THA (Hypothesized) six_me_tha->mitochondria six_me_tha->ros neuroprotection Neuroprotection glutamate->neuroprotection na_channels->neuroprotection dopamine->neuroprotection mitochondria->neuroprotection ros->neuroprotection

Caption: A simplified diagram comparing the proposed and known neuroprotective mechanisms.

G cluster_2 Experimental Validation Funnel in_vitro In Vitro Assays (Binding, Enzyme Activity) cell_based Cell-Based Assays (Viability, Mitochondrial Function) in_vitro->cell_based ex_vivo Ex Vivo Models (Brain Slices) cell_based->ex_vivo in_vivo In Vivo Models (Animal Models of Disease) ex_vivo->in_vivo clinical Clinical Trials in_vivo->clinical

Caption: A typical funnel approach for the experimental validation of a drug candidate.

Conclusion

While the specific molecular targets of this compound remain to be fully elucidated, a systematic approach based on the well-established methodologies used for its structural and functional analogs provides a robust framework for its investigation. By employing a combination of in silico, in vitro, and in vivo techniques, researchers can effectively identify and validate its biological targets and assess its potential as a novel neuroprotective agent. The comparative analysis with Riluzole and Pramipexole/Dexpramipexole highlights the diverse yet overlapping mechanisms within the aminobenzothiazole class, offering valuable insights for future drug discovery and development efforts in the field of neurodegenerative diseases.

References

Benchmarking 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and its Analogs Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibition profile of 4,5,6,7-tetrahydro-1,3-benzothiazole derivatives, with a focus on their activity against Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β). While specific benchmarking data for 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is not extensively available in the public domain, this guide leverages data from structurally similar compounds to provide a valuable comparison against established kinase inhibitors. The data presented is intended to aid researchers in evaluating the potential of this chemical scaffold in kinase-targeted drug discovery.

Quantitative Performance Comparison

The inhibitory activities of a series of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been evaluated against CK2 and GSK3β. The following tables summarize the half-maximal inhibitory concentrations (IC50) for the most potent analog from this series, compound 1g (3-((1-(6-(1,3-dioxoisoindolin-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylureido)methyl)benzoic acid), and compares it with well-established inhibitors of CK2 and GSK3β.

Table 1: Comparative Inhibitory Activity against Casein Kinase 2 (CK2)

Compound/InhibitorTypeTargetIC50 (µM)
Compound 1g (Tetrahydrobenzothiazole derivative) ATP-competitiveCK21.9 [1][2]
CX-4945 (Silmitasertib)ATP-competitiveCK2α0.001
TBB (4,5,6,7-Tetrabromobenzotriazole)ATP-competitiveCK20.3
CK2-IN-4ATP-competitiveCK28.6[3]
SGC-CK2-2ATP-competitiveCK2α0.92

Table 2: Comparative Inhibitory Activity against Glycogen Synthase Kinase-3β (GSK3β)

Compound/InhibitorTypeTargetIC50 (µM)
Compound 1g (Tetrahydrobenzothiazole derivative) ATP-competitiveGSK3β0.67 [1][2]
AR-A014418ATP-competitiveGSK3β0.207[1]
TideglusibNon-ATP-competitiveGSK3β0.06
SB-415286ATP-competitiveGSK3α/β0.031
LY2090314ATP-competitiveGSK3α/β0.0009

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, providing a framework for the in vitro evaluation of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Z'-LYTE™)

A fluorescence-based assay is a common method for determining the inhibitory activity of compounds against specific kinases. The Z'-LYTE™ kinase assay is a widely used platform for this purpose.

Principle: This assay is based on the differential sensitivity of a phosphorylated and a non-phosphorylated peptide substrate to a site-specific protease. The kinase reaction is performed in the presence of the test compound. After the kinase reaction, a development reagent containing a site-specific protease is added. The protease cleaves the non-phosphorylated peptide, while the phosphorylated peptide remains intact. The cleavage is detected using a FRET (Förster Resonance Energy Transfer) signal. Inhibition of the kinase results in more non-phosphorylated peptide, leading to a higher degree of cleavage and a change in the FRET ratio.

Procedure:

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the kinase (CK2 or GSK3β), the appropriate peptide substrate (e.g., Ser/Thr 11 peptide for CK2, Ser/Thr 9 peptide for GSK3β), and ATP.

  • Kinase Reaction: The test compound dilutions are added to the wells of a microplate, followed by the addition of the kinase reaction mixture. The plate is incubated at room temperature to allow the kinase reaction to proceed.

  • Development: The development reagent containing the protease is added to each well. The plate is incubated to allow for the cleavage of the non-phosphorylated substrate.

  • Detection: The fluorescence is read on a microplate reader at two different emission wavelengths (for the FRET donor and acceptor).

  • Data Analysis: The ratio of the two emission signals is calculated. The percent inhibition is determined by comparing the signal from the wells with the test compound to the signals from the positive control (no inhibitor) and negative control (no kinase) wells. IC50 values are then calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving CK2 and GSK3β, as well as a generalized workflow for evaluating kinase inhibitors.

CK2_Signaling_Pathway cluster_0 Upstream Regulators cluster_1 CK2 Core Signaling cluster_2 Downstream Pathways cluster_3 Cellular Outcomes Growth Factors Growth Factors CK2 CK2 Growth Factors->CK2 Cytokines Cytokines Cytokines->CK2 Stress Signals Stress Signals Stress Signals->CK2 PI3K/Akt Pathway PI3K/Akt Pathway CK2->PI3K/Akt Pathway Wnt/β-catenin Pathway Wnt/β-catenin Pathway CK2->Wnt/β-catenin Pathway NF-κB Pathway NF-κB Pathway CK2->NF-κB Pathway JAK/STAT Pathway JAK/STAT Pathway CK2->JAK/STAT Pathway Proliferation Proliferation PI3K/Akt Pathway->Proliferation Apoptosis Inhibition Apoptosis Inhibition PI3K/Akt Pathway->Apoptosis Inhibition Wnt/β-catenin Pathway->Proliferation Survival Survival NF-κB Pathway->Survival JAK/STAT Pathway->Survival

Caption: Overview of key signaling pathways modulated by Protein Kinase CK2.

GSK3B_Signaling_Pathway cluster_0 Upstream Signals cluster_1 Inhibitory Phosphorylation cluster_2 GSK3β Regulation cluster_3 Downstream Targets cluster_4 Cellular Processes Insulin Insulin Akt Akt Insulin->Akt Wnt Wnt GSK3B GSK3β Wnt->GSK3B Inhibits Akt->GSK3B Inhibits (pSer9) β-catenin β-catenin GSK3B->β-catenin Phosphorylates for degradation Glycogen Synthase Glycogen Synthase GSK3B->Glycogen Synthase Inhibits Tau Tau GSK3B->Tau Hyperphosphorylates Gene Transcription Gene Transcription β-catenin->Gene Transcription Glycogen Synthesis Glycogen Synthesis Glycogen Synthase->Glycogen Synthesis Microtubule Stability Microtubule Stability Tau->Microtubule Stability

Caption: Simplified representation of GSK3β signaling and its regulation.

Kinase_Inhibitor_Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Selectivity & Cellular Activity cluster_3 Lead Optimization A Design & Synthesize Tetrahydrobenzothiazole Derivatives B Primary Kinase Assay (e.g., against CK2, GSK3β) A->B C Determine IC50 Values of Hits B->C D Selectivity Profiling (Kinase Panel) C->D E Cell-Based Assays (e.g., Proliferation, Apoptosis) D->E F Structure-Activity Relationship (SAR) Studies E->F F->A Iterative Improvement

Caption: General experimental workflow for kinase inhibitor evaluation.

References

Safety Operating Guide

Navigating the Disposal of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, a compound used in various research applications. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Hazard Assessment and Safety Precautions

Based on analogous compounds, this compound is anticipated to possess certain hazards.[1][2][3] The table below summarizes the likely hazard classifications and necessary personal protective equipment (PPE).

Hazard CategoryAnticipated HazardGHS Hazard Statement (Likely)Recommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowedH302Protective gloves, lab coat, eye protection
Acute Toxicity (Dermal) Harmful in contact with skinH312Protective gloves, lab coat
Skin Irritation Causes skin irritationH315Protective gloves, lab coat
Eye Irritation Causes serious eye irritationH319Safety goggles or face shield
Respiratory Irritation May cause respiratory irritationH335Use in a well-ventilated area or with a fume hood
Aquatic Hazard Harmful to aquatic lifeH402Prevent release to the environment

This data is extrapolated from similar chemical compounds and should be confirmed with a specific SDS.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated labware (e.g., pipette tips, vials, gloves), as hazardous.

  • Segregate this waste from other chemical waste streams to prevent potentially hazardous reactions.[4]

2. Waste Collection and Containerization:

  • Use a designated, compatible, and leak-proof container for collecting the waste. Plastic containers are generally preferred for their durability.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Keep the waste container securely closed except when adding waste.[4]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • The SAA should be a secondary containment system (e.g., a tray or bin) to contain any potential leaks.

  • Ensure the SAA is in a cool, well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[4]

4. Request for Waste Pickup:

  • Once the container is full or waste is no longer being generated, contact your institution's EHS department or licensed hazardous waste disposal contractor to arrange for pickup.[4]

  • Provide them with an accurate description of the waste.

5. Spill Management:

  • In the event of a small spill, wear appropriate PPE (gloves, goggles, lab coat).

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the absorbent material and place it in the designated hazardous waste container.

  • Clean the spill area with soap and water.

  • For large spills, evacuate the area and contact your institution's emergency response team.

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Waste Generation (Unused chemical, contaminated labware) B Hazard Assessment (Consult SDS/EHS) A->B H Spill Occurs A->H C Segregate Waste (Keep separate from other chemicals) B->C D Select Compatible Container (Labeled with chemical name and 'Hazardous Waste') C->D E Store in Satellite Accumulation Area (SAA) (Secure, ventilated, secondary containment) D->E F Request Waste Pickup (Contact EHS or licensed contractor) E->F G Final Disposal (By authorized personnel) F->G I Implement Spill Cleanup Protocol (Use appropriate PPE and absorbents) H->I Yes I->D

Caption: Disposal Workflow Diagram

This structured approach ensures that the disposal of this compound is conducted safely and in compliance with standard laboratory safety practices. Always prioritize safety and consult with your institution's safety professionals for guidance.

References

Personal protective equipment for handling 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is vital for ensuring a safe laboratory environment. The following recommendations are based on safety data for structurally similar compounds and general best practices for handling laboratory chemicals.

Hazard Summary:

Based on data for similar benzothiazole derivatives, this compound is anticipated to have the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: May cause skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure risk.

Protection TypeSpecific PPE Requirement
Eye/Face Protection Wear safety glasses with side shields or chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard.[4]
Skin and Body Protection Wear a lab coat. For larger quantities or when splashing is likely, a chemical-resistant apron or coveralls should be used.[5][6]
Hand Protection Wear disposable nitrile gloves as a minimum. For extended contact, consider double-gloving or using heavier-duty chemical-resistant gloves. Always inspect gloves before use and change them immediately if contaminated.[4][5]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient or if aerosols/dusts are generated, a NIOSH-approved respirator is required.

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this chemical in a well-ventilated area.

  • The use of a certified chemical fume hood is strongly recommended for all procedures involving this compound to prevent inhalation exposure.

Handling Procedures:

  • Obtain and thoroughly read the Safety Data Sheet (SDS) from your supplier before use.

  • Avoid contact with skin and eyes.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • Keep away from oxidizing agents and incompatible materials.[1]

  • Store locked up.[3][7]

Emergency Procedures

SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
Skin Contact Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][7]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][7]

Disposal Plan

  • Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Consult with your institution's environmental health and safety office for specific guidance.

  • Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the substance itself.

Visual Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Read SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood) prep_ppe->prep_eng handle_weigh Weigh/Measure in Fume Hood prep_eng->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Proceed to Cleanup emergency_spill Spill handle_exp->emergency_spill If Spill Occurs emergency_exposure Personal Exposure handle_exp->emergency_exposure If Exposure Occurs cleanup_waste Dispose of Waste Properly cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash emergency_fire Fire

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.